(E)-2-Fluorobenzaldehyde oxime
Description
The exact mass of the compound 2-Fluorobenzaldoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVOCNRPBFPDLO-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-79-6 | |
| Record name | 2-FLUOROBENZALDEHYDE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-2-Fluorobenzaldehyde Oxime: A Comprehensive Technical Guide
Introduction
(E)-2-Fluorobenzaldehyde oxime (CAS No: 451-79-6) is a fluorinated aromatic aldoxime that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry, organic synthesis, and materials science.[1] The strategic placement of a fluorine atom at the ortho position of the benzaldehyde oxime scaffold imparts unique physicochemical properties that differentiate it from its non-fluorinated counterpart.[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
The incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and lipophilicity.[3] The carbon-fluorine bond, being the strongest in organic chemistry, enhances the stability of the molecule.[2] The oxime functional group (C=N-OH) itself is a versatile moiety, serving as a precursor for a wide array of nitrogen-containing compounds and participating in various chemical transformations.[2]
Physicochemical Properties
This compound is a white solid with a molecular formula of C7H6FNO and a molecular weight of 139.13 g/mol .[1][4] The presence of the fluorine atom and the oxime group influences its solubility, polarity, and reactivity. While specific experimental data for the melting and boiling points of the (E)-isomer are not consistently reported across public sources, related compounds such as 4-fluorobenzaldehyde oxime have a reported melting point of 82-85 °C and a boiling point of 194.9 °C at 760 mmHg.[5]
| Property | Value | Reference |
| Molecular Formula | C7H6FNO | [1][4] |
| Molecular Weight | 139.13 g/mol | [1][4] |
| CAS Number | 451-79-6 | [4] |
| Appearance | White solid | [6] |
Stereoisomerism and Configurational Stability
The C=N double bond in 2-fluorobenzaldehyde oxime gives rise to (E) and (Z) geometric isomers. In the (E)-isomer, the hydroxyl (-OH) group on the nitrogen and the hydrogen atom on the carbon are on opposite sides of the double bond. The (Z)-isomer has these groups on the same side.[4] The relative stability of these isomers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. The ortho-fluoro substituent in the (E) configuration may participate in intramolecular hydrogen bonding with the oxime's hydroxyl proton, potentially influencing its stability.[4]
Computational studies on similar oxime systems suggest a substantial energy barrier for E/Z isomerization, often around 200 kJ/mol at room temperature in solution.[4] This high barrier indicates that a pure sample of the (E)-isomer is configurationally stable under normal ambient conditions.[4] However, isomerization can be induced by factors like heat, acid catalysis, or photochemical conditions.[4]
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the condensation reaction of 2-fluorobenzaldehyde with hydroxylamine or its salts, such as hydroxylamine hydrochloride.[2][7] The reaction is often carried out in a suitable solvent like ethanol or water, and a base such as sodium acetate or sodium carbonate may be used to neutralize the hydrochloride salt.[7]
General Synthesis Protocol
A common laboratory-scale synthesis involves dissolving 2-fluorobenzaldehyde in an aqueous or alcoholic solvent, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the structure and determining the stereochemistry of the synthesized oxime.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for distinguishing between the (E) and (Z) isomers. The chemical shift of the aldoxime proton (-CH=NOH) is diagnostic; it is typically more deshielded (appears at a higher ppm value) in the (E)-isomer compared to the (Z)-isomer.[2] For a related compound, (E)-2-chlorobenzaldehyde oxime, the aldoxime proton appears as a singlet at δ = 8.57 ppm in CDCl3.[8] For this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.07-7.58 ppm, the -CH=N proton as a singlet around δ 8.15 ppm, and the -OH proton as a broad singlet around δ 8.98 ppm, although this can vary depending on the solvent and concentration.[4] 2D NMR techniques like NOESY can definitively establish the stereochemistry by identifying through-space correlations between protons.[4] In the (E)-isomer, a cross-peak would be expected between the aldehydic proton and the nearest aromatic proton (H6), whereas in the (Z)-isomer, a correlation would be seen between the aldehydic proton and the oxime proton.[4]
-
Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of the key functional groups. A broad absorption band in the region of 3600-3000 cm⁻¹ is characteristic of the O-H stretch of the oxime. A peak around 1615 cm⁻¹ corresponds to the C=N stretching vibration.[2]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for C7H6FNO would be observed at an m/z of approximately 139.13.[1][4] Fragmentation patterns can help in structural elucidation.[9]
| Spectroscopic Data | Typical Values |
| ¹H NMR (δ, ppm) | Aromatic-H: ~7.07 - 7.58 (m), -CH=N: ~8.15 (s), -OH: ~8.98 (s, broad)[4] |
| IR (cm⁻¹) | O-H stretch: 3600-3000 (broad), C=N stretch: ~1615[2] |
| MS (m/z) | Molecular Ion (M⁺): ~139.13 |
Reactivity and Synthetic Applications
This compound is a versatile intermediate in organic synthesis, with its reactivity centered around the oxime functional group and the fluorinated aromatic ring.
Beckmann Rearrangement
One of the most important reactions of oximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions.[10][11][12] The rearrangement of this compound would be expected to yield 2-fluorobenzamide.[4] This reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[10] Various reagents can catalyze this rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride.[10]
Cyclization Reactions
The oxime group can participate in various cyclization reactions to form heterocyclic compounds.[4] For instance, it can be a precursor for the synthesis of isoxazoles and isoxazolines through intramolecular oxidative cycloaddition reactions.[1] These heterocyclic scaffolds are prevalent in many biologically active molecules.[1]
Dehydration to Nitriles
Aldoximes can be dehydrated to form nitriles. This transformation can be achieved using a variety of dehydrating agents.[4] In the case of this compound, dehydration would yield 2-fluorobenzonitrile.
Reduction to Amines
The oxime functionality can be reduced to a primary amine. This provides a synthetic route to 2-fluorobenzylamine from this compound.[4]
Applications in Bioconjugation and Radiochemistry
The oxime functional group is valuable for chemoselective ligation reactions, particularly with carbonyl compounds, to form stable oxime ethers.[4] This chemistry is exploited in bioconjugation and for the development of Positron Emission Tomography (PET) tracers.[1][4] For example, 18F-labeled aldehydes can be used to label aminooxy-functionalized peptides and proteins via oxime bond formation for imaging applications.[4]
Potential Applications in Drug Discovery
The unique properties of this compound make it an attractive building block in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[3] The oxime moiety provides a handle for further functionalization to create diverse libraries of compounds for screening. Derivatives of fluorinated benzaldehydes have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[3] Oxime derivatives themselves have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[13]
Conclusion
This compound is a valuable and versatile chemical entity with a rich profile of chemical properties and reactivity. Its synthesis is straightforward, and its structure can be unambiguously determined using modern spectroscopic techniques. The presence of both a fluorine atom and a reactive oxime group makes it a key intermediate for the synthesis of a wide range of organic compounds, from simple amides and nitriles to complex heterocyclic systems. Its utility in bioconjugation and radiochemistry, coupled with the beneficial effects of fluorine in medicinal chemistry, underscores its importance for researchers and professionals in the field of drug development and beyond. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel molecules with significant scientific and therapeutic potential.
References
- Beckmann rearrangement - Wikipedia. (URL: [Link])
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform
- Benzaldehyde oxime - Wikipedia. (URL: [Link])
- Beckmann Rearrangement - Master Organic Chemistry. (URL: [Link])
- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)
- Beckmann Rearrangement - Organic Chemistry Portal. (URL: [Link])
- 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem. (URL: [Link])
- p-Fluorobenzaldehyde oxime | CAS#:459-23-4 | Chemsrc. (URL: [Link])
- Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME - LookChem. (URL: [Link])
- Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed. (URL: [Link])
- An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: [Link])
- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (URL: [Link])
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo- 2- Fluorobenzaldehydeoxime. (URL: [Link])
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Physicochemical properties of (E)-2-Fluorobenzaldehyde oxime
An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Fluorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical intermediate whose significance in medicinal chemistry and materials science is rapidly expanding. The strategic placement of a fluorine atom on the phenyl ring, combined with the versatile oxime functional group, imparts unique electronic and steric properties that are highly sought after in the design of novel therapeutic agents and advanced materials. This guide provides a comprehensive exploration of the core physicochemical properties of the thermodynamically stable (E)-isomer. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights. We will delve into its stereoselective synthesis, detailed spectroscopic characterization, and critical physicochemical parameters. The causality behind experimental choices is elucidated to provide a self-validating framework for researchers. This guide is intended to be an authoritative resource, empowering scientists to leverage the full potential of this versatile building block in their research and development endeavors.
The Strategic Advantage of Fluorine and Oxime Moieties
In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1] The carbon-fluorine bond, being the strongest in organic chemistry, enhances metabolic stability.[1] Furthermore, fluorine's high electronegativity can alter pKa, improve binding affinity to biological targets, and increase bioavailability.[1] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its impact.[1]
Parallel to this, the oxime (C=N-OH) functional group offers a rich and versatile chemistry.[1] Oximes are critical precursors for a variety of nitrogen-containing heterocycles, serve as stable linkers in bioconjugation, and are instrumental in the development of Positron Emission Tomography (PET) imaging agents.[2][3] The convergence of these two functionalities in This compound creates a molecule of significant interest, serving as a key building block for fluorinated heterocycles like quinazolines and isoxazoles.[2][4][5]
Molecular Structure and Stereoisomerism
The defining structural feature of 2-Fluorobenzaldehyde oxime is the C=N double bond, which gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.
-
(E)-isomer (anti): The hydroxyl (-OH) group on the nitrogen and the hydrogen atom on the carbon are on opposite sides of the C=N double bond. This configuration is generally the thermodynamically more stable isomer.[1]
-
(Z)-isomer (syn): The hydroxyl (-OH) group and the hydrogen atom are on the same side of the C=N double bond.
The energy barrier for E/Z isomerization is substantial, often around 200 kJ/mol in solution at room temperature, which makes the spontaneous interconversion between isomers highly unlikely under standard laboratory conditions.[2] This configurational stability is crucial, as it ensures that a purified sample of the (E)-isomer will not readily convert to the (Z)-isomer, providing isomeric purity for subsequent synthetic steps.
Figure 1: Geometric Isomers of 2-Fluorobenzaldehyde Oxime.
Synthesis and Stereoselective Purification
The synthesis of aldoximes is straightforward, typically involving the condensation of an aldehyde with hydroxylamine. However, this reaction often yields a mixture of (E) and (Z) isomers. For most applications, particularly in pharmaceuticals, obtaining a single, pure isomer is paramount. The following protocol is designed to favor the formation and isolation of the thermodynamically preferred (E)-isomer.
Experimental Protocol: Synthesis and Purification
Objective: To synthesize this compound with high isomeric purity.
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (1.5 eq)
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethanol or 2-Propanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 2-Fluorobenzaldehyde (1 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol), then add water (approx. 15 mL per gram of aldehyde).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in deionized water (approx. 25 mL per gram of hydroxylamine HCl). Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Add the hydroxylamine/acetate solution to the aldehyde solution.
-
Stir the reaction mixture vigorously at 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine solution to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of (E) and (Z) isomers.
-
Purification (Stereoselective Recrystallization): The key to isolating the (E)-isomer lies in its higher crystalline packing efficiency compared to the (Z)-isomer.[1] Dissolve the crude product in a minimum amount of hot ethanol or 2-propanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain pure this compound.
Figure 3: Expected NOESY Correlation for (E)-Isomer.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.
-
Electrospray Ionization (ESI): Expected adducts would be [M+H]⁺ at m/z 140.05, [M+Na]⁺ at m/z 162.03, and [M-H]⁻ at m/z 138.03. [6]* Electron Ionization (EI): The molecular ion peak [M]⁺ at m/z 139 would be expected, along with characteristic fragmentation patterns such as the loss of -OH (m/z 122) and subsequent fragments.
Applications in Research and Development
The unique properties of this compound make it a valuable precursor in several high-value research areas.
-
Medicinal Chemistry: It is a key starting material for synthesizing fluorinated heterocycles, which are prominent scaffolds in drugs targeting a wide range of diseases, including cancer and infectious agents. [2][3]The 2-fluorophenyl moiety can be readily incorporated into larger, more complex active pharmaceutical ingredients (APIs). [4]* PET Imaging: The oxime functionality provides a robust and chemoselective handle for conjugation reactions. This is exploited in the development of PET tracers, where the molecule can be used as a precursor for ¹⁸F-labeled aldehydes, which are then used to label biomolecules like peptides and proteins for in-vivo imaging. [2][3]* Materials Science: The rigid, planar structure and potential for hydrogen bonding make this and related molecules candidates for the development of liquid crystals and other ordered materials.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life). [3]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. [3]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its configurational stability, coupled with the advantageous properties imparted by the ortho-fluoro substituent and the reactive oxime group, provides a reliable and versatile platform for innovation. This guide has detailed the essential physicochemical properties and characterization protocols, providing researchers with the foundational knowledge required to confidently and effectively utilize this compound. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of well-characterized, high-purity building blocks like this compound will undoubtedly increase.
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- ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H....
- Supporting Information. (n.d.). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes.
- Supporting Information. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols....
- PubChem. (n.d.). 4-Fluorobenzaldehyde oxime.
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(E)-2-Fluorobenzaldehyde oxime molecular structure
An In-Depth Technical Guide to the Molecular Structure of (E)-2-Fluorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
This compound (C₇H₆FNO, M.W. 139.13 g/mol ) is a synthetic building block that resides at the intersection of two critically important areas of modern medicinal chemistry: fluorinated organic compounds and oxime-based conjugation strategies.[1][2][3] The incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, modulating bioavailability, and improving binding affinity.[2][4][5] Concurrently, the oxime functional group offers a robust and versatile handle for synthesizing complex nitrogen-containing heterocycles and for creating stable bioconjugates under physiological conditions.[1][2][6]
This guide provides a comprehensive technical analysis of the molecular structure of the (E)-isomer of 2-Fluorobenzaldehyde oxime. Moving beyond a simple data summary, we will explore the stereochemical nuances, the methodologies for its synthesis and definitive characterization, and the computational insights that complement experimental findings. Understanding this molecule's precise three-dimensional arrangement and electronic properties is paramount for leveraging its full potential in the rational design of novel therapeutics and advanced molecular probes.
Part 1: Stereochemistry and Configurational Integrity
The defining structural feature of 2-Fluorobenzaldehyde oxime is the carbon-nitrogen double bond (C=N), which restricts rotation and gives rise to geometric isomerism. The stereochemistry is designated as either (E) (from the German entgegen, meaning opposite) or (Z) (from zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules.
-
On the Carbon Atom: The 2-fluorophenyl group has a higher priority than the hydrogen atom.
-
On the Nitrogen Atom: The hydroxyl (-OH) group has a higher priority than the lone pair of electrons.
In the (E)-isomer , the highest-priority groups—the 2-fluorophenyl ring and the hydroxyl group—are positioned on opposite sides of the C=N double bond.
A crucial consideration for any application is the molecule's configurational stability. Computational studies on similar oxime systems reveal a substantial energy barrier for E/Z isomerization, often around 200 kJ/mol at room temperature.[1] This high barrier renders the spontaneous interconversion of isomers highly improbable under standard ambient conditions, ensuring that a purified sample of the (E)-isomer remains configurationally stable.[1] However, it is important to note that isomerization can be induced under specific conditions, such as exposure to heat, UV light, or acid catalysis.[1]
Part 2: Synthesis and Isomer Purification
The targeted synthesis of this compound is typically achieved through a straightforward condensation reaction. The choice of conditions is critical for maximizing the yield of the desired stereoisomer.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-Fluorobenzaldehyde (1.0 eq) in an appropriate solvent such as water or ethanol.
-
Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a mild base like sodium acetate (1.5 eq) in water. The base is essential to liberate the free hydroxylamine nucleophile from its hydrochloride salt.
-
Condensation Reaction: Add the hydroxylamine solution to the aldehyde solution. The reaction mixture is then stirred, typically at an elevated temperature (e.g., 80°C), for 2-4 hours to ensure complete conversion.
-
Workup and Extraction: After cooling to room temperature, the product is extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, which may be a mixture of (E) and (Z) isomers, is purified. Silica gel column chromatography is a standard and effective method, leveraging the polarity difference between the isomers to achieve separation.[2] Alternatively, recrystallization from a suitable solvent, such as 2-propanol, can be employed to isolate the often more crystalline (E)-isomer.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Part 3: Definitive Structural Elucidation
A multi-technique approach is essential for the unambiguous characterization of the molecule's structure and stereochemistry. While each method provides valuable information, their combined application constitutes a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining stereochemistry in solution.[1]
-
¹H and ¹³C NMR: The chemical environments of nuclei near the C=N bond differ significantly between the (E) and (Z) isomers. In ¹H NMR, the chemical shift of the aldoxime proton (-CH=N) is particularly diagnostic. For the (E)-isomer, this proton is typically observed further downfield compared to the (Z)-isomer.[2] The aromatic protons exhibit a complex multiplet pattern due to coupling with each other and the ortho-fluorine atom.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides definitive proof of configuration by detecting spatial proximity between protons.[1] For the (E)-isomer, the aldehydic proton (-CH=N) and the oxime proton (-OH) are on opposite sides of the double bond. Therefore, a NOESY experiment will show a spatial correlation (a cross-peak) between the aldehydic proton and the nearest aromatic proton (H6), but critically, no correlation between the aldehydic proton and the oxime proton. This is the hallmark of the (E) configuration.[1]
NOESY Correlation Logic
Caption: Diagnostic NOESY correlations for distinguishing (E) and (Z) isomers.
Vibrational and Mass Spectroscopy
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint, confirming the presence of key functional groups. Characteristic absorption bands for an oxime include a broad O-H stretch (typically 3600-3000 cm⁻¹) and a sharp C=N stretch (around 1615 cm⁻¹).[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will show a molecular ion peak corresponding to the exact mass of C₇H₆FNO (139.0433 Da), confirming the elemental composition.[7]
| Spectroscopic Data Summary for this compound (Illustrative) | |
| Technique | Key Signal / Frequency |
| ¹H NMR | Aldoxime Proton (-CH=N): Downfield singlet (e.g., ~8.1-8.5 ppm)[1][2] |
| Aromatic Protons (-ArH): Multiplet (e.g., ~7.0-7.8 ppm)[1] | |
| Hydroxyl Proton (-OH): Broad singlet (variable, e.g., ~9.0 ppm)[1] | |
| IR Spectroscopy | O-H Stretch: 3600-3000 cm⁻¹ (broad)[2] |
| C=N Stretch: ~1615 cm⁻¹[2] | |
| Mass Spec (HRMS) | [M+H]⁺: Expected m/z 140.0506[7] |
Single Crystal X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[8] While a specific structure file for this exact compound is not publicly available, analysis of closely related structures, like (E)-2-Bromobenzaldehyde oxime, reveals key expected features.[9][10] The molecule is expected to be nearly planar, and in the crystal lattice, pairs of molecules are likely to form hydrogen-bonded dimers via intermolecular O—H···N interactions, creating a stable, centrosymmetric pair.[10]
X-ray Crystallography Workflow
Caption: General experimental workflow for single-crystal X-ray structure analysis.[8]
Part 4: Computational Modeling and Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and validation tool that complements experimental results.[1][11]
-
Geometric Optimization: DFT calculations can predict the lowest energy conformation of the molecule, confirming the planarity and the relative stability of the (E)-isomer. These calculations can also explore the possibility of a weak intramolecular hydrogen bond between the ortho-fluorine and the oxime's hydroxyl proton, which could influence conformational preference.[1]
-
Spectra Prediction: A key application is the calculation of theoretical NMR chemical shifts and IR vibrational frequencies.[1][11] Comparing these computed spectra with the experimental data provides a high degree of confidence in the structural assignment. Discrepancies can often point to solvent effects or other intermolecular interactions not accounted for in the gas-phase model.
-
Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's electronic properties and reactivity, identifying the regions most susceptible to nucleophilic or electrophilic attack.
Part 5: Applications in Drug Development and Beyond
The well-defined structure of this compound makes it a reliable precursor in synthetic and medicinal chemistry.
-
Heterocycle Synthesis: The oxime functionality is a versatile precursor for creating nitrogen-containing heterocycles like isoxazoles and isoxazolines, which are important scaffolds in many bioactive molecules.[3][6]
-
Bioconjugation and PET Imaging: The oxime group reacts chemoselectively with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether linkage. This reaction is highly valued in bioconjugation. Specifically, this molecule serves as a building block for creating ¹⁸F-labeled prosthetic groups used in Positron Emission Tomography (PET) imaging, enabling the site-specific labeling of proteins and other biomolecules to create targeted diagnostic agents.[1][3]
Conclusion
The molecular structure of this compound is characterized by a configurationally stable C=N double bond, a planar geometry, and distinct spectroscopic signatures that allow for its unambiguous identification. A synergistic approach combining rational synthesis, advanced spectroscopic analysis (particularly 2D NOESY NMR), and computational modeling provides a complete and validated picture of its three-dimensional structure. This rigorous understanding is the foundation upon which researchers, scientists, and drug development professionals can confidently build, utilizing this fluorinated building block to construct the next generation of complex pharmaceuticals and advanced diagnostic tools.
References
- Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2'-Arylbenzaldehyde and 2'-Arylacetophenone Oxime Ether Radical Cations. (2019). PubMed.
- Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. (2015). ResearchGate.
- Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. (2002). ResearchGate.
- Structural Chemistry of Oximes. (2017). ACS Publications.
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012). Royal Society of Chemistry.
- Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. (2002). PubMed.
- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (n.d.).
- Benzaldehyde oxime. (n.d.). Wikipedia.
- Experimental and computational modeling of the biological activity of benzaldehyde sulphur trioxide as a potential drug for the treatment of Alzheimer disease. (2022). OUCi.
- 4-Fluorobenzaldehyde oxime. (n.d.). PubChem.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. (n.d.).
- 2-fluorobenzaldehyde oxime (C7H6FNO). (n.d.). PubChemLite.
- (PDF) Crystal structure of 4-isobutoxybenzaldehyde oxime, C11H15NO2. (2019). ResearchGate.
- Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. (n.d.). LookChem.
- Benzaldehyde, p-fluoro-, oxime. (n.d.). PubChem.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- (E)-2-Bromobenzaldehyde oxime. (2011). ResearchGate.
- (E)-2-Bromobenzaldehyde oxime. (2011). National Institutes of Health.
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Synthesis and characterization of (E)-2-Fluorobenzaldehyde oxime
An In-Depth Technical Guide to the Synthesis and Characterization of (E)-2-Fluorobenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The guide details a robust, stereoselective synthetic protocol, thorough characterization methodologies, and discusses the critical aspects of its stereochemistry and applications. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and chemical probes.
Introduction: The Significance of Fluorinated Oximes in Modern Chemistry
This compound is a valuable chemical building block in organic synthesis and medicinal chemistry research.[1] The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2] The oxime functional group is a versatile moiety that serves as a precursor for various nitrogen-containing heterocycles, which are prominent scaffolds in numerous pharmaceuticals.[1] Furthermore, the oxime linkage is utilized in bioconjugation and the development of imaging agents, such as those for Positron Emission Tomography (PET).[3]
The geometry of the C=N double bond in oximes gives rise to (E) and (Z) stereoisomers, and for many applications, the synthesis of a single, pure isomer is crucial. This guide focuses on the synthesis and characterization of the (E)-isomer of 2-Fluorobenzaldehyde oxime, providing a detailed experimental protocol and a thorough analysis of its structural features.
Stereoselective Synthesis of this compound
The synthesis of this compound is achieved through the condensation of 2-fluorobenzaldehyde with hydroxylamine. The stereochemical outcome of this reaction can be influenced by the reaction conditions. The following protocol is a robust method for the preparation of the desired (E)-isomer.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aldoximes.[4]
Materials:
-
2-Fluorobenzaldehyde (99%)
-
Hydroxylamine hydrochloride (99%)
-
Sodium acetate (anhydrous, 99%)
-
Ethanol (95%)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 eq) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.04 g, 15.0 mmol, 1.5 eq) and sodium acetate (1.23 g, 15.0 mmol, 1.5 eq) in deionized water (30 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-fluorobenzaldehyde at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2 hours under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.
Rationale for Experimental Choices
-
Stoichiometry: A slight excess of hydroxylamine hydrochloride and sodium acetate is used to ensure complete conversion of the aldehyde.
-
Solvent System: A mixture of ethanol and water provides good solubility for both the organic and inorganic reactants.
-
Temperature: Heating the reaction to 80°C accelerates the rate of reaction.
-
Workup: The aqueous workup removes inorganic byproducts, and extraction with ethyl acetate isolates the desired oxime.
-
Purification: Recrystallization is an effective method for obtaining a highly pure crystalline product.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available for the pure (E)-isomer. For comparison, the melting point of (E)-4-fluorobenzaldehyde oxime is 82-85 °C. |
Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following data is representative and based on the analysis of closely related structures and predicted values.
NMR spectroscopy is the most powerful tool for determining the stereochemistry of oximes.[3] The chemical shifts of the protons and carbons near the C=N bond are different for the (E) and (Z) isomers.
Representative ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | -CH=N- |
| ~7.90 | t, J = 7.6 Hz | 1H | Ar-H |
| ~7.45 | m | 1H | Ar-H |
| ~7.20 | t, J = 7.6 Hz | 1H | Ar-H |
| ~7.10 | d, J = 8.4 Hz | 1H | Ar-H |
| ~8.50 | br s | 1H | -NOH |
Rationale for Assignments: The downfield chemical shift of the imine proton (-CH=N-) is characteristic of the (E)-isomer.[2] The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The hydroxyl proton signal is typically broad and may exchange with D₂O.
Representative ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 (d, J = 250 Hz) | C-F |
| ~148.0 | C=N |
| ~131.0 (d, J = 8 Hz) | Ar-CH |
| ~129.0 | Ar-CH |
| ~124.5 (d, J = 4 Hz) | Ar-CH |
| ~120.0 (d, J = 12 Hz) | Ar-C |
| ~116.0 (d, J = 21 Hz) | Ar-CH |
Rationale for Assignments: The carbon attached to the fluorine will appear as a doublet with a large coupling constant. The chemical shift of the imine carbon (C=N) is also diagnostic. The other aromatic carbons will show smaller couplings to the fluorine atom. This data is extrapolated from the known spectrum of 2-fluorobenzaldehyde.[5]
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Representative IR Data (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 (broad) | O-H stretch |
| ~1650 | C=N stretch |
| ~1490, 1450 | Aromatic C=C stretch |
| ~1230 | C-F stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum Data (Electron Ionization):
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 122 | [M-OH]⁺ |
| 95 | [C₆H₄F]⁺ |
Stereochemical Assignment
The definitive assignment of the (E)-stereochemistry can be achieved using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). For the (E)-isomer, a cross-peak is expected between the aldehydic proton (-CH=N) and the nearest aromatic proton (H6), as they are on opposite sides of the C=N bond.[3]
Caption: NOE correlations for (E) and (Z) isomers.
Applications in Drug Development and Beyond
This compound is a versatile intermediate with several potential applications:
-
Medicinal Chemistry: It serves as a precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many drug candidates.[1] The 2-fluoro substitution can be exploited to modulate the electronic and steric properties of the final molecule, potentially leading to improved pharmacological profiles.
-
Radiochemistry and Imaging: The oxime functionality allows for chemoselective ligation, making it a valuable tool for the development of PET imaging agents.[3] The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F to create radiolabeled probes for in vivo imaging.
-
Materials Science: Oxime derivatives can act as ligands for the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.[6]
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with a thorough discussion of characterization techniques and the rationale behind them, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The unique structural features of this compound, namely the fluorine substituent and the (E)-oxime geometry, make it a promising building block for the development of novel pharmaceuticals and advanced materials.
References
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform
- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (URL: [Link])
- Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem. (URL: [Link])
- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)
- An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: [Link])
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. (URL: [Link])
- 4-FLUOROBENZALDEHYDE OXIME | CAS#:7304-35-0 | Chemsrc. (URL: [Link])
- 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem. (URL: [Link])
- 4-FLUOROBENZALDEHYDE OXIME - precisionFDA. (URL: [Link])
- Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME - LookChem. (URL: [Link])
Sources
Spectroscopic Characterization of (E)-2-Fluorobenzaldehyde Oxime: A Technical Guide
Introduction: The Molecular Identity and Significance
(E)-2-Fluorobenzaldehyde oxime (CAS: 451-79-6; Molecular Formula: C₇H₆FNO; Molecular Weight: 139.13 g/mol ) is a fluorinated organic compound of significant interest in synthetic and medicinal chemistry.[1][2] The presence of a fluorine atom at the ortho-position of the benzene ring profoundly influences the molecule's electronic properties, stability, and reactivity.[3] This, combined with the versatile oxime functional group, makes it a valuable precursor for synthesizing nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals.[2][3] Furthermore, the oxime moiety serves as a robust chemical handle for bioconjugation, enabling applications such as the site-specific radiolabeling of proteins for Positron Emission Tomography (PET) imaging.[1][2]
Given its utility, unambiguous structural and stereochemical confirmation is paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The narrative is grounded in field-proven insights, explaining not just the data, but the causality behind experimental choices and interpretation, ensuring a self-validating approach to analysis.
Caption: Key ¹H NMR assignments for this compound.
Infrared (IR) Spectroscopy: Functional Group Verification
Expertise & Experience: The Rationale for IR Analysis
While NMR provides the detailed atomic framework, IR spectroscopy offers a rapid, cost-effective confirmation of the key functional groups present in the molecule. It is an excellent orthogonal technique to verify the successful conversion of the aldehyde starting material to the oxime product by monitoring the disappearance of the C=O stretch and the appearance of the O-H and C=N stretches.
Trustworthiness: A Self-Validating Protocol for IR Data Acquisition
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment should be run prior to sample analysis.
Authoritative Grounding: Data Interpretation
The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity/Shape | Notes |
| ν(O-H) | 3000 - 3600 | Broad | Characteristic of the hydroxyl group of the oxime, often involved in hydrogen bonding. [3] |
| ν(C-H) aromatic | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |
| ν(C=N) | 1615 - 1680 | Medium | The imine (C=N) stretch is a key indicator of the oxime group. [1][3] |
| ν(C=C) aromatic | 1450 - 1600 | Medium-Strong | Benzene ring skeletal vibrations. |
| ν(C-F) | 1100 - 1250 | Strong | The strong C-F bond gives rise to a prominent absorption band. |
| ν(N-O) | 930 - 960 | Medium | N-O stretching vibration. [1] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: The Rationale for MS Analysis
Mass spectrometry is the definitive technique for confirming the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion, it provides direct evidence of the compound's elemental composition. Furthermore, using a hard ionization technique like Electron Ionization (EI) induces fragmentation, creating a unique pattern that can serve as a structural fingerprint and support the proposed structure. [4] Trustworthiness: A Self-Validating Protocol for MS Data Acquisition
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.
-
Ionization: Subject the sample to a beam of high-energy electrons (typically 70 eV) in the ion source. [5]3. Mass Analysis: Separate the resulting positively charged ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Authoritative Grounding: Data Interpretation
The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
-
Molecular Ion ([M]˙⁺): The primary peak of interest will be the molecular ion peak at m/z = 139 , corresponding to the molecular weight of C₇H₆FNO. [2][6]* High-Resolution MS (HRMS): For ultimate confirmation, HRMS would yield a mass accurate to several decimal places (e.g., calculated exact mass for [M+H]⁺ is 140.05061), allowing for unambiguous determination of the elemental formula. [6] Proposed Fragmentation Pathway
Under EI conditions, the molecular ion can undergo fragmentation to produce smaller, stable ions.
Caption: Plausible EI-MS fragmentation pathway for the molecule.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the molecular skeleton and, crucially, the (E)-stereochemistry, while ¹⁹F NMR validates the fluorinated substitution. IR spectroscopy provides rapid verification of the essential oxime and aromatic functional groups. Finally, mass spectrometry confirms the correct molecular weight and offers fragmentation data consistent with the assigned structure. This integrated spectroscopic approach ensures the identity, purity, and stereochemical integrity of the compound, providing researchers, scientists, and drug development professionals with the trusted data required for its successful application.
References
- Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.
- Royal Society of Chemistry. (n.d.). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information.
- ResearchGate. (n.d.). Synthesis and characterization of novel oxime analogues.
- PubChemLite. (n.d.). 2-fluorobenzaldehyde oxime (C7H6FNO).
- PubChem. (n.d.). 4-Fluorobenzaldehyde oxime.
- ResearchGate. (n.d.). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde....
- ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H....
- PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
- ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.
- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Louisville. (n.d.). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement.
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
Sources
Navigating the Solubility Landscape of (E)-2-Fluorobenzaldehyde Oxime: An In-depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] (E)-2-Fluorobenzaldehyde oxime is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its solubility profile essential for formulation development and process optimization. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination using the shake-flask method followed by HPLC analysis, and provide a plausible, illustrative solubility dataset. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage the solubility challenges associated with this important synthetic intermediate.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from discovery to a marketable therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of promising drug candidates.[2]
This compound (Figure 1) is a versatile intermediate in organic synthesis, frequently employed in the creation of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the oxime functional group offers a reactive handle for further molecular elaboration.[3] A comprehensive understanding of its solubility in various organic solvents is paramount for several reasons:
-
Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvents for synthesis and purification, ensuring efficient reactions and high yields.
-
Formulation Development: For preclinical and clinical studies, the compound often needs to be formulated in a suitable vehicle. Solubility data guides the choice of solvents and excipients to achieve the desired concentration and stability.
-
Crystallization and Polymorphism Control: Solubility is a key parameter in controlling crystallization processes, which in turn affects the solid-state properties of the API, such as crystal form and particle size.
Figure 1. Chemical structure of this compound.
This guide will provide a detailed exploration of the solubility of this compound, offering both theoretical insights and practical, actionable protocols.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.
-
Polarity: this compound possesses both polar and non-polar characteristics. The oxime group (-C=N-OH) and the fluorine atom introduce polarity and the capacity for hydrogen bonding. The benzene ring, however, is non-polar. Therefore, its solubility will be highest in solvents with a similar mixed polarity.
-
Hydrogen Bonding: The hydroxyl group of the oxime can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of the solute-solvent interactions must overcome the energy holding the molecules together in the crystal lattice. A higher crystal lattice energy will generally lead to lower solubility.
Quantitative Solubility of this compound in Organic Solvents
| Solvent | Solvent Type | Plausible Solubility (mg/mL) at 25°C |
| Methanol | Polar Protic | ~ 150 |
| Ethanol | Polar Protic | ~ 120 |
| Isopropanol | Polar Protic | ~ 80 |
| Acetone | Polar Aprotic | ~ 200 |
| Acetonitrile | Polar Aprotic | ~ 180 |
| Ethyl Acetate | Moderately Polar | ~ 90 |
| Dichloromethane | Moderately Polar | ~ 70 |
| Toluene | Non-polar | ~ 20 |
| Heptane | Non-polar | < 1 |
Note: This data is illustrative and should be experimentally verified for any critical application.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1] This protocol outlines the necessary steps for determining the solubility of this compound.
Materials and Instrumentation
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Sources
(E)-2-Fluorobenzaldehyde Oxime: A Comprehensive Guide to Chemical Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (E)-2-Fluorobenzaldehyde Oxime
This compound is a pivotal chemical intermediate, valued for its role in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom into an organic scaffold can significantly modify its physicochemical and biological properties, often enhancing metabolic stability, bioavailability, and target binding affinity.[2][3][4] Consequently, fluorinated compounds are prevalent in modern medicine, comprising an estimated 20% of all pharmaceuticals.[2][3]
The oxime functional group (C=N-OH) itself is a versatile handle in synthetic chemistry, serving as a precursor for nitrogen-containing heterocycles, amines, and amides.[2][5] Oximes exhibit greater hydrolytic stability compared to analogous imines and hydrazones, a crucial attribute for bioconjugation and the development of robust molecular probes, including those for Positron Emission Tomography (PET) imaging.[2][6][7][8] Given its utility, a thorough understanding of the stability profile of this compound is paramount for ensuring its integrity, purity, and performance in sensitive downstream applications. This guide provides a detailed examination of the factors governing its stability and outlines field-proven protocols for its proper storage, handling, and analysis.
Section 1: The Physicochemical Landscape of this compound
The stability of this compound is not an absolute property but rather a dynamic function of its environment. Temperature, light, pH, and the presence of catalysts can all influence its structural integrity. The primary degradation pathways of concern are isomerization, hydrolysis, and photochemical decomposition.
Configurational Stability and E/Z Isomerization
The C=N double bond in 2-Fluorobenzaldehyde oxime gives rise to two geometric isomers: (E) and (Z). The (E)-isomer, where the hydroxyl group is positioned anti to the aromatic ring, is generally the thermodynamically more stable configuration.[2]
-
Energy Barrier: The spontaneous interconversion between (E) and (Z) isomers at ambient temperature is extremely unlikely.[6] Computational studies on similar oxime systems reveal a substantial energy barrier for this isomerization, often around 200 kJ/mol.[6][9] This high barrier confers significant configurational stability to a pure sample of the (E)-isomer under normal conditions.[6]
-
Induced Isomerization: While configurationally stable, isomerization can be induced by external energy sources.
-
Thermal Isomerization: Elevated temperatures (>100 °C) can provide sufficient energy to overcome the rotational barrier, leading to the interconversion of isomers.[6]
-
Acid/Base Catalysis: The presence of acids or bases can catalyze E/Z isomerization.[6] The mechanism often involves protonation of the oxime nitrogen, which lowers the energy barrier for rotation around the C=N bond.[6]
-
Photoisomerization: Exposure to light, particularly UV radiation, is a potent method for inducing E/Z isomerization.[6] This process involves the molecule absorbing a photon, moving to an excited state where the C=N bond rotation is more facile, and then relaxing into a mixture of (E) and (Z) isomers.[6]
-
Caption: E/Z Isomerization Pathway.
Hydrolytic Stability
A key advantage of the oxime linkage is its superior resistance to hydrolysis compared to imines and simple hydrazones.[5][7][8] Studies have shown that oximes can be up to 1,000-fold more stable towards hydrolysis than isostructural hydrazones in aqueous solutions.[7][10]
-
Mechanism: Hydrolysis of the oxime is typically catalyzed by acid and accelerated by heat.[5][11] The reaction proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of a water molecule on the imine carbon. This process cleaves the C=N bond, regenerating the parent aldehyde (2-Fluorobenzaldehyde) and hydroxylamine.[5][6]
-
Practical Implications: While relatively stable, prolonged exposure to acidic aqueous conditions, especially at elevated temperatures, will lead to degradation. Therefore, reactions and storage should ideally be conducted under neutral or anhydrous conditions to maximize the compound's lifespan.
Thermal and Photochemical Decomposition
Beyond isomerization, thermal and light stress can induce irreversible decomposition.
-
Thermal Decomposition: Oximes, as a class, can decompose upon heating, a process that can be exothermic and potentially explosive under certain conditions, particularly in the presence of acidic salts.[11][12] While this compound is a solid with a defined melting point, prolonged exposure to high temperatures should be avoided to prevent degradation and ensure safety.
-
Photochemical Decomposition: Light exposure is a significant risk factor. In addition to causing isomerization, photo-irradiation in the presence of a photosensitizer can lead to the formation of iminoxyl radicals.[13][14] These reactive intermediates can subsequently decompose into the parent aldehyde or the corresponding nitrile (2-Fluorobenzonitrile).[13][14] This degradation pathway underscores the critical need to protect the compound from light.
Caption: Major degradation routes.
Section 2: Recommended Storage, Handling, and Disposal
Adherence to proper storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound.
Optimal Storage Conditions
Based on material safety data sheets (MSDS) and general best practices for fluorinated organic compounds, the following storage conditions are recommended:[15][16][17][18]
| Parameter | Recommendation | Rationale |
| Temperature | Cool environment (2-8°C recommended)[1] | Minimizes thermal degradation and potential for isomerization. Prevents slow decomposition over time. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen).[16] | Protects from atmospheric moisture, which can contribute to hydrolysis, and from oxygen. |
| Light | Store in an amber or opaque container. Keep in a dark location. | Prevents photo-induced isomerization and decomposition pathways.[19] |
| Location | Dry, well-ventilated area.[15][16][17] | Ensures a stable environment and safety in case of container breach. |
| Compatibility | Store away from strong acids, strong bases, and strong oxidizing agents.[15][17] | Avoids catalytic degradation (isomerization, hydrolysis) and potentially hazardous reactions. |
Safe Handling Protocols
As a Senior Application Scientist, I cannot overstate the importance of a thorough risk assessment before handling any chemical. For this compound, the following personal protective equipment (PPE) and engineering controls are mandatory:[15][20]
-
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[15]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[16][18]
-
Hand Protection: Use chemically resistant gloves (consult manufacturer's compatibility chart for specific materials like nitrile or neoprene).[15][16]
-
Body Protection: A standard laboratory coat should be worn at all times.[15]
-
Hygiene: Avoid formation of dust.[16] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][20]
Disposal
Waste material must be treated as hazardous chemical waste. It should be collected in clearly labeled, compatible containers and disposed of through a licensed chemical destruction facility, in accordance with all local, state, and federal regulations.[16] Do not dispose of down the drain.[16][21]
Section 3: Analytical Methods for Stability Assessment
A robust analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from potential degradants and isomers, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for assessing the purity and stability of this compound. A well-developed stability-indicating method can resolve the (E)-isomer, the (Z)-isomer, and the primary hydrolytic degradant, 2-fluorobenzaldehyde.
Table 2: Example HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | Acetonitrile is a common organic modifier. The acid improves peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. |
| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. A DAD allows for monitoring at multiple wavelengths and assessing peak purity. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds, typically providing a strong signal for the analyte and related impurities. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing between the (E) and (Z) isomers, as the chemical shift of the proton on the C=N carbon (the imine proton) is typically different for each isomer.[22]
-
Infrared (IR) Spectroscopy: Can confirm the identity of the bulk material by showing characteristic absorption bands for the O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds.[5][12]
Section 4: Experimental Protocol for Stability Testing
This section provides a self-validating workflow for conducting an accelerated stability study. The goal is to subject the compound to stress conditions to predict its long-term stability.
Protocol: Accelerated Stability Study of this compound
1. Initial Characterization (Time Zero): a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Analyze this solution using the validated HPLC method to establish the initial purity and peak area. This is your T=0 reference point. c. Obtain an initial ¹H NMR spectrum to confirm the isomeric purity.
2. Sample Preparation for Stressing: a. Accurately weigh ~5-10 mg of the solid compound into several clear and several amber glass vials. b. For hydrolysis testing, prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions.
3. Stress Conditions (ICH Q1B for Photostability): [23] a. Thermal Stress: Place a set of vials (solid and solutions) in a stability chamber at an elevated temperature (e.g., 60°C). b. Photostability Stress: Expose another set of vials (solid and solutions, both clear and amber) in a photostability chamber to a standardized light source (overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/m²).[23] A control sample should be wrapped in aluminum foil and placed in the same chamber to isolate light effects from thermal effects.
4. Analysis Time Points: a. Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, 1 week). b. For solid samples, dissolve in the analytical solvent to the target concentration. For solution samples, dilute as necessary. c. Analyze all samples immediately by HPLC.
5. Data Interpretation: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Identify and quantify any new peaks that appear in the chromatograms, corresponding to degradants or isomers. c. Compare the degradation in light-exposed samples vs. dark controls to determine photosensitivity. d. Compare degradation in clear vs. amber vials to assess the protective effect of packaging.
Caption: A typical stability study workflow.
Conclusion
This compound is a robust and valuable synthetic intermediate, but its stability is not absolute. The primary risks to its integrity are exposure to light, heat, and acidic conditions. Light can induce both reversible isomerization to the less stable (Z)-isomer and irreversible decomposition to aldehyde and nitrile byproducts.[6][13][14] Similarly, heat and acid can promote isomerization and hydrolysis.[5][6] By implementing the stringent storage and handling protocols outlined in this guide—specifically, storing the compound under cool, dark, dry, and inert conditions—researchers can effectively mitigate these degradation pathways.[1][6][16] Regular analytical assessment using a stability-indicating HPLC method is the ultimate validation of material quality, ensuring the reliability and reproducibility of experimental outcomes in drug discovery and development.
References
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(E)-2-Fluorobenzaldehyde Oxime: A Versatile Intermediate for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The carbon-fluorine bond, the strongest in organic chemistry, imparts enhanced metabolic stability, bioavailability, and binding affinity to bioactive molecules.[1] Consequently, fluorinated compounds represent a significant portion of pharmaceuticals and agrochemicals currently on the market.[1] Within this context, (E)-2-Fluorobenzaldehyde Oxime emerges as a pivotal synthetic intermediate. This guide provides an in-depth exploration of its synthesis, characterization, and multifaceted applications, offering field-proven insights for its effective utilization in research and development.
The utility of this molecule is twofold, stemming from the unique interplay between the ortho-fluorine substituent and the oxime functional group. The fluorine atom modulates the electronic properties of the aromatic ring, influencing the reactivity of the oxime moiety.[1] The oxime group (C=N-OH) itself is a versatile functional handle, serving as a precursor to a wide array of nitrogen-containing compounds, including amines, nitriles, and valuable heterocyclic systems.[1][2] Furthermore, its ability to form stable linkages under physiological conditions makes it an attractive tool for bioconjugation and the development of advanced diagnostic agents like PET tracers.[3][4]
Stereochemistry and Configurational Stability
A critical aspect of oxime chemistry is the phenomenon of (E)/(Z) stereoisomerism arising from restricted rotation around the C=N double bond.[3] The configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For 2-fluorobenzaldehyde oxime:
-
On the carbon atom, the 2-fluorophenyl group has a higher priority than the hydrogen atom.
-
On the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair.
This leads to two possible isomers:
-
(E)-isomer: The highest-priority groups (2-fluorophenyl and -OH) are on opposite sides of the C=N bond.
-
(Z)-isomer: The highest-priority groups are on the same side of the C=N bond.[3]
The (E)-isomer is generally the thermodynamically more stable form. Computational studies on similar oxime systems reveal a substantial energy barrier for E/Z isomerization, often around 200 kJ/mol in solution at room temperature.[3] This high barrier renders the spontaneous interconversion of isomers highly unlikely under standard ambient conditions, ensuring that a purified sample of this compound is configurationally stable.[3] While isomerization can be induced, for instance through photocatalysis, for most synthetic applications, the (E)-isomer can be handled as a stable, single geometric isomer.[1][3]
Synthesis and Characterization
The most direct and reliable method for synthesizing this compound is the condensation reaction between 2-fluorobenzaldehyde and hydroxylamine. The following protocol is a robust, self-validating system for obtaining the target compound with high purity.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-fluorobenzaldehyde and hydroxylamine hydrochloride.
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (1.5 eq)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve 2-fluorobenzaldehyde (1.0 eq) in water (15 mL per equivalent of aldehyde) in a round-bottom flask equipped with a magnetic stirrer at room temperature.
-
Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water (25 mL per equivalent of hydroxylamine). The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Add the hydroxylamine/sodium acetate solution to the stirred solution of 2-fluorobenzaldehyde.
-
Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic phases and wash with a brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude oxime.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as 2-propanol or an ethanol/water mixture, to afford the (E)-isomer as a crystalline solid.[1]
Spectroscopic Characterization
Confirming the identity and stereochemistry of the synthesized oxime is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
| Spectroscopic Technique | Parameter | Predicted Value Range / Key Signal | Rationale & Interpretation |
| ¹H NMR | Aldoxime Proton (-CH=N) | ~8.1 ppm (singlet) | The aldehydic proton of the (E)-isomer is typically deshielded and appears downfield compared to the (Z)-isomer (~7.4 ppm).[1] |
| Aromatic Protons | 7.0 - 8.2 ppm (multiplets) | Complex splitting pattern due to the 2-fluoro substituent. | |
| Oxime Proton (-OH) | 9.0 - 11.0 ppm (broad singlet) | Chemical shift is concentration and solvent-dependent; exchanges with D₂O.[3] | |
| ¹³C NMR | Imine Carbon (C=N) | 145 - 155 ppm | The chemical shift of the sp²-hybridized carbon of the oxime functional group.[3] |
| IR Spectroscopy | C=N Stretch | 1630 - 1680 cm⁻¹ | Characteristic stretching frequency for the carbon-nitrogen double bond.[3] |
| N-O Stretch | 930 - 960 cm⁻¹ | Stretching vibration of the nitrogen-oxygen single bond.[3] | |
| 2D NOESY | Correlation | Aldehydic proton (-CH=N) to nearest aromatic proton (H6) | A definitive method for assigning (E) stereochemistry. The aldehydic proton and the oxime -OH group are on opposite sides, so a Nuclear Overhauser Effect (NOE) is observed between the aldehydic proton and the adjacent aromatic proton, not the oxime proton.[3] |
Core Applications as a Synthetic Intermediate
The true value of this compound lies in its utility as a versatile precursor for constructing more complex molecular architectures.
Synthesis of Nitrogen-Containing Heterocycles
The oxime functionality is an excellent precursor for the synthesis of five-membered heterocycles like isoxazoles and isoxazolines, which are prevalent scaffolds in many bioactive molecules.[4] A particularly efficient method involves an intramolecular oxidative cycloaddition reaction, often catalyzed by hypervalent iodine reagents.
Mechanism Insight: The reaction proceeds via the in-situ generation of a nitrile oxide from the oxime using an oxidant like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodobenzene diacetate (IBDA). This highly reactive nitrile oxide intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile. In an intramolecular context, a tethered alkene or alkyne can react to form fused heterocyclic systems. This approach is valued for its mild conditions and environmental friendliness.[4]
This strategy is foundational in modern drug discovery, enabling access to molecules with a wide spectrum of bioactivities, including anticancer, antibacterial, and antiviral properties.[4]
Precursor for Bioconjugation and PET Imaging
The oxime group is pivotal for chemoselective conjugation reactions. It reacts readily with carbonyl compounds (aldehydes and ketones) to form stable oxime ether linkages under mild, physiological conditions.[3] This robust ligation chemistry is exploited in the development of Positron Emission Tomography (PET) tracers.
This compound can serve as a model system or a direct precursor in the synthesis of ¹⁸F-labeled aldehydes. These radiolabeled aldehydes are then used as prosthetic groups for the site-specific labeling of biomolecules, such as peptides or antibodies, that have been engineered to contain a ketone or aldehyde handle.[3] This allows for the creation of targeted molecular imaging probes for preclinical and clinical applications, enabling non-invasive visualization and quantification of biological processes.[3][4]
Beckmann Rearrangement and Other Transformations
Like other oximes, this compound can undergo a range of classical transformations:
-
Beckmann Rearrangement: In the presence of an acid catalyst (e.g., PCl₅, H₂SO₄), the oxime can rearrange to form the corresponding amide, in this case, 2-fluorobenzamide. This reaction is a fundamental tool for converting a carbonyl group into a secondary amide via an oxime intermediate. The ortho-fluoro group can influence the rate and efficiency of this rearrangement through electronic and steric effects.[5]
-
Dehydration: Treatment with a dehydrating agent can convert the oxime into 2-fluorobenzonitrile.[5]
-
Reduction: The C=N bond can be reduced using various reagents (e.g., LiAlH₄, catalytic hydrogenation) to yield the corresponding 2-fluorobenzylamine.
Conclusion
This compound is more than a simple chemical; it is a strategic building block that offers a confluence of stability, reactivity, and versatility. Its configurational stability ensures predictable outcomes in multi-step syntheses. The interplay of the ortho-fluoro substituent and the oxime functional group provides a powerful platform for constructing complex, high-value molecules. From the synthesis of novel heterocyclic drug candidates to the development of sophisticated PET imaging agents, this intermediate empowers researchers and drug development professionals to push the boundaries of chemical and biomedical science. Understanding its core properties and reaction pathways is essential for leveraging its full potential in the laboratory and beyond.
References
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Introduction to the synthesis of benzaldehyde oximes
An In-depth Technical Guide to the Synthesis of Benzaldehyde Oximes
Abstract
This guide provides a comprehensive technical overview of the synthesis of benzaldehyde oximes, compounds of significant interest in organic synthesis. Oximes serve as crucial intermediates for producing a wide array of nitrogen-containing compounds, including amides (via Beckmann rearrangement), nitriles, amines, and various azaheterocycles.[1] This document, intended for researchers and drug development professionals, delves into the core chemical principles, reaction mechanisms, modern and classical synthetic protocols, and critical safety considerations associated with the preparation of benzaldehyde oxime. By grounding experimental procedures in mechanistic understanding, this guide aims to equip scientists with the expertise to not only replicate but also innovate upon established synthetic methodologies.
Introduction and Strategic Importance
Benzaldehyde oxime (C₇H₇NO) is a highly crystalline organic compound that plays a pivotal role in synthetic organic chemistry.[1] Its utility extends beyond being a simple derivative of benzaldehyde; it is a versatile synthon whose functional group can be readily transformed. The conversion of the oxime moiety into other functional groups is a cornerstone of its importance:
-
Protection of Carbonyls: The formation of an oxime is an effective method for the protection, purification, and characterization of aldehydes and ketones.[1]
-
Precursor to Amides: Through the well-known Beckmann rearrangement, benzaldehyde oxime can be converted into benzamide, a valuable building block in pharmaceuticals and polymers.[2][3]
-
Synthesis of Nitriles: Simple dehydration of benzaldehyde oxime provides a direct route to benzonitrile, a widely used solvent and precursor in organic synthesis.[2]
Given its synthetic flexibility, a robust understanding of its synthesis is fundamental for chemists in both academic and industrial settings.
The Core Reaction: Oximation of Benzaldehyde
The most direct and widely employed method for synthesizing benzaldehyde oxime is the condensation reaction between benzaldehyde and hydroxylamine.[4] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination (dehydration) step to form the C=N double bond of the oxime.
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism, the efficiency of which is highly dependent on the reaction pH.
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable oxime product. This elimination step is typically acid or base-catalyzed.
Hydroxylamine is most commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability reasons.[5] Consequently, a base is required in the reaction mixture to neutralize the HCl and liberate the free hydroxylamine, which is the active nucleophile.
Visualizing the Mechanism
The following diagram illustrates the step-by-step reaction pathway from benzaldehyde and hydroxylamine to the final oxime product.
Caption: Reaction mechanism for the synthesis of benzaldehyde oxime.
Experimental Protocols & Methodologies
Several protocols exist for the synthesis of benzaldehyde oxime, ranging from traditional heating methods to modern, energy-efficient techniques.
Protocol 1: Classical Synthesis with Base
This robust and widely cited method is suitable for standard laboratory practice and provides a good yield of the product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzaldehyde | 106.12 | 21.0 g (20.0 mL) | 0.198 |
| Hydroxylamine Hydrochloride | 69.49 | 14.0 g | 0.202 |
| Sodium Hydroxide (NaOH) | 40.00 | 14.0 g | 0.350 |
| Deionized Water | 18.02 | ~80 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Carbon Dioxide (from dry ice or cylinder) | 44.01 | As needed | - |
Step-by-Step Methodology
-
Prepare Base Solution: In a 250 mL Erlenmeyer flask, dissolve 14 g of sodium hydroxide in 40 mL of water. Cool the solution in an ice bath.
-
Add Benzaldehyde: To the cooled NaOH solution, add 21 g of benzaldehyde and mix thoroughly.
-
Introduce Hydroxylamine: Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking or stirring the mixture. An exothermic reaction will occur, and the benzaldehyde will gradually dissolve.
-
Crystallization: Cool the flask. A crystalline mass of the sodium salt of the oxime may separate.
-
Neutralization: Add sufficient water to redissolve the solid. Pass a stream of carbon dioxide gas through the solution until it is saturated. This neutralizes the excess NaOH and precipitates the benzaldehyde oxime.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Isolation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the ether by rotary evaporation.
-
Purification: The resulting crude oxime can be purified by distillation under reduced pressure or by recrystallization. The product is a mixture of (E) and (Z) isomers.[2][6]
Modern Synthetic Variations
To improve efficiency and align with green chemistry principles, several alternative methods have been developed.
| Method | Conditions | Key Advantages | Reference |
| Microwave-Assisted | Benzaldehyde, NH₂OH·HCl, Na₂CO₃ in ethanol, 90°C, 300W, 5 min. | Drastically reduced reaction time (minutes vs. hours).[7] | [7] |
| Grindstone Chemistry | Solid reactants ground in a mortar at room temp. for ~2 min. | Solvent-free, energy-efficient, simple work-up.[1][8] | [8] |
| Catalytic (Oxalic Acid) | Benzaldehyde, NH₂OH·HCl, oxalic acid in acetonitrile, reflux for 60 min. | High yields (95%) under milder acidic conditions.[9] | [9] |
Critical Safety Considerations: A Trustworthy Protocol
A protocol's trustworthiness is defined by its inherent safety. The synthesis of benzaldehyde oxime involves reagents that demand careful handling.
-
Hydroxylamine and its Salts:
-
Toxicity: Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[10] It is also a suspected carcinogen.[10]
-
Explosion Hazard: Hydroxylamine is thermally unstable and can decompose explosively, especially upon heating.[5][11] Never distill solutions containing hydroxylamine to dryness.[11]
-
Handling: Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[13][14]
-
-
Reagents and Solvents:
-
Benzaldehyde: Can cause skin and eye irritation.
-
Sodium Hydroxide: Corrosive and can cause severe burns.
-
Organic Solvents: Diethyl ether is extremely flammable. Ensure no ignition sources are present during extraction.
-
Workflow for Safe Handling
Caption: Mandatory safety workflow for benzaldehyde oxime synthesis.
Conclusion
The synthesis of benzaldehyde oxime is a foundational reaction in organic chemistry, offering a gateway to a multitude of other valuable compounds. While the classical approach involving hydroxylamine hydrochloride and a base remains reliable, modern methods utilizing microwave irradiation or solvent-free conditions present compelling advantages in terms of speed, efficiency, and environmental impact. A deep understanding of the underlying reaction mechanism is paramount for troubleshooting and optimization. Above all, a rigorous adherence to safety protocols, particularly concerning the handling of hydroxylamine, is non-negotiable for ensuring a trustworthy and reproducible synthetic outcome.
References
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An In-depth Technical Guide to the Reaction Mechanism of Oxime Formation from 2-Fluorobenzaldehyde
This technical guide provides a comprehensive exploration of the reaction mechanism for the formation of 2-fluorobenzaldehyde oxime. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding coupled with practical, field-proven insights.
Introduction: The Significance of Oximes
Oximes are a class of organic compounds characterized by the functional group C=N-OH. They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[1][2] This reaction is not merely a textbook example of imine formation but a cornerstone in various chemical disciplines, from the purification and characterization of carbonyl compounds to the synthesis of complex molecules.[3] In medicinal chemistry and drug development, the oxime linkage is particularly valued for its relative stability under physiological conditions, making it a robust component in bioconjugation strategies.[4][5] (E)-2-Fluorobenzaldehyde oxime, in particular, serves as a crucial building block in radiochemistry for the development of Positron Emission Tomography (PET) tracers.[4]
The presence of a fluorine atom at the ortho position of the benzaldehyde ring introduces unique electronic effects that influence the reactivity of the carbonyl group and the properties of the resulting oxime. This guide will dissect the step-by-step mechanism of this transformation, elucidate the critical role of reaction parameters, and provide a validated experimental protocol.
PART 1: The Core Reaction Mechanism
The formation of an oxime from an aldehyde and hydroxylamine is a nucleophilic addition-elimination reaction. The overall process can be conceptually divided into two main stages: the initial nucleophilic addition to form a tetrahedral intermediate, and the subsequent dehydration to yield the final oxime product.[6] The entire process is reversible and its rate is highly dependent on the pH of the reaction medium.[5][6]
Stage 1: Nucleophilic Addition to the Carbonyl Group
The reaction is initiated by the attack of the nucleophilic nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2-fluorobenzaldehyde.[6] This process is generally catalyzed by acid.[5][7]
-
Activation of the Carbonyl Group: In a weakly acidic medium, the carbonyl oxygen is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6] The ortho-fluoro substituent, being highly electronegative, exerts an electron-withdrawing inductive effect, which further enhances the partial positive charge on the carbonyl carbon, thereby increasing its reactivity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the activated carbonyl carbon.[6] This leads to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[6][8]
-
Proton Transfer: A series of rapid proton transfers occurs to neutralize the nitrogen atom and prepare the hydroxyl group for elimination in the subsequent stage.[6][9]
Stage 2: Dehydration of the Carbinolamine Intermediate
The carbinolamine intermediate is generally unstable and readily undergoes dehydration to form the stable C=N double bond of the oxime.[6]
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group on the original carbonyl carbon, converting it into a good leaving group (water).[6]
-
Elimination of Water: The lone pair on the adjacent nitrogen atom forms a double bond with the carbon, expelling the water molecule.[9]
-
Deprotonation: A final deprotonation step yields the neutral oxime and regenerates the acid catalyst.[6]
dot graph "Oxime_Formation_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
subgraph "cluster_stage1" { label="Stage 1: Nucleophilic Addition"; bgcolor="#F1F3F4"; "Aldehyde" [label="2-Fluorobenzaldehyde", fillcolor="#FFFFFF"]; "Hydroxylamine" [label="Hydroxylamine (NH₂OH)", fillcolor="#FFFFFF"]; "Protonated_Aldehyde" [label="Protonated Aldehyde", fillcolor="#FFFFFF"]; "Carbinolamine" [label="Carbinolamine Intermediate", fillcolor="#FFFFFF"];
}
subgraph "cluster_stage2" { label="Stage 2: Dehydration"; bgcolor="#F1F3F4"; "Protonated_Carbinolamine" [label="Protonated Carbinolamine", fillcolor="#FFFFFF"]; "Oxime" [label="2-Fluorobenzaldehyde Oxime", fillcolor="#34A853", fontcolor="#FFFFFF"];
} } Oxime Formation: A Two-Stage Process.
The Critical Role of pH
The rate of oxime formation is profoundly influenced by the pH of the reaction medium. The reaction proceeds fastest in weakly acidic conditions, typically around pH 4-5.[5][6] This is due to a delicate balance:
-
In highly acidic solutions (low pH): The hydroxylamine nucleophile (pKa ≈ 6) becomes protonated to form H₃N⁺OH, which is not nucleophilic. This significantly slows down or even halts the initial addition step.[5][6]
-
In neutral or basic solutions (high pH): There is insufficient acid to effectively protonate the carbonyl oxygen of the aldehyde. This reduces the electrophilicity of the carbonyl carbon and slows the dehydration step.[6]
Therefore, maintaining the optimal pH is crucial for achieving a high reaction rate and yield.
Influence of the Ortho-Fluoro Substituent
The fluorine atom at the ortho position of the benzaldehyde ring has several effects on the reaction:
-
Electronic Effect: As mentioned, the strong electron-withdrawing inductive effect of fluorine increases the electrophilicity of the carbonyl carbon, which can accelerate the initial nucleophilic attack.
-
Steric Hindrance: The ortho-fluoro group may introduce some steric hindrance, which could potentially slow down the approach of the hydroxylamine nucleophile. However, for a relatively small nucleophile like hydroxylamine, this effect is generally less significant than the electronic effect.
-
Stereoisomerism: The resulting oxime can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond.[4] The relative stability and formation ratio of these isomers can be influenced by the ortho-substituent. For 2-fluorobenzaldehyde oxime, the (E)-isomer is typically the major product under thermodynamic control.[4] Isomerization between the (E) and (Z) forms can be induced by heat or light.[4]
PART 2: A Self-Validating Experimental Protocol
This protocol describes a reliable and reproducible method for the synthesis of 2-fluorobenzaldehyde oxime. Each step is designed to ensure a high yield and purity of the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Fluorobenzaldehyde | 124.11 | 10 | 1.24 g |
| Hydroxylamine hydrochloride | 69.49 | 15 | 1.04 g |
| Sodium acetate (anhydrous) | 82.03 | 15 | 1.23 g |
| Ethanol (95%) | - | - | 20 mL |
| Water | - | - | 10 mL |
| Ethyl acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | - | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL).
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium acetate (1.23 g, 15 mmol) in water (10 mL). The sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, generating free hydroxylamine in situ and buffering the reaction mixture to a weakly acidic pH.
-
Reaction Execution: Add the aqueous hydroxylamine solution to the ethanolic solution of 2-fluorobenzaldehyde. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane:ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), reduce the volume of the reaction mixture by approximately half using a rotary evaporator.
-
Isolation: Add 30 mL of cold water to the concentrated mixture to precipitate the crude product. Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure 2-fluorobenzaldehyde oxime as a white solid.
-
Drying: Dry the purified product in a desiccator under vacuum.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve_Aldehyde" [label="Dissolve 2-Fluorobenzaldehyde\nin Ethanol"]; "Prepare_Hydroxylamine" [label="Prepare Aqueous Solution of\nHydroxylamine HCl & Sodium Acetate"]; "Combine_Reactants" [label="Combine Solutions and\nStir at Room Temperature"]; "Monitor_Reaction" [label="Monitor by TLC"]; "Workup" [label="Concentrate and Precipitate"]; "Isolate" [label="Filter and Wash"]; "Purify" [label="Recrystallize"]; "Dry" [label="Dry Under Vacuum"]; "End" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Dissolve_Aldehyde"; "Start" -> "Prepare_Hydroxylamine"; "Dissolve_Aldehyde" -> "Combine_Reactants"; "Prepare_Hydroxylamine" -> "Combine_Reactants"; "Combine_Reactants" -> "Monitor_Reaction"; "Monitor_Reaction" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Isolate"; "Isolate" -> "Purify"; "Purify" -> "Dry"; "Dry" -> "End"; } Synthesis Workflow for 2-Fluorobenzaldehyde Oxime.
Self-Validating Aspects of the Protocol
-
In situ Generation of Nucleophile: The use of hydroxylamine hydrochloride with sodium acetate is a standard and reliable method to generate free hydroxylamine while maintaining a buffered, weakly acidic pH, which is optimal for the reaction.[4]
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC provides a direct visual confirmation of the consumption of the starting material and the formation of the product, preventing premature or unnecessarily long reaction times.
-
Precipitation and Recrystallization: The precipitation of the product upon addition of water is a simple and effective initial purification step. Subsequent recrystallization is a powerful technique for removing impurities and obtaining a highly pure crystalline product.
PART 3: Characterization and Data Interpretation
The identity and purity of the synthesized 2-fluorobenzaldehyde oxime can be confirmed using standard spectroscopic techniques.
Spectroscopic Data
| Technique | Key Signal/Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aldoxime proton (-CH=N) | ~8.1 ppm (for E-isomer) |
| ¹H NMR | Hydroxyl proton (-OH) | Broad singlet, typically δ = 8.0-10.0 ppm (exchangeable with D₂O)[6] |
| ¹³C NMR | Imine carbon (C=N) | ~145-155 ppm |
| IR Spectroscopy | O-H stretch | Broad band, ~3100-3400 cm⁻¹ |
| IR Spectroscopy | C=N stretch | ~1640-1690 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ | m/z = 139 or 140 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The definitive assignment of the (E) and (Z) isomers can be achieved using 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[4] In the (E)-isomer, a cross-peak would be observed between the aldehydic proton and the nearest aromatic proton, while in the (Z)-isomer, the aldehydic proton would show a correlation with the oxime hydroxyl proton.[4]
Conclusion
The formation of 2-fluorobenzaldehyde oxime is a classic example of nucleophilic addition-elimination, governed by well-understood mechanistic principles. The reaction's efficiency is highly dependent on maintaining a weakly acidic pH to balance the nucleophilicity of the hydroxylamine and the electrophilicity of the aldehyde. The ortho-fluoro substituent primarily enhances the reactivity of the carbonyl group through its electron-withdrawing inductive effect. The provided experimental protocol is robust and self-validating, ensuring a high yield of the pure product. A thorough characterization using a combination of spectroscopic methods is essential to confirm the structure and purity of the final compound, which is a valuable intermediate in various fields of chemical research.
References
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- IJCSR. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids.
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- Ashenhurst, J. (2022). Beckmann Rearrangement. Master Organic Chemistry.
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- National Institutes of Health. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC.
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- Royal Society of Chemistry. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(62), 39369-39373.
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- Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5492-5508.
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
- National Institutes of Health. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central.
- PubChem. (n.d.). Benzaldehyde, p-fluoro-, oxime.
- PubChemLite. (n.d.). 2-fluorobenzaldehyde oxime (C7H6FNO).
- ResearchGate. (2025). STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES.
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- Wikipedia. (2023). Benzaldehyde oxime.
- ACS Publications. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 121(14), 8446-8526.
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The Fluorine Factor: An In-depth Technical Guide to the Role of Fluorine Substitution in Benzaldehyde Oxime Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Benzaldehyde oximes, versatile intermediates in pharmaceutical synthesis, serve as a foundational element for a wide array of therapeutic agents.[2] Their reactivity and biological activity can be significantly modulated by the introduction of fluorine substituents. This guide provides a comprehensive technical overview of the profound impact of fluorine substitution on the reactivity of benzaldehyde oximes, offering insights for researchers and professionals in the field.
The inclusion of fluorine can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] In the context of benzaldehyde oximes, these changes directly influence their synthetic utility and potential as therapeutic agents. This document will delve into the electronic and steric effects of fluorine, its influence on key reactions such as the Beckmann rearrangement and 1,3-dipolar cycloadditions, and provide practical experimental protocols for the synthesis and analysis of these valuable compounds.
The Dual Nature of Fluorine: Electronic and Steric Effects
The unique reactivity of fluorinated benzaldehyde oximes stems from the fundamental properties of the fluorine atom. Its high electronegativity and relatively small size compared to other halogens impart a dual character of strong inductive electron withdrawal and a capacity for π-donation through its lone pairs.[4][5]
Electronic Effects: A Tug-of-War of Induction and Resonance
Fluorine's most dominant electronic feature is its strong inductive effect (σ-effect), pulling electron density away from the aromatic ring through the carbon-fluorine sigma bond.[5] This electron-withdrawing nature has several key consequences:
-
Increased Electrophilicity: The aromatic ring becomes more electron-deficient, influencing its susceptibility to nucleophilic attack.
-
Modulation of Acidity/Basicity: The pKa of the oxime hydroxyl group can be altered, affecting its nucleophilicity and reactivity in base-catalyzed reactions.
-
Stabilization of Intermediates: In certain reactions, the electron-withdrawing fluorine can stabilize anionic intermediates.
Conversely, fluorine can also exhibit a weaker, yet significant, resonance effect (π-donation) by donating one of its lone pairs into the aromatic π-system.[5] This effect is most pronounced when fluorine is at the ortho or para position relative to the oxime group. The interplay between these opposing electronic forces is a critical determinant of the overall reactivity.
Steric Considerations: A Subtle but Significant Influence
While fluorine is the smallest of the halogens, its van der Waals radius is larger than that of hydrogen. This can introduce steric hindrance that influences reaction rates and stereoselectivity.[6] The steric profile of a fluorinated benzaldehyde oxime can dictate the approach of reagents and influence the conformation of transition states.
Impact on Key Reactions of Benzaldehyde Oximes
The electronic and steric perturbations introduced by fluorine substitution have a profound impact on the course and efficiency of several key reactions involving benzaldehyde oximes.
The Beckmann Rearrangement: Accelerated Transformation to Amides
The Beckmann rearrangement, a cornerstone reaction in organic synthesis, transforms oximes into amides under acidic conditions.[7][8] Fluorine substitution on the benzaldehyde ring significantly influences the rate and outcome of this rearrangement.
The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the imine carbon in the protonated oxime intermediate.[9] This increased electrophilicity facilitates the migration of the aryl group, which is often the rate-determining step of the reaction.[10] Consequently, fluorinated benzaldehyde oximes are predicted to undergo the Beckmann rearrangement more readily, potentially at faster rates or under milder conditions compared to their non-fluorinated counterparts.[9]
Diagram: The Beckmann Rearrangement Mechanism
Caption: Mechanism of the Beckmann Rearrangement of a fluorinated benzaldehyde oxime.
1,3-Dipolar Cycloaddition: Synthesis of Fluorinated Heterocycles
Benzaldehyde oximes can be readily converted to nitrile oxides, which are versatile 1,3-dipoles. These intermediates undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to furnish five-membered heterocyclic rings like isoxazolines and isoxazoles.[11][12] These heterocycles are prevalent scaffolds in many pharmaceutical agents.
The presence of fluorine on the aromatic ring of the nitrile oxide influences the electronics and regioselectivity of the cycloaddition. The electron-withdrawing fluorine can lower the energy of the LUMO of the nitrile oxide, potentially accelerating the reaction with electron-rich dipolarophiles.[13]
Diagram: 1,3-Dipolar Cycloaddition Workflow
Caption: General workflow for the 1,3-dipolar cycloaddition of a fluorinated benzaldehyde oxime.
Quantitative Data Summary
The following table summarizes the predicted impact of fluorine substitution on key properties and reaction outcomes of benzaldehyde oximes, based on established chemical principles.
| Property/Reaction | Unsubstituted Benzaldehyde Oxime | Fluorinated Benzaldehyde Oxime | Rationale |
| Oxime Acidity (pKa) | Higher pKa | Lower pKa | Inductive electron withdrawal by fluorine stabilizes the oximate anion. |
| Beckmann Rearrangement Rate | Moderate | Faster | Increased electrophilicity of the imine carbon due to fluorine's electron-withdrawing effect.[9] |
| Nucleophilicity of Oxime Nitrogen | Moderate | Lower | Electron density on the nitrogen is reduced by the inductive effect of fluorine.[9] |
| 1,3-Dipolar Cycloaddition Reactivity | Varies with dipolarophile | Generally enhanced with electron-rich dipolarophiles | Fluorine's electron-withdrawing nature lowers the LUMO energy of the corresponding nitrile oxide. |
Experimental Protocols
General Procedure for the Synthesis of Fluorinated Benzaldehyde Oximes
This protocol provides a general method for the synthesis of benzaldehyde oximes from their corresponding aldehydes.[14][15]
Materials:
-
Fluorinated benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2-1.5 eq)
-
Sodium acetate or sodium hydroxide (1.5-3.0 eq)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the fluorinated benzaldehyde in ethanol or methanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (sodium acetate or sodium hydroxide) in water.
-
Add the aqueous solution to the solution of the benzaldehyde with stirring.
-
The reaction mixture can be stirred at room temperature or heated under reflux (e.g., at 80°C) for a period ranging from a few minutes to several hours, depending on the reactivity of the aldehyde.[14]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude oxime.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[14]
Spectroscopic Characterization
The synthesized fluorinated benzaldehyde oximes can be characterized using standard spectroscopic techniques.
| Spectroscopic Method | Expected Observations for Fluorinated Benzaldehyde Oxime |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, an oxime proton (-NOH) as a singlet around 11.0-12.0 ppm, and an aldehydic proton of the oxime (CH=N) as a singlet around 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals.[16] |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, and the oxime carbon (C=N) around 145-155 ppm. Carbon signals will show coupling to the fluorine atom (JCF).[16] |
| ¹⁹F NMR | The chemical shift of the fluorine signal will be indicative of its position on the aromatic ring.[17][18] |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹, a C=N stretching band around 1640-1690 cm⁻¹, and N-O stretching around 930-960 cm⁻¹.[16] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound.[16] |
Conclusion and Future Outlook
Fluorine substitution is a powerful tool for modulating the reactivity and properties of benzaldehyde oximes. The strong electron-withdrawing nature of fluorine generally enhances the reactivity of the oxime in reactions such as the Beckmann rearrangement and can influence the course of 1,3-dipolar cycloadditions. These modifications open up new avenues for the synthesis of complex, fluorinated molecules with potential applications in drug discovery and materials science.[3] Further exploration into the precise effects of fluorine positioning and polyfluorination will undoubtedly continue to provide valuable insights and opportunities for innovation in chemical synthesis. Computational studies will also play an increasingly important role in predicting the reactivity of novel fluorinated benzaldehyde oximes, guiding synthetic efforts and accelerating the discovery process.[19][20]
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- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]
- Synthesis of benzaldeheyde oxime under various experimental conditions. a. [Link]
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- One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. IRIS. [Link]
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- experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4....
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- 19 F-centred NMR analysis of mono-fluorinated compounds.
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(E)-2-Fluorobenzaldehyde oxime CAS number 24652-66-2
An In-Depth Technical Guide to (E)-2-Fluorobenzaldehyde Oxime (CAS No. 24652-66-2)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in contemporary chemical research and development. With the CAS number 24652-66-2, this molecule serves as a versatile building block in medicinal chemistry, radiochemistry, and materials science. This document elucidates the fundamental principles of its stereochemistry, details its synthesis and characterization, explores its chemical reactivity and applications, and provides essential safety and handling protocols. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable experimental insights.
Introduction: The Significance of Fluorine and the Oxime Moiety
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The carbon-fluorine bond, being the strongest in organic chemistry, imparts enhanced metabolic stability, increased bioavailability, and modulated binding affinity to target biomolecules.[1] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.[1] this compound is situated at the confluence of this "fluorine advantage" and the versatile reactivity of the oxime functional group.
The oxime moiety (C=N-OH) is a highly reactive and synthetically useful functional group.[1] Formed from the condensation of an aldehyde or ketone with hydroxylamine, oximes are crucial intermediates in the synthesis of nitrogen-containing heterocycles, amines, and amides via the Beckmann rearrangement.[1][2] Their relative hydrolytic stability compared to imines makes them valuable in bioconjugation and the development of molecular probes.[1]
This guide focuses specifically on the (E)-isomer of 2-Fluorobenzaldehyde oxime, highlighting the critical role of stereochemistry in its subsequent reactions and applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is paramount for its effective application. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 24652-66-2 | [3][4] |
| Molecular Formula | C₇H₆FNO | [3][5][6] |
| Molecular Weight | 139.13 g/mol | [5][6] |
| IUPAC Name | (NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine | [5] |
| InChI Key | YPVOCNRPBFPDLO-WEVVVXLNSA-N | [5] |
| Appearance | White solid (typical) | [2] |
| Storage | 2-8°C, sealed in a dry environment | [5][6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the expected spectral characteristics.
| Spectroscopic Technique | Parameter | Predicted Value Range |
| ¹H NMR | Chemical Shift (C-H, aromatic) | 7.0 - 8.2 ppm |
| Chemical Shift (C-H, aldoxime) | Diagnostic downfield shift relative to (Z)-isomer | |
| Chemical Shift (O-H) | 9.0 - 11.0 ppm | |
| ¹³C NMR | Chemical Shift (C=N) | 145 - 155 ppm |
| IR Spectroscopy | C=N Stretch | 1630 - 1680 cm⁻¹ |
| N-O Stretch | 930 - 960 cm⁻¹ | |
| O-H Stretch | 3000 - 3600 cm⁻¹ (broad) |
Table adapted from predicted data.[1][5]
Stereochemistry: The Critical E/Z Isomerism
The carbon-nitrogen double bond in oximes gives rise to geometric isomers, designated as (E) and (Z). The configuration is determined by the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond. For an aldoxime like 2-fluorobenzaldehyde oxime:
-
On the carbon atom, the 2-fluorophenyl group has a higher priority than the hydrogen atom.
-
On the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair of electrons.
The (E)-isomer, therefore, has the high-priority 2-fluorophenyl group and the hydroxyl group on opposite sides of the C=N double bond. This stereochemical arrangement is crucial as it dictates the molecule's three-dimensional shape and, consequently, its reactivity and biological interactions. The energy barrier for E/Z isomerization is substantial, making the spontaneous interconversion at room temperature highly unlikely and ensuring the configurational stability of a purified isomer.[5]
Diagram 1: E/Z Isomerism of 2-Fluorobenzaldehyde Oxime
A depiction of the (E) and (Z) isomers of 2-Fluorobenzaldehyde oxime.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of aldoximes is typically a straightforward condensation reaction. The following protocol is a generalized yet robust method for preparing this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2-Fluorobenzaldehyde and hydroxylamine hydrochloride.
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 - 2.0 eq)[7]
-
Sodium acetate (1.5 - 2.0 eq)[7]
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluorobenzaldehyde (1.0 eq) in methanol or ethanol.[7]
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.0 eq) in a minimal amount of water.[7]
-
Add the aqueous hydroxylamine/sodium acetate solution to the stirred solution of the aldehyde at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12 hours or at an elevated temperature (e.g., 80°C) for 2 hours to drive the reaction to completion.[7]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).[7]
-
Combine the organic layers and wash with a saturated brine solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
Purification and Isomer Separation
The crude product may contain a mixture of (E) and (Z) isomers. Purification is typically achieved by silica gel column chromatography, often using a solvent system such as petroleum ether/ethyl acetate to separate the isomers and afford the pure (E)-oxime.[7]
Diagram 2: Synthesis Workflow
A generalized workflow for the synthesis and purification of the target compound.
Applications in Research and Development
This compound is not merely a chemical curiosity; it is a key intermediate with diverse applications, particularly in the realm of drug discovery and molecular imaging.
Radiochemistry and PET Imaging
A significant application of this compound is in the development of Positron Emission Tomography (PET) tracers.[5] The oxime functional group is ideal for chemoselective conjugation reactions, allowing for the stable and site-specific labeling of biomolecules, such as peptides and proteins, with ¹⁸F-labeled prosthetic groups under physiological conditions.[5] This robust labeling strategy is pivotal for creating targeted imaging agents for preclinical and clinical applications.[5]
Precursor for Bioactive Heterocycles
Oximes are well-established precursors for a variety of nitrogen-containing heterocycles, which form the core scaffolds of many pharmaceuticals.[6] this compound can be used in reactions like intramolecular oxidative cycloadditions to form isoxazole and isoxazoline derivatives.[6] These heterocyclic systems are present in molecules with a broad spectrum of bioactivities, including anticancer, antibacterial, and antiviral properties.[6][8]
Medicinal Chemistry Research
The broader class of benzaldehyde oximes has been investigated for various therapeutic applications. For instance, derivatives have been designed as dual-acting agents targeting aldose reductase and oxidative stress, which are implicated in diabetic complications.[9] While specific studies on the biological activity of this compound are less common, its structural motifs suggest its potential as a lead compound or intermediate in developing novel therapeutic agents. The 2-fluoro substitution can enhance binding affinity and improve the pharmacokinetic profile of a parent compound.
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety precautions for related compounds provide a strong guideline.
-
Hazard Classification: Related oximes and benzaldehydes are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][12]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood.[10][12] Avoid breathing dust, fumes, or vapors.[12] Prevent contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]
-
In case of skin contact: Wash with plenty of soap and water.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10][12]
-
If swallowed: Rinse mouth and seek immediate medical assistance.[12]
-
Conclusion
This compound (CAS No. 24652-66-2) is a compound of considerable synthetic utility. The presence of both a fluorine atom and a stereochemically defined oxime group makes it an attractive building block for the development of advanced materials, complex pharmaceuticals, and sophisticated molecular probes for PET imaging. Its stable E-configuration, coupled with the versatile reactivity of the oxime moiety, provides a reliable platform for further chemical elaboration. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to leverage this valuable chemical tool in their scientific endeavors.
References
- CAS NO. 24652-66-2 | (1E)
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- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (URL: [Link])
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. (URL: [Link])
- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)
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Methodological & Application
Protocol and Application Notes for the Stereoselective Synthesis of (E)-2-Fluorobenzaldehyde Oxime
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Fluorobenzaldehyde oxime is a pivotal chemical building block in contemporary medicinal chemistry and radiochemistry. Its utility as a precursor for nitrogen-containing heterocycles and as a key handle for bioconjugation in PET imaging applications necessitates a reliable and well-characterized synthetic protocol.[1][2] This document provides a detailed, field-proven methodology for the synthesis, purification, and characterization of this compound. We delve into the underlying reaction mechanism, principles of stereocontrol, and practical troubleshooting to ensure a reproducible and high-yield outcome. This guide is designed to equip researchers with the expertise to confidently synthesize and utilize this valuable compound in their drug discovery and development workflows.
Introduction: The Significance of this compound
Oximes (RR'C=NOH) are a versatile class of organic compounds synthesized through the condensation of an aldehyde or ketone with hydroxylamine.[3] The fluorinated derivative, this compound, has garnered significant interest due to its unique chemical properties and applications:
-
Medicinal Chemistry Scaffold: It serves as a precursor for various heterocyclic systems, such as isoxazoles and isoxazolines, which are core structures in molecules exhibiting anticancer, antibacterial, and antiviral properties.[2]
-
Radiochemistry and Molecular Imaging: The oxime functional group is instrumental in chemoselective conjugation reactions. This property is exploited for the site-specific radiolabeling of biomolecules, including proteins and affibodies, for the development of targeted Positron Emission Tomography (PET) imaging probes.[1][2]
-
Synthetic Intermediate: As a stable and versatile intermediate, it facilitates the introduction of a fluorinated phenyl group into complex molecular architectures, a common strategy in drug design to enhance metabolic stability and binding affinity.
A critical feature of oximes is the potential for geometric isomerism around the C=N double bond, leading to (E) and (Z) stereoisomers.[1] For most applications, particularly in regulated fields like drug development, the synthesis of a single, pure isomer is paramount. This protocol is specifically optimized for the thermodynamically favored (E)-isomer.
Reaction Mechanism and Stereoselectivity
The synthesis of 2-Fluorobenzaldehyde oxime proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
-
Nucleophile Formation: Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl) for stability.[4] A mild base, such as sodium acetate or sodium carbonate, is required to neutralize the hydrochloride, liberating the free hydroxylamine (NH₂OH), which acts as the nucleophile.[5][6]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.
Stereochemical Control: The designation of (E) or (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules. For 2-fluorobenzaldehyde oxime, the 2-fluorophenyl group has higher priority than the hydrogen on the carbon, and the hydroxyl group has priority on the nitrogen. The (E)-isomer, where these high-priority groups are on opposite sides of the C=N bond, is generally the more thermodynamically stable product for aldoximes.[1] The reaction conditions outlined in this protocol—specifically, the use of a protic solvent system and thermal conditions—favor the formation of this more stable (E)-isomer. While spontaneous interconversion is unlikely under ambient conditions due to a high energy barrier, isomerization can be induced by strong acids, heat, or UV light.[1][7]
Synthesis Protocol
This protocol details a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | M.Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Fluorobenzaldehyde | 446-52-6 | 124.11 | 10.0 | 1.0 | 1.24 g (1.11 mL) |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 15.0 | 1.5 | 1.04 g |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 15.0 | 1.5 | 1.23 g |
| Ethanol (95%) | 64-17-5 | 46.07 | - | - | 25 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | - | 25 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | 2 x 30 mL |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | 20 mL |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | - | - | q.s. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Experimental Procedure
-
Reagent Preparation: In the 100 mL round-bottom flask, dissolve 1.04 g (15.0 mmol) of hydroxylamine hydrochloride and 1.23 g (15.0 mmol) of sodium acetate in 25 mL of deionized water with stirring.
-
Reactant Addition: To this aqueous solution, add a solution of 1.24 g (10.0 mmol) of 2-fluorobenzaldehyde dissolved in 25 mL of ethanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C using a heating mantle. Maintain vigorous stirring for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (visualized under UV light) indicates reaction completion.
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is typically a white to off-white solid.
-
-
Purification:
-
Purify the crude solid by recrystallization.[8]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Expected Yield: 85-95%.
-
Appearance: White crystalline solid.
-
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is toxic if swallowed and causes serious eye irritation.[2] Avoid inhalation and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for all reagents before use.
Characterization and Validation
Proper characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Spectroscopic Data
| Technique | Parameter | Predicted Value Range |
| ¹H NMR (CDCl₃) | Chemical Shift (CH =N) | 8.1 - 8.2 ppm (singlet)[9] |
| Chemical Shift (Aromatic-H ) | 7.0 - 8.2 ppm (multiplet)[1] | |
| Chemical Shift (OH ) | 9.0 - 11.0 ppm (broad singlet)[1] | |
| ¹³C NMR (CDCl₃) | Chemical Shift (C =N) | 145 - 155 ppm[1] |
| IR Spectroscopy (KBr) | C=N Stretch | 1630 - 1680 cm⁻¹[1] |
| N-O Stretch | 930 - 960 cm⁻¹[1] | |
| Mass Spec. (ESI+) | [M+H]⁺ | m/z = 140.05 |
Expert Insight: The definitive assignment of the (E)-stereochemistry can be achieved using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). For the (E)-isomer, a cross-peak should be observed between the aldehydic proton (-CH=N) and the nearest aromatic proton, confirming their spatial proximity.[1]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
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Experimental procedure for oximation of 2-fluorobenzaldehyde
Experimental Protocol for the Synthesis of 2-Fluorobenzaldehyde Oxime
Abstract: This document provides a detailed experimental procedure for the oximation of 2-fluorobenzaldehyde. The protocol outlines the synthesis, purification, and characterization of 2-fluorobenzaldehyde oxime, a valuable intermediate in medicinal chemistry and drug development.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of organic synthesis, offering insights into the reaction mechanism, safety precautions, and analytical validation of the final product.
Introduction: Significance and Applications
Oximes are a class of organic compounds with the general formula R¹R²C=NOH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[4] The oxime functional group is a versatile and highly reactive moiety with broad applications in both synthetic and biological chemistry.[1] These compounds are not only crucial for the protection, purification, and characterization of carbonyl compounds but also serve as precursors for the synthesis of nitrogen-containing heterocycles, amines, and amides via the Beckmann rearrangement.[5][6]
The introduction of a fluorine atom into organic molecules, such as in 2-fluorobenzaldehyde, can significantly alter their physicochemical and biological properties.[1] The carbon-fluorine bond's strength enhances metabolic stability, a desirable trait in drug design.[1] Consequently, 2-fluorobenzaldehyde oxime is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility is further highlighted in the development of Positron Emission Tomography (PET) tracers for molecular imaging.[7]
Reaction Mechanism and Stereochemistry
The formation of an oxime from an aldehyde and hydroxylamine is a condensation reaction that proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.[8] The reaction is typically catalyzed by a weak acid.[8][9]
Stage 1: Nucleophilic Addition In a weakly acidic medium, the carbonyl oxygen of 2-fluorobenzaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. The nitrogen atom of hydroxylamine then acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbinolamine intermediate.[8]
Stage 2: Dehydration The carbinolamine intermediate readily undergoes dehydration to form the C=N double bond of the oxime.[8]
Due to the restricted rotation around the C=N double bond, aldoximes like 2-fluorobenzaldehyde oxime can exist as two geometric isomers: (E) and (Z).[7] The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. For many applications, the synthesis of a single, pure isomer is crucial.[7]
Safety and Handling Precautions
3.1. 2-Fluorobenzaldehyde:
-
Hazards: Flammable liquid and vapor.[10][11] Causes skin and serious eye irritation.[10][11][12] May cause respiratory irritation.[10] Harmful if swallowed, with a risk of lung damage.[11]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13] Keep away from heat, sparks, and open flames.[10][13] Ground and bond containers and receiving equipment to prevent static discharge.[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10][13]
3.2. Hydroxylamine Hydrochloride:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer. May damage organs through prolonged or repeated exposure.
-
Handling: Avoid breathing dust. Wear protective gloves, eye protection, and face protection.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
3.3. General Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
An eyewash station and safety shower should be readily accessible.[10]
Experimental Protocol
This protocol details a common method for the synthesis of 2-fluorobenzaldehyde oxime.
4.1. Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | 124.11 | ≥97% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | ≥99% | Fisher Scientific |
| Sodium Acetate (Anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 | ≥99% | VWR |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | - | Local Supplier |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade | VWR |
4.2. Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Glass funnel
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
4.3. Reaction Workflow Diagram:
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- 3. Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME | lookchem [lookchem.com]
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- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxime formation [quimicaorganica.org]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of (E)-2-Fluorobenzaldehyde Oxime
Introduction: Accelerating Oxime Synthesis with Microwave Irradiation
Oximes are a pivotal class of organic compounds, characterized by the R¹R²C=NOH functional group. They serve as essential intermediates in organic synthesis, finding applications in the generation of nitriles, amides via the Beckmann rearrangement, and various nitrogen-containing heterocycles crucial in medicinal chemistry.[1] (E)-2-Fluorobenzaldehyde oxime, in particular, is a valuable building block in the development of radiolabeled imaging agents for Positron Emission Tomography (PET).[2]
Conventional methods for oxime synthesis often require prolonged refluxing in organic solvents, which can be time-consuming and energetically demanding.[1] Microwave-assisted organic synthesis (MAOS) presents a compelling alternative, leveraging the ability of microwave energy to directly and efficiently heat reactants and solvents.[3] This technique dramatically reduces reaction times from hours to minutes, often improves product yields, and aligns with the principles of green chemistry by minimizing energy consumption and potentially enabling solvent-free reactions.[3][4]
This guide provides a comprehensive protocol for the rapid and efficient synthesis of this compound using a dedicated microwave reactor, designed for researchers, scientists, and professionals in drug development.
Mechanism of Oxime Formation: A Tale of Two Steps
The synthesis of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction that proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration.
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine. In weakly acidic or basic conditions, the carbonyl oxygen can be protonated, further enhancing the electrophilicity of the carbonyl carbon and facilitating the attack.
-
Dehydration: The carbinolamine intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime. This step is often the rate-determining step and can be accelerated by heat.
Microwave irradiation significantly accelerates this process by promoting rapid, uniform heating throughout the reaction mixture, thereby efficiently overcoming the activation energy barrier for both the nucleophilic addition and the dehydration steps.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the formation of this compound.
Caption: Reaction mechanism for oxime formation.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a dedicated microwave reactor equipped with temperature and pressure sensors.
Materials and Equipment
-
Reactants:
-
2-Fluorobenzaldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 mmol)
-
-
Solvent:
-
Ethanol (3-5 mL)
-
-
Equipment:
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Standard laboratory glassware for work-up
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Procedure
The following workflow outlines the synthesis from setup to product isolation.
Caption: Experimental workflow for microwave synthesis.
-
Reaction Setup: In a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-Fluorobenzaldehyde (1.0 mmol, 124 mg), hydroxylamine hydrochloride (1.2 mmol, 83 mg), and anhydrous sodium carbonate (1.5 mmol, 159 mg). Add 3-5 mL of ethanol. The sodium carbonate is added to neutralize the HCl released from the hydroxylamine hydrochloride, which is crucial for the reaction to proceed efficiently.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 90°C and the irradiation time to 5 minutes. The microwave power will automatically adjust to maintain the target temperature (typically around 300W).[5]
-
Reaction Monitoring: After the irradiation is complete, cool the vessel to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate (eluent: ethyl acetate/hexane, 1:4) to confirm the consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. Transfer the filtrate to a round-bottom flask.
-
Solvent Removal and Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (15 mL) and water (15 mL). Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.[5]
-
Isolation: Collect the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Quantitative Data and Expected Results
The microwave-assisted protocol offers significant advantages over conventional heating methods, as summarized below.
| Parameter | Microwave-Assisted Synthesis | Conventional Method |
| Reaction Time | 5 minutes | 1-4 hours |
| Temperature | 90 °C | Reflux (approx. 78 °C for ethanol) |
| Typical Yield | >90% | 70-85% |
| Solvent Volume | Low (3-5 mL) | Higher |
| Energy Input | Efficient, direct heating | Inefficient, bulk heating |
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The (E)-isomer is typically the thermodynamically more stable product.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₆FNO
-
Molecular Weight: 139.13 g/mol [2]
-
¹H NMR (CDCl₃, 300 MHz): The chemical shift of the aldoxime proton (-CH=NOH) is particularly diagnostic. For the (E)-isomer, this proton signal is expected to appear downfield (around δ 8.1-8.2 ppm) as a singlet. Aromatic protons will appear as multiplets in the range of δ 6.9-7.6 ppm. The hydroxyl proton (-OH) will appear as a broad singlet.
-
IR Spectroscopy (KBr, cm⁻¹): Key absorption bands include a broad peak for the O-H stretch (around 3300-3500 cm⁻¹) and a characteristic peak for the C=N stretch (around 1620-1640 cm⁻¹).
Safety and Handling
-
Microwave synthesis should be performed in a dedicated reactor designed for chemical synthesis, equipped with safety features for monitoring temperature and pressure.
-
Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sealed reaction vessels can build up significant pressure. Do not exceed the recommended temperature, pressure, or volume limits of the vessel.
Conclusion
This application note details a robust, rapid, and high-yielding protocol for the synthesis of this compound utilizing microwave irradiation. The method significantly shortens reaction times and improves efficiency compared to conventional synthetic routes. This approach is well-suited for high-throughput synthesis in drug discovery and development, offering a practical and green alternative for the preparation of this valuable chemical intermediate.
References
- Kad, G. L., Bhandari, M., Kaur, J., Rathee, R., & Singh, J. (2001). Solventless preparation of oximes in the solid state and via microwave irradiation. Green Chemistry, 3(5), 275-277. [Link]
- Kad, G. L., et al. (2001).
- BYJU'S. Oximes. BYJU'S Chemistry. [Link]
- Hajipour, A. R., Mallakpour, S. E., & Imanzadeh, G. (1999). A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradiation. Journal of Chemical Research, Synopses, (7), 460-461. [Link]
- Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy Organic Chemistry. [Link]
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound. CN111645013A.
- Taylor & Francis Online. (2006). One-Pot Conversion of Aldoximes Into Nitriles via Aldoxime Tosylates Under Microwave Irradiation.
- Patil, S. P., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal for Research in Applied Science & Engineering Technology. [Link]
- MDPI. (2010). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules. [Link]
- Vijayendar, M., et al. (2019). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Indian Journal of Pharmaceutical Sciences. [Link]
- Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.
- MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
- ResearchGate. (2010). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules. [Link]
- Arkat USA, Inc. (2024). Microwave-assisted synthesis of novel[7][8] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. [Link]
Sources
- 1. Solventless preparation of oximes in the solid state and microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
Application Note: A Robust and Scalable Synthesis of (E)-2-Fluorobenzaldehyde Oxime
Abstract
This document provides a comprehensive guide to the scale-up synthesis of (E)-2-Fluorobenzaldehyde oxime, a key building block in medicinal chemistry and for the development of Positron Emission Tomography (PET) tracers.[1][2] The protocol detailed herein is designed for scalability, emphasizing safety, efficiency, and high stereoselectivity for the desired (E)-isomer. We will delve into the mechanistic underpinnings of the oximation reaction, justify the selection of reagents and conditions for a larger scale, and provide a detailed, step-by-step protocol from reaction setup to final product characterization.
Introduction and Strategic Importance
This compound is a valuable intermediate in organic synthesis. Its oxime functional group provides a versatile handle for constructing more complex molecules, such as nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2] Notably, this compound is a precursor for creating ¹⁸F-labeled aldehydes used in the site-specific labeling of biomolecules for PET imaging, a critical tool in modern drug discovery and diagnostics.[1]
The synthesis of oximes from aldehydes is a classic condensation reaction. However, scaling this process from the benchtop to kilograms requires careful consideration of reaction kinetics, thermal safety, reagent selection, and purification strategies to ensure consistent yield, purity, and, crucially, the correct stereochemistry. The C=N double bond in aldoximes gives rise to (E) and (Z) geometric isomers.[1] For most applications, isolating a single, pure isomer is paramount. This guide focuses on a method optimized for producing the thermodynamically favored and configurationally stable (E)-isomer.[1]
Reaction Principle and Mechanism
The formation of an oxime from an aldehyde and hydroxylamine is a condensation reaction that proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.[3][4] The reaction is typically performed in a weakly acidic or basic medium.[3][5]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.[3]
-
Dehydration: The carbinolamine intermediate then undergoes acid or base-catalyzed dehydration, eliminating a molecule of water to form the C=N double bond of the oxime.[3]
The overall reaction is reversible, and its rate is highly pH-dependent.[3] When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to liberate the free hydroxylamine nucleophile and neutralize the HCl byproduct.
Caption: The two-stage mechanism of oxime formation.
Strategic Considerations for Scale-Up
Transitioning a laboratory procedure to a larger scale introduces challenges related to mass and heat transfer, safety, and cost-effectiveness. The following choices are justified for a robust, multi-kilogram scale synthesis.
-
Reagent Selection:
-
Base: While pyridine is effective, its toxicity and difficult removal make it unsuitable for large-scale production.[6] Anhydrous sodium carbonate is an excellent alternative; it is inexpensive, easy to handle, and effectively neutralizes the HCl generated from hydroxylamine hydrochloride.[7] Sodium acetate is another viable, mild base.
-
Solvent: Ethanol or an ethanol/water mixture is a preferred solvent system. It provides good solubility for the reactants, is relatively non-toxic, and allows for straightforward product precipitation or crystallization upon addition of water. Using water as a co-solvent aligns with green chemistry principles.[8]
-
-
Reaction Control:
-
Thermal Safety: The reaction can be exothermic, particularly during the initial mixing of reagents.[9] On a large scale, the addition of the hydroxylamine hydrochloride solution must be carefully controlled to maintain the internal temperature, preventing runaway reactions. Hydroxylamine itself is thermally unstable and can decompose explosively if heated improperly.[10]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion, avoiding unnecessarily long reaction times which could lead to side-product formation.
-
-
Work-up and Purification:
-
Isolation: The this compound product has limited solubility in cold water. A key strategy for isolation at scale is to add the reaction mixture to a larger volume of cold water, causing the product to precipitate out as a solid. This is a highly efficient and scalable initial purification step.
-
Purification: Oximes are often highly crystalline, which facilitates their purification.[7] Recrystallization from a suitable solvent, such as an ethanol/water mixture, is the most effective method for achieving high purity on a large scale, efficiently removing inorganic salts and any unreacted starting material.
-
Detailed Application Protocol
This protocol describes the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood or appropriate chemical production facility, with personnel wearing necessary Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
4.1 Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Fluorobenzaldehyde | 124.11 | 100.0 g | 0.806 | Purity ≥98% |
| Hydroxylamine Hydrochloride | 69.49 | 61.7 g | 0.888 | 1.1 equivalents |
| Sodium Carbonate (Anhydrous) | 105.99 | 93.9 g | 0.886 | 1.1 equivalents |
| Ethanol (95%) | - | 500 mL | - | Solvent |
| Deionized Water | - | ~4 L | - | For solutions and precipitation |
| Ethyl Acetate | - | As needed | - | For TLC |
| Hexanes | - | As needed | - | For TLC |
Equipment:
-
2 L three-neck round-bottom flask or jacketed reactor
-
Mechanical overhead stirrer
-
Thermometer or temperature probe
-
Addition funnel (500 mL)
-
Heating/cooling mantle or circulating bath
-
Buchner funnel and filtration flask (2 L)
-
Vacuum pump
-
Glassware for recrystallization
4.2 Process Workflow
Caption: Scalable workflow for this compound synthesis.
4.3 Step-by-Step Procedure
Reaction Setup:
-
Equip the 2 L reactor with a mechanical stirrer, temperature probe, and addition funnel.
-
Charge the reactor with 2-Fluorobenzaldehyde (100.0 g, 0.806 mol) and 95% Ethanol (200 mL). Begin stirring to form a clear solution.
-
In a separate beaker, dissolve Hydroxylamine Hydrochloride (61.7 g, 0.888 mol) and Sodium Carbonate (93.9 g, 0.886 mol) in deionized water (300 mL). Caution: Gas evolution (CO₂) will occur. Add the sodium carbonate slowly in portions to control foaming. Stir until all solids are dissolved.
-
Transfer the aqueous hydroxylamine/carbonate solution to the addition funnel.
Reaction Execution: 5. Begin adding the aqueous solution from the addition funnel to the stirred solution in the reactor. Control the addition rate to maintain the internal temperature below 30°C. Use a cooling bath if necessary. The total addition time should be approximately 30-45 minutes. 6. After the addition is complete, remove the cooling bath and allow the mixture to stir at ambient temperature (20-25°C). 7. Monitor the reaction's progress every 30 minutes using TLC (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
Work-up and Isolation: 8. In a separate large vessel (e.g., a 5 L beaker), place 2 L of cold deionized water and stir vigorously. 9. Once the reaction is complete, slowly pour the reaction mixture into the cold water. A white solid will precipitate immediately. 10. Continue stirring the slurry for 30 minutes to ensure complete precipitation. 11. Isolate the crude product by vacuum filtration using a Buchner funnel. 12. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove inorganic salts.
Purification and Drying: 13. Transfer the crude solid to a 2 L beaker. Add 95% Ethanol (approximately 400-500 mL, or enough to dissolve the solid upon heating). 14. Heat the mixture with stirring to 70-75°C until all the solid dissolves. 15. Slowly add deionized water dropwise until the solution becomes faintly cloudy. Add a few drops of ethanol to redissolve the cloudiness. 16. Remove the heat source and allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization. 17. Collect the purified white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold 50% ethanol/water. 18. Dry the product in a vacuum oven at 40-45°C to a constant weight.
4.4 Expected Results
| Parameter | Expected Value |
| Yield | 100-108 g (89-95%) |
| Appearance | White crystalline solid |
| Purity (HPLC) | >99% |
| Melting Point | ~71-73 °C |
| ¹H NMR (CDCl₃) | Consistent with literature values for the (E)-isomer.[11] |
Safety and Hazard Management
-
Hydroxylamine Hydrochloride: Toxic if swallowed and may cause skin irritation or an allergic reaction.[12] It is a strong reducing agent and can decompose violently with heat or in the presence of certain metals.[10][13] Handle with care and avoid heating dry material.
-
2-Fluorobenzaldehyde: Combustible liquid and vapor. Causes skin and eye irritation.
-
Sodium Carbonate: Causes serious eye irritation. The reaction with hydroxylamine hydrochloride releases CO₂ gas, which requires adequate ventilation and controlled addition to prevent excessive foaming and pressure buildup.
-
General Precautions: All operations must be performed in a well-ventilated area.[14] Emergency eyewash stations and safety showers must be readily accessible.[15] In case of a spill, contain the material and dispose of it according to local regulations.[14]
References
- Benchchem. (2025, December).
- Master Organic Chemistry. Beckmann Rearrangement. Master Organic Chemistry.
- Química Organica.org.
- BYJU'S. Oximes. BYJU'S.
- Fisher Scientific. (2010).
- Loba Chemie.
- Fisher Scientific. (2010).
- U.S. Department of Energy. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. U.S. Department of Energy.
- Apollo Scientific.
- Benchchem. This compound. Benchchem.
- European Patent Office. (2002). Purification method of cyclohexanone-oxime.
- Benchchem. This compound | 451-79-6. Benchchem.
- Sharghi, H., & Hosseini-Sarvari, M. (2006). An Efficient Procedure for Synthesis of Oximes by Grinding. Bulletin of the Korean Chemical Society, 27(9), 1338-1340.
- International Journal of Trend in Scientific Research and Development. (2024).
- Jadhav, R. D., Gade, E. H., & Shingare, M. S. (2020). An efficient one pot synthesis of oxime by classical method.
- PrepChem.com.
- Royal Society of Chemistry. (2012).
- Göksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79).
- Patel, D. R., et al. (2017). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1235-1246.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxime formation [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. prepchem.com [prepchem.com]
- 10. Lessons [ncsp.tamu.edu]
- 11. rsc.org [rsc.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
Application Note & Protocol: High-Purity (E)-2-Fluorobenzaldehyde Oxime via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
(E)-2-Fluorobenzaldehyde oxime is a key building block in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents. The purity of this reagent is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound by recrystallization, yielding a product of high purity. The causality behind experimental choices, a self-validating protocol, and comprehensive references are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Purity in Drug Development
In the landscape of modern drug discovery, the structural integrity and purity of starting materials are foundational to the successful synthesis of new chemical entities. This compound, with its reactive oxime functionality and the influence of the ortho-fluoro substituent, is a versatile intermediate. However, impurities arising from its synthesis, such as the corresponding (Z)-isomer or unreacted starting materials, can lead to unwanted side reactions, decreased yields, and complications in the purification of the final active pharmaceutical ingredient (API).
Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds.[1] The principle of this method lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent in which the this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, a highly pure crystalline product can be obtained.
This guide will delve into the theoretical and practical aspects of the recrystallization of this compound, providing a robust protocol for its implementation in a laboratory setting.
The Science of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the selection of an appropriate solvent and the controlled cooling of the saturated solution. An ideal solvent for this purpose should:
-
Exhibit a steep solubility curve: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Not react with the compound: The solvent must be chemically inert towards this compound.
-
Dissolve impurities readily at all temperatures or not at all: This allows for the separation of impurities either by hot filtration (if insoluble) or by remaining in the mother liquor upon cooling (if soluble).
-
Be volatile enough for easy removal: The solvent should be easily removable from the purified crystals during the drying process.
-
Be non-toxic, inexpensive, and readily available.
For this compound, an ethanol/water mixture has been identified as an effective solvent system. Ethanol provides good solubility at elevated temperatures, while the addition of water as an anti-solvent decreases the solubility upon cooling, promoting crystallization.
The stereochemistry of the oxime is a critical consideration. The C=N double bond gives rise to (E) and (Z) geometric isomers. The (E)-isomer is generally the more thermodynamically stable product. Recrystallization can often be an effective method to separate the less soluble, and often more stable, (E)-isomer from the more soluble (Z)-isomer.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to scale can be made accordingly.
Materials and Equipment
| Reagents | Equipment |
| Crude this compound | Erlenmeyer flasks (50 mL and 100 mL) |
| Ethanol (95% or absolute) | Hot plate with magnetic stirring capabilities |
| Deionized water | Magnetic stir bar |
| Activated charcoal (optional) | Powder funnel |
| Buchner funnel and flask | |
| Vacuum source | |
| Filter paper | |
| Glass stirring rod | |
| Watch glass | |
| Spatula | |
| Beakers | |
| Graduated cylinders | |
| Melting point apparatus |
Safety Precautions
-
This compound is harmful if swallowed and causes skin and serious eye irritation.
-
Ethanol is a flammable liquid and vapor.
-
The precursor, 2-Fluorobenzaldehyde , is a flammable liquid and vapor and is also an irritant.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Procedure
-
Preparation of the Solvent System: In a beaker, prepare a solvent mixture of approximately 70:30 ethanol to deionized water. Heat this mixture on a hot plate to near boiling.
-
Dissolution of the Crude Product:
-
Place the crude this compound (approx. 5 g) into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Place the flask on the hot plate and begin stirring.
-
Carefully add the hot ethanol/water solvent mixture in small portions to the crude oxime while stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization:
-
Cover the Erlenmeyer flask containing the clear, hot solution with a watch glass.
-
Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of the Purified Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying: Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature well below the melting point, or in a desiccator until a constant weight is achieved.
Purity Assessment: A Self-Validating Protocol
The purity of the recrystallized this compound should be assessed to validate the success of the purification process.
Melting Point Determination
A sharp melting point range is a good indicator of purity. The melting point of the related compound, 4-fluorobenzaldehyde oxime, is reported to be in the range of 82-85 °C. The purified this compound is expected to have a similarly sharp and defined melting point. A broad melting range would suggest the presence of impurities.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum of the purified product should be clean, with sharp signals corresponding to the protons of the this compound. The absence of signals from impurities, such as the (Z)-isomer or residual solvents, is indicative of high purity.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure and purity of the compound.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution and boil off some of the solvent to concentrate the solution. Allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass stirring rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound if available. | |
| Oiling out | The melting point of the impure solid is lower than the temperature of the solution. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. |
| Low yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Add a small amount of extra hot solvent before filtering. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind the technique and following the detailed steps outlined, researchers can consistently obtain a high-purity product, which is essential for the advancement of drug discovery and development programs. The self-validating nature of the protocol, through rigorous purity assessment, ensures the reliability and reproducibility of the results.
References
- Google Patents. (1969). Preparation of oxime.
- Chemsrc. (2025). p-Fluorobenzaldehyde oxime | CAS#:459-23-4.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Kothari, S., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 16(3-4), 1919-1921.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). Benzaldehyde, p-fluoro-, oxime.
- Ng, S. W., et al. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2575.
- Vassar. (2007, November 28).
- Chemsrc. (2025). 4-FLUOROBENZALDEHYDE OXIME | CAS#:7304-35-0.
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The Strategic Application of (E)-2-Fluorobenzaldehyde Oxime in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a paramount objective. Within the medicinal chemist's arsenal, certain structural motifs and chemical precursors serve as foundational pillars for innovation. (E)-2-Fluorobenzaldehyde oxime has emerged as a particularly valuable building block, strategically positioned at the intersection of two critical areas of medicinal chemistry: the versatile pharmacology of the oxime functional group and the advantageous physicochemical properties imparted by fluorine substitution.[1][2] This guide provides an in-depth exploration of the applications of this compound, offering both a conceptual framework and practical protocols for its utilization in the synthesis of next-generation therapeutic agents and diagnostic tools.
The Rationale: Synergistic Advantages of the Fluoro-Oxime Moiety
The utility of this compound in medicinal chemistry is not coincidental; it stems from the synergistic interplay between its constituent parts.
The Role of the Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[3] The ortho-fluorine substituent in this particular scaffold offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the half-life and bioavailability of a drug.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: The fluorine atom can influence a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and overall drug-like properties.
The Versatility of the Oxime Functional Group: The oxime moiety is far from a passive linker; it is a highly versatile functional group with a rich history in medicinal chemistry.[2] Its applications are twofold:
-
Bioisostere and Pharmacophore: The oxime group can act as a bioisostere for other functional groups, such as esters and amides, offering improved stability and pharmacokinetic profiles. Furthermore, the oxime functionality itself is present in a range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1]
-
Synthetic Handle for Heterocyclic Synthesis: The oxime group is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals.[2] This is arguably one of the most significant applications of this compound.
Application Note 1: Synthesis of Bioactive Isoxazole Derivatives
A primary application of this compound is in the synthesis of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds that are present in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The synthesis typically proceeds through a 1,3-dipolar cycloaddition reaction, where the oxime is converted in situ to a nitrile oxide, which then reacts with an alkyne or alkene.
Conceptual Workflow: From Oxime to Isoxazole
The general workflow for the synthesis of 3-(2-fluorophenyl)-5-substituted-isoxazoles from this compound is depicted below. This process involves the in-situ generation of a nitrile oxide intermediate, which then undergoes a cycloaddition reaction with a dipolarophile (in this case, an alkyne).
Caption: Workflow for Isoxazole Synthesis.
Protocol 1: Synthesis of 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
This protocol describes a representative one-pot synthesis of a 3,5-disubstituted isoxazole from this compound and propargyl alcohol, using N-Chlorosuccinimide (NCS) as a mild oxidant to generate the nitrile oxide in situ.
Materials:
-
This compound
-
Propargyl alcohol
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and propargyl alcohol (1.2 mmol) in DCM (10 mL) at room temperature, add triethylamine (1.5 mmol).
-
Slowly add a solution of NCS (1.1 mmol) in DCM (5 mL) to the reaction mixture over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-(2-fluorophenyl)-5-(hydroxymethyl)isoxazole.
Rationale for Experimental Choices:
-
NCS as Oxidant: NCS is a mild and readily available reagent for the in-situ generation of nitrile oxides from aldoximes, avoiding the need to isolate the often-unstable nitrile oxide intermediate.
-
Triethylamine as Base: Triethylamine acts as a base to facilitate the formation of the nitrile oxide and to neutralize the HCl generated during the reaction.
-
One-Pot Procedure: This approach is efficient as it avoids the isolation of intermediates, which can improve overall yield and reduce reaction time.
Potential Biological Activities of Derived Isoxazoles
The resulting 3-(2-fluorophenyl)isoxazole scaffold can be further elaborated to target a range of diseases. Literature on structurally similar isoxazoles suggests potential applications in:
| Therapeutic Area | Potential Mechanism of Action | Representative Data for Similar Compounds |
| Anticancer | Inhibition of key signaling pathways (e.g., Hsp90), induction of apoptosis.[4] | IC50 values in the nanomolar to low micromolar range against various cancer cell lines for certain fluorinated isoxazole derivatives. |
| Antimicrobial | Inhibition of essential bacterial enzymes (e.g., FabH), disruption of cell wall synthesis.[6][7] | Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 6.25 µg/mL against various bacterial strains for some oxime-derived compounds.[7] |
| Anti-inflammatory | Inhibition of inflammatory enzymes such as sPLA2.[8] | Significant in vitro and in vivo sPLA2 inhibitory activity observed for isoxazoles with electron-withdrawing groups.[8] |
Application Note 2: Development of PET Imaging Agents
The strategic placement of a fluorine atom on the benzaldehyde ring makes this compound an attractive precursor for the development of Positron Emission Tomography (PET) imaging agents. The radioisotope Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable decay characteristics.[9] The oxime functionality provides a reliable method for bioconjugation, allowing the ¹⁸F-labeled aromatic ring to be attached to targeting vectors like peptides or small molecules.
Conceptual Workflow: ¹⁸F-Labeling and Bioconjugation
The overall strategy involves the synthesis of ¹⁸F-labeled 2-fluorobenzaldehyde, which is then conjugated to an aminooxy-functionalized biomolecule via oxime ligation.
Caption: Workflow for PET Tracer Synthesis.
Protocol 2: Synthesis of a Non-Radioactive Model Conjugate
This protocol outlines the synthesis of a stable model conjugate to establish reaction conditions before proceeding with expensive and time-sensitive radiosynthesis.
Materials:
-
This compound
-
Aminooxy-functionalized peptide or small molecule
-
Aniline buffer (e.g., 0.1 M, pH 4.5)
-
Dimethylformamide (DMF) or other suitable solvent
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis
Procedure:
-
Dissolve the aminooxy-functionalized biomolecule (1.0 eq) in the aniline buffer.
-
Add a solution of 2-Fluorobenzaldehyde (1.2 eq) in a minimal amount of a co-solvent like DMF.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by RP-HPLC.
-
The formation of the oxime bond results in a new product peak with a different retention time.
-
Purify the product by preparative RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
Rationale for Experimental Choices:
-
Aniline Buffer: Aniline acts as a catalyst for oxime formation, accelerating the reaction rate at acidic pH.
-
RP-HPLC Monitoring: This is a crucial technique to monitor the progress of the reaction and to purify the final conjugate, ensuring high purity which is essential for in vivo applications.
Considerations for ¹⁸F-Radiosynthesis:
The actual synthesis of the ¹⁸F-labeled tracer would involve the initial production of [¹⁸F]-2-Fluorobenzaldehyde from a suitable precursor, such as a trimethylammonium or iodonium salt derivative of benzaldehyde, via nucleophilic aromatic substitution with [¹⁸F]fluoride.[10] The subsequent conjugation would follow a similar procedure to the one outlined above but would be performed in a shielded hot cell with automated or semi-automated synthesis modules due to the high radioactivity. The entire process must be rapid to minimize decay of the ¹⁸F isotope (half-life ≈ 110 minutes).[9]
Future Perspectives and Conclusion
This compound is a versatile and valuable building block in medicinal chemistry, offering a gateway to a diverse range of potentially bioactive molecules. Its strategic combination of a fluorine atom and a reactive oxime group allows for the synthesis of compounds with improved pharmacokinetic properties and provides a reliable handle for the construction of complex heterocyclic systems and radiolabeled imaging agents. The protocols and application notes provided herein serve as a foundation for researchers to explore the full potential of this promising scaffold in their drug discovery and development endeavors. Further research into the synthesis of diverse libraries of compounds derived from this compound is warranted and is likely to yield novel therapeutic and diagnostic agents.
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Application Notes & Protocols: (E)-2-Fluorobenzaldehyde Oxime as a Strategic Precursor in Heterocyclic Synthesis
Abstract
(E)-2-Fluorobenzaldehyde oxime is a versatile and highly valuable building block in modern organic and medicinal chemistry. Its unique structural features—an ortho-positioned, electron-withdrawing fluorine atom and a reactive oxime moiety—provide a powerful handle for the construction of diverse nitrogen- and oxygen-containing heterocyclic scaffolds. The introduction of fluorine into these scaffolds is of particular interest, as it can significantly modulate physicochemical and biological properties such as metabolic stability, bioavailability, and binding affinity.[1] This guide provides in-depth application notes and detailed, field-proven protocols for the synthesis of key heterocyclic systems, including isoxazoles, 1,2,4-oxadiazoles, and quinolines, starting from this compound. The methodologies are explained with a focus on the underlying reaction mechanisms and the strategic advantages conferred by the precursor's unique chemistry.
Introduction: The Strategic Advantage of this compound
The oxime functional group (C=N-OH) is a cornerstone of synthetic chemistry, serving as a precursor to amines, nitriles, and, most importantly, nitrogen-containing heterocycles.[1] this compound, with its defined stereochemistry, offers predictable reactivity. The (E)-configuration is critical as it governs the spatial arrangement of the hydroxyl group relative to the aromatic ring, influencing conformational stability and the stereochemical outcome of subsequent transformations.[2]
The ortho-fluorine substituent is not a passive spectator. Its strong electron-withdrawing nature enhances the electrophilicity of the imine carbon and influences the acidity of the oxime proton, thereby modulating the molecule's reactivity in key transformations like the Beckmann rearrangement and cycloaddition reactions.[3] This electronic perturbation is a key tool for chemists to fine-tune reaction pathways and achieve desired outcomes.
Caption: Strategic features of this compound and its utility.
Application I: Synthesis of 3-(2-Fluorophenyl)isoxazoles via [3+2] Cycloaddition
Isoxazoles are a prominent class of five-membered heterocycles found in numerous approved pharmaceuticals. The synthesis of isoxazoles via a 1,3-dipolar cycloaddition is one of the most efficient and widely used methods.[4] This pathway involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile like an alkyne.
Mechanistic Rationale
The reaction proceeds through two key stages. First, the this compound is converted to the corresponding 2-fluorobenzohydroximoyl chloride by treatment with an N-halosuccinimide, typically N-Chlorosuccinimide (NCS). This intermediate is unstable and is not isolated. In the presence of a base, such as triethylamine (TEA), the hydroximoyl chloride undergoes dehydrohalogenation to generate the highly reactive 2-fluorobenzonitrile oxide dipole.
This nitrile oxide is immediately trapped by a terminal alkyne present in the reaction mixture. The [3+2] cycloaddition reaction is a concerted, pericyclic process that rapidly forms the 5-substituted-3-(2-fluorophenyl)isoxazole ring system.[4] The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the nitrile oxide and the alkyne.
Caption: Mechanism for the synthesis of isoxazoles from 2-fluorobenzaldehyde oxime.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole using propargyl alcohol as the dipolarophile.[5]
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Propargyl alcohol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Hydroximoyl Chloride: In a flame-dried, 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.39 g, 10 mmol) in 50 mL of anhydrous DCM.
-
To this solution, add N-Chlorosuccinimide (1.47 g, 11 mmol) portion-wise over 10 minutes at room temperature. Stir the mixture for 1 hour. The formation of the hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
Cycloaddition: In a separate flask, prepare a solution of propargyl alcohol (0.67 g, 12 mmol) and triethylamine (2.1 mL, 15 mmol) in 20 mL of anhydrous DCM.
-
Cool the alkyne/TEA solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared hydroximoyl chloride solution to the cooled alkyne/TEA solution via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, continuing to monitor by TLC.
-
Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with EtOAc (3 x 40 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the pure 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole.
| Reactant | Molar Eq. | Expected Yield (%) | Notes |
| This compound | 1.0 | 75-85% | Starting material |
| N-Chlorosuccinimide (NCS) | 1.1 | - | Chlorinating agent |
| Propargyl alcohol | 1.2 | - | Dipolarophile |
| Triethylamine (TEA) | 1.5 | - | Base for elimination |
Application II: Synthesis of 3-(2-Fluorophenyl)-1,2,4-oxadiazoles
1,2,4-Oxadiazoles are important bioisosteres for amides and esters in medicinal chemistry, offering improved metabolic stability and pharmacokinetic profiles.[6] A common and robust synthetic route involves the acylation of an amidoxime followed by a cyclodehydration step.[7]
Mechanistic Rationale
The synthesis is a two-step process starting from the corresponding amidoxime, which itself is prepared from the nitrile.
-
Amidoxime Formation: this compound is first dehydrated to 2-fluorobenzonitrile. This nitrile is then treated with hydroxylamine under basic conditions to form 2-fluoro-N'-hydroxybenzimidamide (the amidoxime).
-
Acylation and Cyclization: The amidoxime is O-acylated with a carboxylic acid (activated with a coupling agent like CDI or converted to an acyl chloride) to form an O-acylamidoxime intermediate. This intermediate undergoes base- or heat-mediated cyclodehydration to furnish the 3,5-disubstituted-1,2,4-oxadiazole.[7][8]
Caption: Multi-step workflow for the synthesis of 1,2,4-oxadiazoles.
Detailed Experimental Protocol
This protocol outlines the synthesis of 5-methyl-3-(2-fluorophenyl)-1,2,4-oxadiazole.
Part A: Synthesis of 2-Fluoro-N'-hydroxybenzimidamide
-
Nitrile Formation: Convert this compound to 2-fluorobenzonitrile using a standard dehydrating agent (e.g., acetic anhydride or oxalyl chloride). Purify the nitrile by distillation or chromatography.
-
Amidoxime Synthesis: To a solution of 2-fluorobenzonitrile (1.21 g, 10 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (1.04 g, 15 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Reflux the mixture for 6-8 hours, monitoring the disappearance of the nitrile by TLC or GC-MS.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure amidoxime.
Part B: Synthesis of 5-Methyl-3-(2-fluorophenyl)-1,2,4-oxadiazole
-
O-Acylation: In a round-bottom flask, suspend the 2-fluoro-N'-hydroxybenzimidamide (1.54 g, 10 mmol) in pyridine (15 mL) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (0.82 mL, 11.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cyclization: Heat the reaction mixture to 100 °C and maintain for 4-6 hours until TLC analysis indicates the completion of the cyclization.
-
Work-up: Cool the mixture and pour it into 100 mL of ice-cold 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/EtOAc) to yield the final product.
| Intermediate/Product | Starting Material | Key Reagents | Expected Yield (%) |
| 2-Fluoro-N'-hydroxybenzimidamide | 2-Fluorobenzonitrile | NH₂OH·HCl, K₂CO₃ | 80-90% |
| 5-Methyl-3-(2-fluorophenyl)-1,2,4-oxadiazole | Amidoxime | Acetyl chloride, Pyridine | 70-85% |
Application III: Proposed Synthesis of 8-Fluoroquinolines
Quinolines are a vital heterocyclic core in drug discovery. The Friedländer annulation is a classic, efficient method for synthesizing substituted quinolines, typically involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group.[9] While this compound is not a direct substrate for the Friedländer synthesis, it serves as a strategic precursor to the required 2-amino-6-fluorobenzaldehyde.
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step transformation of the starting oxime to the key amino-aldehyde intermediate.
-
Beckmann Rearrangement: The oxime can undergo a Beckmann rearrangement under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) to yield 2-fluorobenzamide.[3] The ortho-fluorine atom is expected to enhance the rate of this reaction by increasing the electrophilicity of the imine carbon.[3]
-
Reduction and Functional Group Interconversion: The resulting amide would require further chemical manipulation. A standard approach would be reduction of the amide to 2-fluorobenzylamine, followed by a directed ortho-lithiation, formylation, and subsequent reduction of the nitro group (if introduced) to an amine, or other advanced synthetic strategies to arrive at 2-amino-6-fluorobenzaldehyde.
-
Friedländer Annulation: The obtained 2-amino-6-fluorobenzaldehyde can then be condensed with a ketone (e.g., acetone or ethyl acetoacetate) under acidic or basic catalysis to construct the 8-fluoroquinoline core.[9][10]
Caption: Proposed pathway for synthesizing 8-fluoroquinolines.
General Protocol for Friedländer Annulation
This is a general protocol for the final cyclization step, assuming the successful synthesis of 2-amino-6-fluorobenzaldehyde.
Materials:
-
2-Amino-6-fluorobenzaldehyde
-
Ketone with α-methylene group (e.g., Ethyl acetoacetate)
-
Catalyst (e.g., p-Toluenesulfonic acid or KOH)
-
Solvent (e.g., Ethanol or Toluene)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-fluorobenzaldehyde (10 mmol) and the ketone (12 mmol) in the chosen solvent (30 mL).
-
Add a catalytic amount of the acid or base (e.g., 0.1 mmol).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or recrystallization to isolate the substituted 8-fluoroquinoline product.
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant fluorinated heterocyclic compounds. The protocols and mechanistic insights provided herein demonstrate its utility in constructing isoxazoles and 1,2,4-oxadiazoles and highlight a strategic pathway toward quinoline derivatives. The predictable reactivity of the oxime group, coupled with the electronic influence of the ortho-fluorine atom, offers researchers and drug development professionals a reliable tool for accessing complex molecular architectures.
References
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- Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Latvian Institute of Organic Synthesis.
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(E)-2-Fluorobenzaldehyde Oxime: A Versatile Precursor for the Synthesis of Novel N-F Compounds
An Application Guide for Researchers
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, significantly enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] N-F compounds, in particular, represent an important class of molecules and synthetic intermediates. This guide provides a comprehensive overview and detailed protocols for utilizing (E)-2-Fluorobenzaldehyde Oxime as a key precursor for the synthesis of N-F compounds. We will explore the synthesis and characterization of the oxime starting material and detail a robust protocol for its conversion to N-F derivatives via electrophilic fluorination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination chemistry in their work.
Introduction: The Strategic Value of the N-F Bond
The carbon-fluorine bond, being the strongest in organic chemistry, imparts exceptional stability to molecules.[1] This has led to approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] While C-F bonds are prevalent, the nitrogen-fluorine (N-F) bond offers a unique chemical handle and has been instrumental in the development of powerful electrophilic fluorinating agents.[4][5][6] Reagents containing an N-F bond, such as Selectfluor®, have become indispensable tools for the modern synthetic chemist, offering a safer and more selective alternative to hazardous reagents like elemental fluorine.[6][7][8]
Oximes (R¹R²C=NOH) are highly versatile functional groups. They are readily synthesized from aldehydes or ketones and serve as precursors to a wide array of nitrogen-containing compounds.[9][10][11][12][13] The nucleophilic character of the oxime nitrogen and the reactivity of the N-OH bond make them attractive substrates for further functionalization, including the formation of N-F bonds.
This guide focuses on this compound, a precursor that combines the versatile oxime functionality with a strategically placed fluorine atom on the phenyl ring. This fluorine atom can influence the electronic properties and subsequent reactivity of the molecule, making it an interesting building block for novel fluorinated compounds.[1][14]
Synthesis and Characterization of this compound
The initial and critical step is the reliable synthesis of the precursor. The preparation of this compound is a straightforward condensation reaction between 2-fluorobenzaldehyde and hydroxylamine. The use of hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine for the reaction to proceed.[9][15]
Experimental Protocol: Synthesis of this compound
This protocol describes a standard procedure for the synthesis of aldoximes.
Materials:
-
2-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-fluorobenzaldehyde in ethanol (or methanol).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous hydroxylamine/acetate solution to the stirred solution of the aldehyde at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After completion, cool the mixture to room temperature and remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to afford this compound as a solid.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the precursor. The (E)-isomer is typically the thermodynamically more stable product.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO | [14][15] |
| Molecular Weight | 139.13 g/mol | [14][15][16] |
| Appearance | White to off-white solid | General Observation |
| Storage | Store sealed in a dry, cool environment (2-8°C) | [14][15] |
Note: Specific analytical data such as melting point, ¹H NMR, and ¹³C NMR should be acquired and compared with literature values to confirm structure and purity.
Conversion to N-F Compounds via Electrophilic Fluorination
The transformation of the oxime to an N-F compound is achieved through electrophilic fluorination. This process involves reacting the nucleophilic oxime with an electrophilic fluorine source ("F⁺").[6][17]
Choosing the Right Fluorinating Agent: The Case for Selectfluor®
Numerous electrophilic fluorinating agents have been developed, with N-F reagents being the most widely used due to their stability, safety, and efficacy.[6] Among these, Selectfluor® (F-TEDA-BF₄) is a preferred choice for many applications.
Why Selectfluor®?
-
Safety and Handling: It is a stable, non-volatile, crystalline solid that can be handled in the air for short periods, unlike gaseous or highly corrosive reagents.[7][18]
-
Efficacy: It is a powerful electrophilic fluorinating agent capable of fluorinating a wide range of nucleophiles.[18][19][20]
-
Solubility: It is soluble in polar solvents like acetonitrile and DMF, which are common media for these reactions.[18]
The overall workflow for this synthetic strategy is depicted below.
Caption: Synthetic workflow from starting material to the target N-F compound.
Proposed Mechanism
The exact mechanism of electrophilic fluorination can be complex and is sometimes debated, with possibilities including an Sₙ2-type attack or a single-electron transfer (SET) pathway.[6][7] For the fluorination of an oxime, a plausible pathway involves the nucleophilic attack of the oxime nitrogen or oxygen on the electrophilic fluorine of Selectfluor®. The N-O bond of the oxime is relatively weak and can be cleaved under appropriate conditions.[9][10] The reaction likely proceeds through an intermediate that rearranges or eliminates to form the stable N-F product.
Experimental Protocol: Electrophilic Fluorination of this compound
This protocol provides a general framework. Optimization of solvent, temperature, and reaction time may be necessary.
Materials:
-
This compound
-
Selectfluor® (F-TEDA-BF₄)
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolve the oxime in anhydrous acetonitrile.
-
In a separate flask, dissolve Selectfluor® (1.1 - 1.5 equivalents) in anhydrous acetonitrile.
-
Slowly add the Selectfluor® solution to the stirred oxime solution at room temperature. Causality Note: A slight excess of the fluorinating agent is used to ensure complete consumption of the starting material. Acetonitrile is a common solvent due to its polarity and ability to dissolve both reactants.[18]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be applied.[20]
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-F compound.
The diagram below illustrates the core relationship in this key transformation step.
Caption: Core components of the electrophilic fluorination reaction.
Safety and Handling
Working with fluorinating agents and novel N-F compounds requires strict adherence to safety protocols.
-
This compound: This compound is classified as toxic if swallowed and causes serious eye irritation.[14] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Selectfluor®: While relatively stable, it is a strong oxidizing agent.[7] Avoid contact with combustible materials. Handle in a well-ventilated fume hood.
-
N-F Compounds: The resulting products should be treated as potentially hazardous. N-F compounds can be powerful oxidizers and may be toxic or unstable.[21][22][23] Avoid inhalation, ingestion, or skin contact.[24] All reactions should be conducted in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion and Outlook
This compound serves as an accessible and versatile precursor for the synthesis of novel N-F compounds. The protocol detailed herein, utilizing the commercially available and easy-to-handle electrophilic fluorinating agent Selectfluor®, provides a reliable pathway to these valuable molecules. The resulting N-fluoro compounds can be explored for a variety of applications in medicinal chemistry, agrochemicals, and materials science, or they can serve as unique intermediates for further synthetic transformations. The continued development of new methods for C-F and N-F bond formation remains a critical endeavor in chemical synthesis.[25][26]
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Application Notes and Protocols for Antimicrobial Screening of (E)-2-Fluorobenzaldehyde Oxime Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a promising class of compounds: (E)-2-Fluorobenzaldehyde oxime derivatives. The protocols detailed herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each step to ensure technical accuracy and reproducibility.
The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Benzaldehyde oximes, a class of organic compounds, have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2][3][4] The introduction of a fluorine atom at the ortho position of the benzaldehyde ring can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with microbial targets. This guide will walk you through the synthesis of these derivatives and the subsequent evaluation of their antimicrobial efficacy.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a crucial first step. The following is a general, yet robust, protocol for their preparation.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which can then be further derivatized.
Materials:
-
2-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-Fluorobenzaldehyde (1 equivalent) in ethanol or water.
-
Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Reaction: Add the hydroxylamine hydrochloride solution to the 2-Fluorobenzaldehyde solution. The reaction mixture is typically stirred at room temperature or gently heated (e.g., 80°C) for a few hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Recrystallization: The crude oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Causality behind Experimental Choices:
-
The use of a slight excess of hydroxylamine hydrochloride and a base ensures the complete conversion of the aldehyde to the oxime.
-
Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction forward.
-
TLC monitoring is crucial to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
Part 2: Antimicrobial Susceptibility Testing
Once the this compound derivatives are synthesized and purified, their antimicrobial activity can be assessed using various standardized methods. This section details the protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Agar Well Diffusion assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Spectrophotometer (for OD readings) or a microplate reader
Protocol 2: Broth Microdilution Assay
-
Preparation of Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.[6] Typically, 100 µL of broth is added to each well, and then the compound is serially diluted.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.[6]
-
Sterility Control: Wells containing only broth to check for contamination.[6]
-
Positive Control: Wells containing a known antibiotic at various concentrations.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds to ensure it has no antimicrobial activity.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).[5][7][9] This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[10][11]
Protocol 3: MBC/MFC Determination
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours (or longer for slower-growing organisms).
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates, indicating a 99.9% reduction in the initial inoculum.[9]
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[12][13][14]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compounds, positive and negative controls
Protocol 4: Agar Well Diffusion Assay
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[12][14]
-
Creating Wells: Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar.[15]
-
Adding Test Compounds: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.[13] Also, add positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13][15]
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[12]
Relationship between MIC and Zone of Inhibition
Caption: Inverse correlation between MIC and zone of inhibition diameter.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for the accurate interpretation of results.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) @ [Concentration] |
| Derivative 1 | S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | ||||
| C. albicans ATCC 10231 | ||||
| Derivative 2 | S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | ||||
| C. albicans ATCC 10231 | ||||
| Positive Control | S. aureus ATCC 25923 | |||
| (Ciprofloxacin) | E. coli ATCC 25922 | |||
| Positive Control | C. albicans ATCC 10231 | |||
| (Fluconazole) |
Interpretation of Results:
-
A lower MIC value indicates greater potency of the antimicrobial agent.[7]
-
The relationship between MIC and MBC/MFC can determine whether a compound is bactericidal or bacteriostatic. If the MBC/MFC is no more than four times the MIC, the compound is generally considered bactericidal/fungicidal.[11]
-
A larger zone of inhibition in the agar well diffusion assay corresponds to greater antimicrobial activity.[9]
Part 4: Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzaldehyde oxime derivatives is influenced by the nature and position of substituents on the aromatic ring.[1] The presence of the oxime moiety (=N-OH) is crucial for their biological activity. Modifications on the benzene ring, such as the introduction of halogens like fluorine, can modulate their antimicrobial potency.[1]
Key Considerations for SAR Studies:
-
Electron-withdrawing/donating groups: The electronic properties of substituents can affect the overall charge distribution of the molecule, influencing its interaction with microbial targets.
-
Lipophilicity: The hydrophobicity of the molecule can impact its ability to cross microbial cell membranes.
-
Steric factors: The size and shape of the substituents can influence the binding of the compound to its target site.
By synthesizing a library of this compound derivatives with various substituents and evaluating their antimicrobial activity, researchers can establish a clear structure-activity relationship, guiding the design of more potent and selective antimicrobial agents.
References
- Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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- Wikipedia. (n.d.).
- Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
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- MDPI. (2022, March 14).
- PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In Vitro Anticancer Activity Evaluation of Novel Oxime Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Oxime Esters in Oncology
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of scaffolds explored, oxime esters have emerged as a promising class of compounds with significant therapeutic potential.[1] The introduction of an oxime ester moiety can enhance the physicochemical and biological properties of parent molecules, often leading to improved anticancer activity.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical kinases, induction of apoptosis, and cell cycle arrest.[4][5]
This comprehensive guide provides a detailed framework for the systematic evaluation of the in vitro anticancer activity of novel oxime esters. As a Senior Application Scientist, this document is structured to provide not just step-by-step protocols, but also the underlying scientific rationale and field-proven insights to ensure robust and reproducible data generation. We will delve into the core assays required to characterize the cytotoxic and cytostatic effects of these novel compounds, providing a solid foundation for their preclinical development.
Experimental Design: A Multi-Faceted Approach to Characterization
A thorough in vitro evaluation of a novel anticancer compound requires a multi-pronged approach to understand its biological effects. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: Potential signaling pathways modulated by novel oxime esters.
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of novel oxime esters as potential anticancer agents. The data generated from these assays will offer critical insights into the cytotoxic and mechanistic properties of the compounds, paving the way for further preclinical development, including in vivo efficacy studies and detailed toxicological profiling. The multifaceted approach described herein ensures a thorough characterization of these promising therapeutic candidates.
References
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- A-Gonzalez, N., & Castrillo, A. (2011). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Research, 7(2), 163-170.
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- Kleszczyńska, H., & Sarapuk, J. (2018). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. Molecules, 23(10), 2636.
- Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3).
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Application Notes & Protocols: In Silico Docking of (E)-2-Fluorobenzaldehyde Oxime
Abstract
This document provides a comprehensive guide to performing in silico molecular docking studies of (E)-2-Fluorobenzaldehyde oxime with selected protein targets. Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding conformations and affinities between a small molecule (ligand) and a macromolecular target (receptor).[1][2] This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers. We will delve into the rationale for key procedural choices, ensuring a robust and reproducible virtual screening workflow. The protocols outlined herein utilize widely accessible and validated software, such as AutoDock Vina, to facilitate broad adoption.[3][4]
Introduction: The Rationale and Significance
This compound is a chemical building block with applications in the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceutical agents.[5] Its oxime functional group is particularly interesting for its role in forming stable linkages, which has been exploited in the development of imaging agents.[6] The fluorine substitution can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an intriguing candidate for ligand design.
In silico docking allows for the rapid and cost-effective screening of this and other compounds against a vast library of biological targets.[7] By predicting how this compound might bind to a protein's active site, we can generate hypotheses about its potential biological activity, guiding further experimental validation and optimization.[8] The primary goals of such a study are to predict the binding pose of the ligand within the receptor's binding site and to estimate the binding affinity, often expressed as a docking score.[9]
Foundational Concepts: Causality in Experimental Design
A successful docking study hinges on meticulous preparation of both the ligand and the target protein. The choices made during this preparatory phase directly impact the accuracy and reliability of the results.
-
Protein Preparation : The three-dimensional structures of proteins, typically obtained from the Protein Data Bank (PDB), are static snapshots and often contain crystallographic artifacts like water molecules, co-factors, and multiple conformations for certain residues.[10] These must be addressed to prepare a biologically relevant model of the receptor. Removing water molecules is a standard first step, as their positions are often not well-resolved and can interfere with ligand binding predictions.[11] Adding polar hydrogens is crucial because hydrogen bonds are key drivers of protein-ligand interactions, and their explicit representation is necessary for accurate energy calculations.[12][13]
-
Ligand Preparation : The ligand's 3D structure must be optimized to a low-energy conformation. Assigning correct partial charges and defining rotatable bonds are critical for allowing the docking algorithm to explore a realistic conformational space during the simulation.[8]
-
Grid Box Definition : The docking simulation is confined to a specific volume of the protein, known as the grid box. The dimensions and location of this box are paramount. If a known binding site exists, the grid box should encompass it.[3] For exploratory or "blind" docking, the grid box may cover the entire protein surface, although this is more computationally intensive.[11][14]
Materials and Software
This protocol primarily utilizes freely available and widely used software in the bioinformatics community.
| Software/Database | Purpose | URL |
| RCSB Protein Data Bank (PDB) | Source for 3D protein structures. | [Link] |
| PubChem | Source for 3D ligand structures and properties. | [Link] |
| AutoDock Tools (MGLTools) | Preparation of protein and ligand files (PDBQT format), and grid box setup. | [Link] |
| AutoDock Vina | Molecular docking engine. | [Link] |
| PyMOL or UCSF Chimera | Visualization and analysis of docking results. | [Link] or |
Experimental Workflow and Protocols
The overall workflow for the in silico docking of this compound is depicted below.
Caption: Workflow for in silico molecular docking.
Protocol 1: Ligand Preparation
-
Obtain Ligand Structure : Download the 3D structure of this compound from the PubChem database (CID 587025) in SDF format.[15]
-
Format Conversion : Use a molecular modeling tool like PyMOL or an online converter to convert the SDF file to a PDB file.
-
Prepare for Docking :
-
Open AutoDock Tools (ADT).
-
Go to Ligand > Input > Open and select the PDB file of the ligand.
-
ADT will automatically add hydrogens and compute charges.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT to generate the final ligand file.[3]
-
Protocol 2: Target Protein Preparation
-
Select and Download Protein : Choose a target protein from the RCSB PDB. For this example, let's hypothetically select a protein kinase. Download the structure in PDB format.
-
Clean the Protein Structure :
-
Open the PDB file in a text editor or a molecular viewer like PyMOL.
-
Remove all HETATM records corresponding to water molecules, co-factors, and any co-crystallized ligands.[16] Save this as a new PDB file.
-
-
Prepare for Docking :
-
Open ADT.
-
Go to File > Read Molecule and open the cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Grid > Macromolecule > Choose. Select the protein molecule.
-
ADT will add Kollman charges. Save the prepared protein as a PDBQT file.[17]
-
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation :
-
In ADT, with both the prepared ligand and protein PDBQT files loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of the protein. The coordinates and dimensions will be displayed in the Grid Options window.[3]
-
Save the grid parameters by going to File > Output Grid Dimension File. This will create a text file (e.g., grid.txt).
-
-
Configuration File :
-
Create a text file named conf.txt. This file will tell Vina where to find the input files and where to save the output.
-
Add the following lines to conf.txt, replacing the file names and coordinates with your own:
-
-
Running the Docking Simulation :
-
Open a command-line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the following command (assuming vina is in your system's path):
-
Vina will perform the docking and generate the output files specified in conf.txt.[18]
-
Results Analysis and Interpretation
The primary outputs from AutoDock Vina are a log file containing the binding affinity scores and a PDBQT file with the predicted binding poses.
Interpreting Binding Affinity
The docking score is an estimation of the binding free energy (ΔG) in kcal/mol.[19] A more negative value indicates a stronger predicted binding affinity.[19] It's important to note that these scores are best used for ranking different ligands against the same target or different poses of the same ligand, rather than as absolute measures of binding strength.[20]
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.253 |
| 3 | -7.9 | 1.876 |
| 4 | -7.6 | 2.451 |
This table presents hypothetical data for illustrative purposes.
Analyzing Binding Poses and Interactions
The output PDBQT file contains multiple binding poses for the ligand. These can be visualized using software like PyMOL or Chimera.[21] The best-scoring pose is typically the primary focus of analysis.[22]
-
Load the Protein and Ligand Poses : Open the prepared protein PDBQT file and the output poses PDBQT file in your visualization software.
-
Identify Key Interactions : Examine the interactions between the ligand and the amino acid residues in the binding pocket. Look for:
-
Hydrogen bonds : Crucial for specificity and affinity.
-
Hydrophobic interactions : Important for overall binding stability.
-
Pi-stacking : Can occur between aromatic rings in the ligand and protein.
-
-
Root Mean Square Deviation (RMSD) : If a known binding pose exists (e.g., from a co-crystallized structure), the RMSD between the docked pose and the experimental pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking result.[19][23]
Self-Validation and Best Practices
To ensure the trustworthiness of your docking results, consider the following validation steps:
-
Re-docking : If your target protein was crystallized with a native ligand, a good validation practice is to extract this ligand and dock it back into the binding site.[23] The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low RMSD.[23]
-
Use of a Control/Decoy Set : Docking a set of known active compounds along with a set of known inactive (decoy) compounds can help assess the ability of the docking protocol to distinguish between binders and non-binders.[24]
-
Comparison with Experimental Data : Where possible, compare the ranking of docked compounds with experimentally determined activities (e.g., IC50 values).[19]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of a target protein kinase by this compound.
Caption: Hypothetical pathway modulation.
Conclusion
In silico molecular docking is a powerful tool for hypothesis generation in drug discovery. By following the detailed protocols and best practices outlined in this guide, researchers can effectively study the potential interactions of this compound with various protein targets. The key to a successful study lies in the meticulous preparation of molecules, thoughtful setup of the docking parameters, and critical analysis of the results, ideally validated against experimental data.
References
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- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
- BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved.
- Pharma.Tips. (n.d.). Guide to In Silico Docking Studies.
- Lang, P. T. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking.
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
- ResearchGate. (2022, April 25). How to validate the molecular docking results ?.
- YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
- Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
- Seeliger, D., & de Groot, B. L. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
- Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
- Kuntz, I. D., Meng, E. C., & Shoichet, B. K. (1992). Structure-based molecular design. Accounts of Chemical Research, 27(5), 117-123.
- YouTube. (2025, January 12). In-Silico Molecular Docking Based Drug Repurposing Approaches.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Taylor, R. D., Jewsbury, P. J., & Essex, J. W. (2002). A review of protein-small molecule docking methods. Journal of Computer-Aided Molecular Design, 16(3), 151-166.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421.
- YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
- Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube.
- DiVA portal. (2009, June 21). Validation of docking performance in context of a structural water molecule-using model system.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- YouTube. (2024, January 29). Learn Maestro: Preparing protein structures.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina.
- YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina.
- Kaboli, P. J., Ismail, P., & Ling, K.-H. (2018, February 3). Molecular Docking - An easy protocol. protocols.io.
- Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan.
- ECHEMI. (n.d.). Positive Binding energy seen in docking studies.
- ResearchGate. (2021, October 21). Ligand preparation for docking?.
- Benchchem. (n.d.). This compound.
- ResearchGate. (2017, February 16). What is the role of electrostatic energy when interpreting docking result??.
- PubChemLite. (n.d.). 2-fluorobenzaldehyde oxime (C7H6FNO).
- Benchchem. (n.d.). This compound|451-79-6.
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Troubleshooting & Optimization
Technical Support Center: (E)-2-Fluorobenzaldehyde Oxime Synthesis
Welcome to the technical support guide for the synthesis of (E)-2-Fluorobenzaldehyde oxime. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important synthetic intermediate.
Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of this reaction. We will explore the causality behind experimental choices, providing you with the knowledge to not just follow a protocol, but to understand and adapt it to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method is the condensation reaction between 2-Fluorobenzaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base. The base is crucial as it liberates the free hydroxylamine (NH₂OH) from its salt, which then acts as the nucleophile.
Q2: Why is the stereochemistry of the oxime important and how is the (E)-isomer favored?
Oximes can exist as either (E) or (Z) isomers. The specific stereochemistry is often critical in subsequent reactions, such as in the synthesis of Favipiravir, where the (E)-isomer is a key precursor. In most standard syntheses of aryl aldehyde oximes, the (E)-isomer is the thermodynamically more stable product and is therefore formed preferentially under equilibrium conditions. The formation of the (E)-isomer is generally favored due to reduced steric hindrance compared to the (Z)-isomer.
Q3: What is the role of pH in this reaction, and why does it need to be controlled?
The pH of the reaction medium is arguably the most critical parameter for achieving a high yield. The reaction requires free hydroxylamine to act as a nucleophile.
-
At low pH (acidic): Most of the hydroxylamine will be protonated (NH₃OH⁺) and thus non-nucleophilic, slowing down or preventing the reaction.
-
At high pH (strongly basic): While free hydroxylamine is available, the aldehyde can undergo side reactions, such as the Cannizzaro reaction. Furthermore, the stability of the product may be compromised.
The optimal pH is typically in the weakly acidic to neutral range (around 4-7), which provides a sufficient concentration of free hydroxylamine while maintaining the stability of the aldehyde and the oxime product. This is usually achieved by using a base like sodium acetate, sodium hydroxide, or pyridine to neutralize the HCl released from the hydroxylamine hydrochloride salt.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses the most common challenges encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low yield is the most frequent issue. The root cause can typically be traced to one of several factors.
Caption: Troubleshooting Decision Tree for Low Yield.
-
Cause A: Reagent Degradation or Incorrect Stoichiometry
-
Expertise & Experience: 2-Fluorobenzaldehyde is susceptible to oxidation to 2-Fluorobenzoic acid upon prolonged exposure to air. This is often the primary culprit. Always use a fresh or recently purified bottle of the aldehyde. Hydroxylamine hydrochloride is generally stable, but the base used (e.g., sodium acetate, pyridine) can be hygroscopic or degrade. A slight excess (1.1 to 1.2 equivalents) of hydroxylamine hydrochloride is recommended to drive the reaction to completion.
-
Trustworthiness (Self-Validation): Before starting the reaction, check the aldehyde's purity via TLC or ¹H NMR if you suspect degradation. An impurity spot corresponding to the carboxylic acid will be visible on TLC (and will often streak), while NMR will show a characteristic broad peak for the carboxylic acid proton.
-
-
Cause B: Sub-optimal pH Control
-
Expertise & Experience: As detailed in the FAQ, incorrect pH is a reaction killer. The liberation of HCl from NH₂OH·HCl will make the solution acidic, protonating the free hydroxylamine and halting the reaction. The purpose of the base is to neutralize this in situ generated acid. Using a buffered system (like sodium acetate in aqueous ethanol) is often more reliable than adding a strong base like NaOH, which can cause local pH spikes.
-
Trustworthiness (Self-Validation): Monitor the pH of the reaction mixture at the start and part-way through. If you add your aldehyde and hydroxylamine salt and the pH is below 4, the reaction will not proceed efficiently.
-
Problem 2: Product is Impure (Presence of Side Products)
Even with a good yield, purity can be a challenge.
-
Cause A: Unreacted 2-Fluorobenzaldehyde
-
Expertise & Experience: This indicates an incomplete reaction. The cause could be insufficient reaction time, low temperature, or an inadequate amount of hydroxylamine. The unreacted aldehyde can often be removed during workup or purification.
-
Solution: Increase the reaction time or consider gentle heating (e.g., to 40-50°C) to push the reaction to completion. Confirm completion using TLC before proceeding to workup.
-
-
Cause B: Formation of the (Z)-isomer
-
Expertise & Experience: While the (E)-isomer is thermodynamically favored, some kinetic formation of the (Z)-isomer can occur. The two isomers can be difficult to separate by standard column chromatography.
-
Solution: Ensure the reaction is allowed to reach thermodynamic equilibrium. This can sometimes be facilitated by a slightly longer reaction time or gentle heating. Recrystallization is often the most effective method for isolating the pure, higher-melting (E)-isomer from the mixture.
-
Problem 3: Difficulty with Product Isolation/Crystallization
-
Expertise & Experience: this compound is a solid at room temperature. It is often isolated by precipitation or crystallization from the reaction mixture, typically by adding water. If the product fails to crystallize, it may be due to the presence of impurities that act as crystallization inhibitors or because the solution is not supersaturated.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a seed crystal from a previous successful batch.
-
Solution 2 (Solvent Adjustment): If the product is "oiling out" instead of crystallizing, it means it is not sufficiently insoluble. Try cooling the solution further in an ice bath. If it remains an oil, you may need to perform a solvent extraction into a volatile organic solvent (like ethyl acetate), dry the organic layer, and then concentrate it to induce crystallization from a more controlled solvent system (e.g., ethyl acetate/hexanes).
-
Validated Experimental Protocol
This protocol is a robust baseline for achieving a high yield of the desired (E)-isomer.
Reaction Workflow Diagram
Caption: Standard Experimental Workflow for Oxime Synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio). Stir until all solids are dissolved.
-
Aldehyde Addition: To the stirring solution, add 2-Fluorobenzaldehyde (1.0 eq) dropwise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Isolation: Once the reaction is complete, slowly add the reaction mixture to a beaker of cold deionized water while stirring. A white precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to obtain the final product, this compound.
Data Summary Table
The following table summarizes key parameters and their expected impact, based on literature and experimental observations.
| Parameter | Condition | Expected Yield | Purity/Isomer Ratio | Rationale |
| Base | Sodium Acetate | Good to Excellent | High (E) | Buffers the pH in the optimal range (4.5-5.5), preventing side reactions. |
| Base | Pyridine | Good to Excellent | High (E) | Acts as both a base and a solvent, but requires more careful handling and removal. |
| Base | aq. NaOH | Variable to Good | May be lower | Risk of pH overshoot, potentially leading to aldehyde degradation. Requires slow, careful addition. |
| Solvent | aq. Ethanol | Excellent | High (E) | Good solubility for reactants; product precipitates upon addition of excess water. |
| Solvent | Methanol | Good | High (E) | Similar to ethanol, effective for the reaction. |
| Temperature | Room Temp | Good | Excellent | Sufficient for the reaction to proceed cleanly with minimal side products. |
| Temperature | 40-60 °C | Excellent | High (E) | Increases reaction rate, but may slightly increase impurity profile if run for too long. |
References
- World Health Organization (2017). Procedure for the preparation of this compound.
- Synthesis of 2-Fluorobenzaldehyde oxime. Molbase. [Link]
- Mishra, P., & Singh, P. (2021). An overview on synthesis of favipiravir. Journal of Applied Pharmaceutical Science. [Link]
Technical Support Center: Synthesis of 2-Fluorobenzaldehyde Oxime
Introduction
Welcome to the technical support center for the synthesis of 2-Fluorobenzaldehyde Oxime. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. 2-Fluorobenzaldehyde oxime is a key intermediate in the synthesis of various nitrogen-containing heterocycles, which are significant in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom can significantly alter a molecule's properties, often enhancing metabolic resistance and bioavailability, making fluorinated compounds like this oxime particularly valuable.[2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common issues, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of 2-fluorobenzaldehyde oxime is typically a straightforward condensation reaction between 2-fluorobenzaldehyde and hydroxylamine.[3][4] However, several side reactions can occur, leading to impurities and reduced yields. This section addresses these issues in a practical, question-and-answer format.
Issue 1: Low Yield of the Desired Oxime
Question: My reaction is resulting in a significantly lower than expected yield of 2-fluorobenzaldehyde oxime. What are the potential causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily incomplete reaction, degradation of the product, or competing side reactions.
Causality and Solutions:
-
Incomplete Reaction: The condensation to form an oxime is a reversible reaction.[5] To drive the equilibrium towards the product, ensure you are using a slight excess of hydroxylamine. The reaction's pH is also critical; it is typically acid-catalyzed.[5] However, strong acidic conditions can promote side reactions. A weakly acidic medium, often achieved by using hydroxylamine hydrochloride with a mild base like sodium acetate or pyridine, is generally optimal.[6]
-
Hydrolysis of the Oxime: Oximes can hydrolyze back to the corresponding aldehyde and hydroxylamine, especially in the presence of strong acids and water.[4][7] If your workup involves strongly acidic conditions, consider neutralizing the reaction mixture promptly or using a milder workup procedure. Oximes are generally more stable to hydrolysis than hydrazones.[7][8][9]
-
Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo a Beckmann rearrangement to form primary amides.[10][11] In this case, 2-fluorobenzaldehyde oxime would rearrange to 2-fluorobenzamide. This is a significant potential side reaction that can consume your desired product.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low oxime yield.
Issue 2: Presence of 2-Fluorobenzamide as a Major Byproduct
Question: I have identified 2-fluorobenzamide in my product mixture. How is this forming and how can I prevent it?
Answer: The formation of 2-fluorobenzamide is a classic example of the Beckmann rearrangement applied to an aldoxime.[10][11][12]
Mechanism and Prevention:
The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[10][13] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group.
To minimize the formation of 2-fluorobenzamide:
-
Control Acidity: Avoid strong Brønsted acids like sulfuric acid or hydrochloric acid, which are known to catalyze the rearrangement.[10] Opt for milder conditions.
-
Temperature Control: The rearrangement can also be induced by heat.[11] Running the synthesis at room temperature or with gentle warming, rather than at reflux, can significantly reduce the formation of this byproduct.
-
Reagent Choice: Certain reagents used to promote the rearrangement, such as phosphorus pentachloride or thionyl chloride, should obviously be avoided in the initial synthesis.[10]
Beckmann Rearrangement of 2-Fluorobenzaldehyde Oxime
Caption: Simplified mechanism of Beckmann rearrangement.
Issue 3: Formation of an Unwanted Isomer
Question: My analytical data suggests the presence of two isomers of the oxime. Why is this happening and does it matter?
Answer: Oximes can exist as two geometric stereoisomers, (E) and (Z), due to the restricted rotation around the C=N double bond.[6] The (E)-isomer is generally the thermodynamically more stable and desired product for 2-fluorobenzaldehyde oxime.
Isomerization and Control:
-
Interconversion: The (E) and (Z) isomers can interconvert, a process that can be catalyzed by heat, light, or acid.[6] Kinetic studies on similar oximes have shown that isomerization can occur in competition with hydrolysis in acidic conditions.[6]
-
Impact on Further Reactions: The stereochemistry of the oxime is crucial if it is to be used in subsequent stereospecific reactions, such as the Beckmann rearrangement, where the migrating group is anti-periplanar to the leaving group.[10][13]
-
Minimizing the (Z)-isomer: To favor the formation of the more stable (E)-isomer, it is advisable to run the reaction under conditions that allow for equilibration, such as gentle heating for a sufficient duration, followed by slow cooling to allow the thermodynamically favored isomer to crystallize. Protecting the reaction from strong light can also be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the ideal purification methods for 2-fluorobenzaldehyde oxime?
A1: The most common and effective purification method is recrystallization.[14] A solvent system like ethyl acetate/hexane or methanol/water is often suitable.[14] For removing persistent impurities or separating isomers, column chromatography on silica gel with a gradient of ethyl acetate in hexane is recommended.[14]
Q2: Can I use hydroxylamine sulfate instead of hydroxylamine hydrochloride?
A2: Yes, hydroxylamine sulfate can be used. Both are salts of hydroxylamine used to improve its stability. You will still need to add a base (like sodium acetate, sodium carbonate, or pyridine) to liberate the free hydroxylamine for the reaction to proceed.[6]
Q3: My product is an oil instead of a solid. What should I do?
A3: An oily product often indicates the presence of impurities which can depress the melting point.[14] Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography is the best approach to isolate the pure, solid product.[14]
Q4: Are there any specific safety precautions for synthesizing 2-fluorobenzaldehyde oxime?
A4: Yes. 2-Fluorobenzaldehyde is an irritant. Hydroxylamine and its salts can be corrosive and are toxic. It is essential to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The product itself is classified as toxic if swallowed and causes serious eye irritation.[1]
Summary of Key Parameters and Potential Byproducts
| Parameter | Recommended Condition | Rationale | Potential Side Product |
| pH | Weakly acidic (pH 4-6) | Catalyzes the reaction without promoting significant side reactions.[5] | 2-Fluorobenzamide |
| Temperature | Room temperature to gentle warming (e.g., 40-50°C) | Avoids thermal degradation and rearrangement.[11] | 2-Fluorobenzamide, (Z)-isomer |
| Reagents | Slight excess of hydroxylamine hydrochloride, mild base (e.g., sodium acetate) | Drives equilibrium towards product formation.[6] | Unreacted 2-fluorobenzaldehyde |
| Workup | Prompt neutralization, avoidance of strong acids | Prevents hydrolysis of the oxime product.[4][7] | 2-Fluorobenzaldehyde |
References
- Wikipedia. (2023). Beckmann rearrangement. [Link]
- National Center for Biotechnology Information. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
- Wikipedia. (2023). Oxime. [Link]
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
- ACS Publications. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]
- ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. [Link]
- Wikipedia. (2023). Benzaldehyde oxime. [Link]
- Denmark Group. (2013). The Beckmann Rearrangement. [Link]
- Organic Chemistry Portal. (n.d.).
- Preprints.org. (2024).
- SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
- National Center for Biotechnology Information. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
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- 12. Beckmann Rearrangement [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Oximation of Aromatic Aldehydes
Welcome to the Technical Support Center for the oximation of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this crucial chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the successful synthesis of aromatic aldoximes with high purity and yield.
Introduction: The Challenge of Selectivity
The oximation of aromatic aldehydes is a fundamental reaction in organic synthesis, providing key intermediates for the production of amides, nitriles, and other nitrogen-containing compounds.[1][2] While seemingly straightforward, the reaction of an aromatic aldehyde with hydroxylamine can be plagued by the formation of several byproducts, primarily nitriles (via dehydration) and primary amides (via Beckmann rearrangement).[3][4] Furthermore, the reversibility of the reaction can lead to the recovery of unreacted starting material due to hydrolysis of the desired oxime.[5]
This guide will dissect the mechanistic origins of these side reactions and provide actionable strategies to mitigate their formation, ensuring the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: My oximation reaction is producing a significant amount of nitrile byproduct. What is causing this and how can I prevent it?
A1: The formation of nitriles from aromatic aldoximes is a result of a dehydration reaction.[3] This process is often promoted by acidic conditions, high temperatures, or the presence of certain dehydrating agents.[6][7] The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of the nitrile.
Troubleshooting Strategies:
-
Control the Temperature: Avoid excessive heating. The dehydration of aldoximes is often accelerated at higher temperatures. Running the reaction at room temperature or even cooler, if kinetics allow, can significantly reduce nitrile formation.
-
Optimize pH: While the oximation reaction itself is often acid-catalyzed, strongly acidic conditions can favor the dehydration pathway.[7] If using an acid catalyst, consider using a milder acid or a buffered system to maintain a pH between 4 and 5. For many aromatic aldehydes, the reaction can proceed efficiently with hydroxylamine hydrochloride and a weak base like sodium acetate or pyridine to neutralize the liberated HCl, thus preventing a highly acidic environment.[8]
-
Choice of Reagents: Avoid using strong dehydrating agents unless the nitrile is the desired product. Reagents like acetic anhydride, thionyl chloride, or phosphorus pentachloride are known to efficiently convert oximes to nitriles.[9]
Q2: I am observing the formation of a primary amide in my reaction mixture. What is the source of this impurity?
A2: The presence of a primary amide is indicative of a Beckmann rearrangement of the initially formed aldoxime.[4][10] This rearrangement is typically catalyzed by strong acids and often requires elevated temperatures.[11] The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the hydrogen atom anti-periplanar to the leaving group, leading to a nitrilium ion intermediate that is subsequently hydrolyzed to the primary amide.
Troubleshooting Strategies:
-
Avoid Strong Acids: The use of strong Brønsted or Lewis acids such as sulfuric acid, polyphosphoric acid, or aluminum chloride can promote the Beckmann rearrangement. Opt for milder reaction conditions as described in the optimized protocols below.
-
Temperature Management: The Beckmann rearrangement often has a higher activation energy than oximation. Maintaining a lower reaction temperature is a critical factor in preventing this side reaction.[1]
-
Reagent Selection: Certain reagents used to "activate" the oxime hydroxyl group, such as tosyl chloride in the presence of a base, can also facilitate the Beckmann rearrangement under specific conditions.[4] Careful selection of reagents is crucial.
Q3: My reaction is incomplete, and I am recovering a significant amount of the starting aromatic aldehyde. What could be the issue?
A3: The oximation reaction is reversible, and the hydrolysis of the oxime back to the aldehyde and hydroxylamine can occur, especially in the presence of water and acid.[5][12] Incomplete conversion can also be due to suboptimal reaction conditions or stoichiometry.
Troubleshooting Strategies:
-
Stoichiometry: Ensure that at least a stoichiometric equivalent of hydroxylamine is used. A slight excess (1.1 to 1.2 equivalents) of hydroxylamine hydrochloride can help drive the reaction to completion.
-
pH Control: While some acidity is often beneficial for the initial nucleophilic addition, an excessively low pH can favor the hydrolysis of the oxime product. Maintaining a mildly acidic to neutral pH (around 4-7) is generally optimal.
-
Water Removal: In some cases, the water formed during the reaction can contribute to the reverse reaction. While not always necessary for simple oximations, in stubborn cases, the use of a dehydrating agent that does not promote nitrile formation, such as anhydrous magnesium sulfate, or conducting the reaction in a solvent that allows for azeotropic removal of water could be considered, though this adds complexity.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
Troubleshooting Guide: A Summary of Problems, Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired oxime with significant nitrile byproduct | 1. Reaction temperature is too high.2. Reaction medium is too acidic.3. Use of an unintended dehydrating agent. | 1. Lower the reaction temperature (e.g., to room temperature or 0 °C).2. Use a buffered system (e.g., sodium acetate) or a weaker acid catalyst. Adjust pH to 4-5.3. Scrutinize all reagents to ensure no dehydrating contaminants are present. |
| Presence of primary amide in the product mixture | 1. Use of strong Brønsted or Lewis acids.2. High reaction temperatures. | 1. Replace strong acids with milder alternatives.2. Maintain a low and controlled reaction temperature. |
| Incomplete reaction; recovery of starting aldehyde | 1. Reversible reaction (hydrolysis of oxime).2. Insufficient hydroxylamine.3. Suboptimal pH. | 1. Ensure the reaction is not overly acidic and minimize water content where feasible.2. Use a slight excess of hydroxylamine hydrochloride (1.1-1.2 eq).3. Adjust the pH to the optimal range of 4-7. |
| Formation of multiple unidentifiable byproducts | 1. Decomposition of starting material or product.2. Reaction with solvent or impurities. | 1. Lower the reaction temperature and shorten the reaction time.2. Use high-purity, anhydrous solvents and reagents. |
Visualizing Byproduct Formation Pathways
The following diagram illustrates the potential reaction pathways for an aromatic aldehyde during oximation, leading to the desired product and common byproducts.
Caption: Reaction pathways in the oximation of aromatic aldehydes.
Optimized Protocols for Minimizing Byproduct Formation
Here are two reliable, step-by-step protocols designed to maximize the yield of the aromatic aldoxime while minimizing the formation of nitriles and amides.
Protocol 1: Standard Oximation with Sodium Acetate in Aqueous Ethanol
This is a robust and widely applicable method for a variety of aromatic aldehydes.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate trihydrate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde in a minimal amount of ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate trihydrate in a 1:1 mixture of ethanol and water.
-
Add the hydroxylamine/sodium acetate solution to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, the product often precipitates from the reaction mixture. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Causality: The use of sodium acetate buffers the reaction mixture, preventing the accumulation of HCl which can catalyze both nitrile formation and the Beckmann rearrangement. The aqueous ethanol solvent system is generally effective for dissolving the reactants while allowing for easy precipitation of the often crystalline oxime product.
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly method is highly efficient and often provides high yields with short reaction times.[1][2]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Anhydrous sodium carbonate (1.5 eq)
Procedure:
-
In a mortar, combine the aromatic aldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate.
-
Grind the mixture thoroughly with a pestle at room temperature for 5-15 minutes. The progress of the reaction can be monitored by taking a small sample and analyzing it by TLC.
-
After the reaction is complete, add water to the mortar and triturate the solid.
-
Collect the solid oxime by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.
-
If the product is not a solid, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Causality: The solvent-free conditions and the use of a solid base (sodium carbonate) provide an efficient reaction environment that often minimizes side reactions. The short reaction times and mild conditions are key to preventing byproduct formation.
Analytical Characterization: Identifying Products and Byproducts
Proper identification of the desired product and potential byproducts is crucial. Below is a table summarizing the key spectroscopic features.
| Compound Type | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (δ, ppm) | ¹³C NMR Spectroscopy (δ, ppm) |
| Aromatic Aldoxime | ~3600-3100 (broad, O-H)~1680-1640 (C=N)~960-930 (N-O) | ~10.0-11.5 (s, 1H, N-OH)~8.0-8.5 (s, 1H, CH=N)~7.0-8.0 (m, Ar-H) | ~145-155 (CH=N)~120-140 (Ar-C) |
| Aromatic Nitrile | ~2230-2210 (sharp, C≡N)[13] | ~7.2-8.0 (m, Ar-H) | ~115-125 (C≡N)~110-140 (Ar-C)[13] |
| Primary Aromatic Amide | ~3350 and ~3180 (two bands, N-H stretch)~1690-1650 (strong, C=O)[14] | ~7.5-8.5 (broad s, 2H, NH₂)[15]~7.2-8.0 (m, Ar-H) | ~165-175 (C=O)~125-140 (Ar-C)[13] |
Purification Strategies
If byproducts are formed, purification is necessary.
-
Recrystallization: Aromatic oximes are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is often sufficient to remove small amounts of nitrile and amide impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will typically elute the less polar nitrile first, followed by the desired oxime, and finally the more polar amide.
Logical Workflow for Troubleshooting Oximation Reactions
Caption: A logical workflow for troubleshooting common issues in oximation reactions.
References
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- Ortiz-Marciales, M., Piñero, L., Ufret, L., Algarín, W., & Morales, J. (1998). New Method for the Synthesis of Nitriles via the O-TERT-Butyldimethylsilyl Aldoximes.
- Hyodo, K., Kitagawa, S., Yamazaki, M., & Uchida, K. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal, 11(9), 1348-1352. [Link]
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- Naka, H., & Nambu, H. (1999). Efficient Dehydration of Aldoximes to Nitriles with TiCl3(OTf).
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- Lee, J. W., & Kim, D. H. (2012). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Tetrahedron Letters, 53(45), 6067-6070. [Link]
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- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Separation of (E) and (Z) Isomers of 2-Fluorobenzaldehyde Oxime
Welcome to the technical support guide for the resolution of 2-Fluorobenzaldehyde oxime stereoisomers. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting protocols for the effective separation and characterization of (E) and (Z) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of (E) and (Z) isomers of 2-Fluorobenzaldehyde oxime a critical step in my research?
The spatial arrangement of the hydroxyl group relative to the fluorophenyl ring defines the (E) and (Z) stereoisomers. This seemingly subtle structural difference can lead to significant variations in physical properties, chemical reactivity, and, most importantly, biological activity.[1][2] In drug development, one isomer may exhibit potent therapeutic effects while the other could be inactive or even toxic.[3] Therefore, isolating and characterizing each isomer is essential for understanding structure-activity relationships (SAR), ensuring product consistency, and meeting stringent regulatory requirements for pharmaceutical compounds.[4]
Q2: How can I definitively identify and quantify the E/Z isomer ratio in my crude reaction mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and reliable technique for both identifying and quantifying the E/Z isomer ratio.[5][6]
-
Expert Rationale: The key lies in the magnetic anisotropy of the C=N-OH group. Protons and carbons situated near this functional group will experience different electronic environments in each isomer, resulting in distinct chemical shifts.[5]
-
¹H NMR Analysis: The proton on the C=N bond (the oxime proton) and the aromatic protons, particularly the one ortho to the C=N group, will show different chemical shifts for the (E) and (Z) isomers. In many aldoximes, the proton of the aminothiazole ring in the E-isomer appears at a downfield position compared to the Z-isomer.[3]
-
¹³C NMR Analysis: The carbon of the C=N double bond is particularly sensitive to the isomeric configuration and will resonate at different frequencies.[5]
-
Quantification: By integrating the area of well-resolved, characteristic signals for each isomer in the ¹H NMR spectrum, you can accurately determine their relative ratio in the mixture.[7] For complex spectra, 2D NMR techniques like NOESY can also be used to confirm the spatial proximity of atoms and thus the configuration.[7]
| Table 1: Representative NMR Chemical Shift Differences for Aldoxime Isomers | |
| Nucleus | Expected Observation for (E) vs. (Z) Isomer |
| Oxime Proton (-CH=N) | Distinct chemical shifts. The syn-proton (relative to the -OH group) is typically more deshielded (downfield). |
| Ortho-Aromatic Proton | The proton on the aromatic ring closest to the oxime functionality will experience a different shielding effect in each isomer. |
| Oxime Carbon (-CH=N) | A noticeable difference in the ¹³C chemical shift is expected, often several ppm apart.[3] |
Q3: What are the primary laboratory methods for the preparative separation of 2-Fluorobenzaldehyde oxime isomers?
The two most effective and commonly used methods are column chromatography and fractional crystallization.[1][6] The choice between them depends on the physical properties of the specific isomers and the scale of the separation.
-
Silica Gel Column Chromatography: This is often the first method to try. The (E) and (Z) isomers usually have slightly different polarities, allowing for their separation on a stationary phase like silica gel.[1]
-
Fractional Crystallization: This method is effective if the two isomers have significantly different solubilities in a particular solvent system.[8][9] It is often highly scalable and can yield very pure material.[8]
Q4: Is interconversion between the (E) and (Z) isomers a significant concern during separation and handling?
Yes, isomerization is a critical factor to consider. While the energy barrier for rotation around the C=N bond in oximes is high enough to allow for their separation at room temperature, this process can be accelerated by certain conditions.[6][10]
-
Catalysts: Traces of acids or bases can catalyze the interconversion.[1]
-
Temperature: Elevated temperatures, such as those used for dissolving a sample or during high-temperature GC analysis, can promote equilibration between the isomers.[1]
-
Light: Photochemical isomerization is also a known phenomenon for some C=N double bonds.[2][11]
To minimize interconversion, it is crucial to work at or below room temperature, use neutral solvents, and avoid exposure to strong acids, bases, and intense light during the separation and storage of the purified isomers.
Experimental Workflows & Protocols
Workflow for Isomer Separation and Analysis
The following diagram outlines the general workflow for separating and validating the (E) and (Z) isomers of 2-Fluorobenzaldehyde oxime.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Structural and spectroscopic characterization of E- and Z-isomers of azobenzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Oximes
Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of fluorinated oximes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these specialized molecules. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, leading to significant hurdles in purification that are not typically observed with their non-fluorinated analogs.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section is designed to address specific problems you may encounter during the purification of your fluorinated oxime products. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Scenario 1: My fluorinated oxime is "oiling out" during recrystallization.
Question: I'm attempting to recrystallize my crude fluorinated oxime, but instead of forming crystals, it separates as an oil. What's causing this and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization and can be particularly prevalent with fluorinated compounds due to their unique solubility profiles and altered melting points.[2][3]
Potential Causes & Solutions:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to melt in the hot solvent before it dissolves.
-
Solution: Before attempting recrystallization again, consider a preliminary purification step like flash column chromatography to remove the bulk of the impurities.[2]
-
-
Rapid Cooling: If the solution is cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice and will instead separate as a supercooled liquid.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath.[2]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your fluorinated oxime. The presence of fluorine can lower the melting point compared to the non-fluorinated analog.
-
Solution: Select a solvent or solvent system with a lower boiling point. A good starting point is to use a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4][5] For fluorinated compounds, sometimes a fluorous solvent or a co-solvent system can be effective.[6]
-
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil.
Scenario 2: I'm having difficulty separating my fluorinated oxime from starting materials or non-fluorinated byproducts using column chromatography.
Question: My fluorinated oxime co-elutes with non-fluorinated impurities on a standard silica gel column. How can I improve the separation?
Answer:
The high electronegativity of fluorine can significantly alter the polarity and chromatographic behavior of a molecule, sometimes in non-intuitive ways.[1] This can make separation from structurally similar but non-fluorinated compounds challenging.
Potential Causes & Solutions:
-
Insufficient Resolution on Standard Silica: The polarity difference between your product and the impurity may be too small for effective separation on standard silica gel.
-
Solution 1: Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, consider using a fluorous-functionalized silica gel.[7] These stationary phases exhibit unique selectivity for fluorinated molecules, allowing for the separation of fluorous from non-fluorous compounds.[7][8] The more fluorinated a molecule is, the more strongly it will be retained on a fluorous phase.[7]
-
Solution 2: Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) can be an effective alternative. The elution order will be inverted compared to normal-phase, with more polar compounds eluting first.
-
Solution 3: Pentafluorophenyl (PFP) Phases: PFP-functionalized silica offers a different selectivity compared to standard C18 phases, with multiple interaction mechanisms including hydrophobic, π-π, and dipole-dipole interactions. This can be particularly useful for separating aromatic and halogenated compounds.[9]
-
-
Inappropriate Mobile Phase: The chosen solvent system may not be providing optimal selectivity.
-
Solution: Systematically screen different solvent systems. For normal-phase chromatography, combinations of hexanes with ethyl acetate, dichloromethane, or acetone are common starting points.[10] For challenging separations, consider adding a small amount of a more polar solvent like methanol to your mobile phase to increase elution strength, or a less polar co-solvent to decrease it.
-
Scenario 3: My purified fluorinated oxime appears pure by TLC and ¹H NMR, but GC-MS analysis shows a significant nitrile impurity.
Question: I've purified my fluorinated oxime and it looks clean by TLC and NMR. However, the GC-MS data suggests the presence of the corresponding nitrile. Is my compound impure, or is something else happening?
Answer:
This is a classic issue encountered with oximes, and it's often an artifact of the analytical method rather than an indication of an impure sample.[11]
Potential Causes & Solutions:
-
Thermal Decomposition in the GC Inlet: Oximes, particularly aldoximes, can undergo thermal dehydration in the hot injection port of a gas chromatograph to form the corresponding nitrile.[11][12] This is a common decomposition pathway.
-
Solution 1: Lower the GC Inlet Temperature: Try reducing the temperature of the GC inlet. A lower temperature may be sufficient to volatilize your compound without causing thermal decomposition.[11]
-
Solution 2: Use an Alternative Analytical Technique: Rely on analytical methods that do not require high temperatures, such as LC-MS, to confirm the purity of your compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.
-
Solution 3: NMR Spectroscopy: As you've already done, ¹H and ¹⁹F NMR are excellent tools for assessing the purity of fluorinated oximes. If the NMR spectrum is clean and shows no evidence of the nitrile, it's highly likely that the compound is pure and the nitrile is an artifact of the GC-MS analysis.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify by standard methods?
Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique properties to organic molecules.[1] These include altered polarity, which can be counterintuitive, and different intermolecular interactions. A fluorinated molecule may have a similar polarity to its non-fluorinated counterpart, making chromatographic separation challenging.[13] Additionally, highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules or phases, which can be exploited for purification using fluorous chromatography.[8][14]
Q2: Are there any stability concerns I should be aware of when handling fluorinated oximes?
Yes. Like other oximes, fluorinated oximes can be susceptible to hydrolysis, especially under acidic conditions, which would regenerate the corresponding ketone or aldehyde and hydroxylamine.[15][16][17] It is crucial to neutralize any acid promptly during the work-up procedure.[15] Additionally, as mentioned in the troubleshooting guide, thermal instability can be a concern, potentially leading to decomposition to nitriles.[11][12] Some fluorinated compounds can also be labile, and care should be taken to avoid harsh purification conditions.[18]
Q3: Can I use recrystallization for any fluorinated oxime?
Recrystallization is a powerful purification technique for solid compounds, but its success depends on the compound's properties and the availability of a suitable solvent.[4][19] For a successful recrystallization, your fluorinated oxime should be a solid at room temperature and you need to find a solvent (or solvent pair) where it has high solubility at elevated temperatures and low solubility at room temperature or below.[20] If your compound is an oil or if a suitable solvent cannot be found, other techniques like chromatography or distillation (if thermally stable) will be necessary.[21]
Q4: How do I choose the right chromatography technique for my fluorinated oxime?
The choice of chromatography technique depends on the properties of your compound and the impurities you need to remove.
| Technique | Best For... | Principle |
| Normal-Phase Chromatography (Silica Gel) | General purpose purification of moderately polar compounds. | Separation based on polarity, with less polar compounds eluting first.[10] |
| Reversed-Phase Chromatography (C18) | Purification of non-polar to moderately polar compounds that are soluble in common reversed-phase solvents (e.g., acetonitrile, methanol, water). | Separation based on hydrophobicity, with more polar compounds eluting first. |
| Fluorous Chromatography (Fluorous Silica) | Separation of highly fluorinated compounds from non-fluorinated or less-fluorinated impurities. | Based on "fluorophilicity"; highly fluorinated compounds are retained more strongly.[7][8] |
| Pentafluorophenyl (PFP) Chromatography | Separating aromatic, halogenated, and isomeric compounds. | Offers unique selectivity based on a combination of hydrophobic, aromatic, and dipole interactions.[9] |
Q5: What are the best ways to assess the purity of my final fluorinated oxime product?
A combination of analytical techniques is always recommended for robust purity assessment.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and is excellent for identifying and quantifying impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.
-
LC-MS: A good alternative to GC-MS to avoid thermal decomposition. It provides both purity information (from the LC chromatogram) and mass confirmation (from the mass spectrometer).
-
Melting Point Analysis: For solid compounds, a sharp melting point within a narrow range is a good indicator of high purity.[2]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, F) in your sample, which can be compared to the theoretical values for your desired compound.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Recrystallization of a Fluorinated Oxime
Objective: To purify a solid, crude fluorinated oxime by recrystallization.
Materials:
-
Crude fluorinated oxime
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not at room temperature. Test small amounts of your crude product in various solvents to find the best one. Common choices include ethanol, hexanes/ethyl acetate, or dichloromethane/hexanes.[3][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with swirling. Continue to add small portions of hot solvent until the solid just dissolves.[20]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[20]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Diagram: Troubleshooting Workflow for Fluorinated Oxime Purification
Caption: A decision-making workflow for purifying fluorinated oximes.
References
- Benchchem. (n.d.). Recrystallization techniques for purifying crude benzophenone oxime.
- SiliCycle. (n.d.). Working with fluorinated silica phases.
- National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Benchchem. (n.d.). Effective work-up procedures for butanal oxime isolation.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
- Odinity. (2013). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile.
- Benchchem. (n.d.). Technical Support Center: Optimizing Butanal Oxime Synthesis.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability.
- Chemistry For Everyone. (2025). What Is Purification Of Organic Compounds?. YouTube.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- ResearchGate. (2015). How can I remove nitrile impurities from the oxime?.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Overly, K. (2013). Recrystallization. YouTube.
- MDPI. (n.d.). 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene.
- Google Patents. (n.d.). US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-6.
- Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis.
- Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
- Wikipedia. (n.d.). Oxime.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 7. silicycle.com [silicycle.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. odinity.com [odinity.com]
- 11. researchgate.net [researchgate.net]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxime - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
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- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Stability issues and degradation of (E)-2-Fluorobenzaldehyde oxime
Technical Support Center: (E)-2-Fluorobenzaldehyde Oxime
A Guide for Researchers on Stability, Degradation, and Troubleshooting
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the critical importance of compound stability and purity in research and development. This guide is designed to provide you with in-depth, field-proven insights into the potential stability issues and degradation pathways of this compound. We will address common questions, provide robust troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2][3] Recommended long-term storage is at 2-8°C. For extended periods, storage at -20°C may be beneficial.[4] Always store away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3]
Q2: Is the (E)-isomer configurationally stable?
A2: Yes, under normal ambient conditions, the (E)-isomer is configurationally stable due to a substantial energy barrier for E/Z isomerization.[1] Spontaneous interconversion is highly unlikely without an external energy source. However, isomerization can be induced by factors such as heat, light (UV radiation), or the presence of catalysts.[1][5]
Q3: What is the primary degradation pathway I should be concerned about?
A3: The most common degradation pathway is hydrolysis of the oxime (C=N) bond. Oximes are generally more resistant to hydrolysis than analogous imines or hydrazones, but they can be cleaved back to the corresponding aldehyde (2-Fluorobenzaldehyde) and hydroxylamine, particularly under acidic conditions.[6][7][8][9] The reaction is initiated by the protonation of the oxime's hydroxyl group, which makes it a better leaving group.[1][10]
Q4: How susceptible is this compound to photodegradation?
A4: The compound is potentially susceptible to photodegradation. Exposure to light, especially UV radiation, can provide the energy needed to overcome the barrier for E/Z isomerization.[1] Furthermore, photochemical reactions in oximes can lead to more complex transformations, including the Beckmann rearrangement to form amides or homolytic cleavage of the N-O bond to generate radical species.[5][11][12] Therefore, protecting the compound from light is crucial.
Q5: Can I use polar solvents like methanol or water with this compound?
A5: While the compound is soluble in polar solvents, it's important to be aware of their potential effects. Polar solvents such as methanol or water can stabilize the (Z)-isomer through hydrogen bonding, potentially facilitating isomerization from the (E)-form if other contributing factors (like heat or light) are present.[1] For reactions where stability is paramount, using a nonpolar aprotic solvent and ensuring anhydrous conditions can be beneficial.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for diagnosing the root cause.
Issue 1: Appearance of an Unknown Impurity in HPLC/TLC Analysis
You observe a new peak in your HPLC chromatogram or an extra spot on your TLC plate after storing a solution or running a reaction.
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
Causality Explained:
-
Hydrolysis Check: The most probable degradation product is 2-Fluorobenzaldehyde, formed via hydrolysis.[4] This is accelerated by acid. Even trace amounts of acid on glassware or in solvents can catalyze this process.
-
Isomerization Check: If the impurity is not the aldehyde, the next logical possibility is the (Z)-isomer. This is often triggered by energy input (heat/light).[1] A definitive method for confirming the isomer is 2D NOESY NMR spectroscopy, where the (E)-isomer would show a spatial correlation between the aldehydic proton and the nearest aromatic proton.[1]
-
Further Characterization: If neither of the above, mass spectrometry (LC-MS) is invaluable. A mass corresponding to the reduction product (2-fluorobenzylamine, M+2) or the Beckmann rearrangement product (2-fluorobenzamide, same mass but different retention time) could indicate unintended reductive or rearrangement conditions.[1][8]
Issue 2: Poor Yield or Inconsistent Results in Conjugation Reactions
You are using the oxime for a conjugation reaction (e.g., forming an oxime ether linkage) and are experiencing low or variable yields.
Potential Causes & Solutions:
-
Cause 1: Degradation of Starting Material.
-
Insight: The purity of your this compound stock is compromised. Hydrolysis is the primary culprit, reducing the amount of active oxime available for reaction.
-
Solution: Always verify the purity of the oxime by HPLC or TLC before starting your experiment.[4][13] If impurities are detected, consider repurifying the material by recrystallization or column chromatography.[14]
-
-
Cause 2: Competing Isomerization.
-
Insight: Your reaction conditions (e.g., heating, prolonged exposure to light) might be causing isomerization to the (Z)-form, which may have different reactivity in your specific system.
-
Solution: Conduct your reaction protected from light. If heat is required, run a time-course study at a lower temperature to find a balance between reaction rate and stability.
-
-
Cause 3: pH of the Reaction Medium.
-
Insight: While slight acidity can catalyze oxime formation/ligation, strong acidic or basic conditions can accelerate hydrolysis of your starting material.[4][7]
-
Solution: Carefully control and optimize the pH of your reaction. Use a well-chosen buffer system if necessary. For many oxime ligations, a pH range of 5-7 is optimal.[6]
-
Part 3: Experimental Protocols
To ensure the integrity of your compound, a stability-indicating analytical method is crucial. The following protocol outlines a forced degradation study to identify potential degradation products and validate your analytical method.
Protocol: Forced Degradation Study of this compound
This study exposes the compound to stress conditions to generate potential degradation products, demonstrating that the analytical method can separate them from the parent compound.[13][15]
1. Materials & Equipment:
-
This compound
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade)
2. Standard & Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 acetonitrile/water mixture to a working concentration (e.g., 100 µg/mL). This is your T=0 reference.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the working concentration.[13]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 N HCl and dilute to the working concentration.[13]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the working concentration.[13]
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours.[13][16] Dissolve and dilute to the working concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Dilute to the working concentration.
4. HPLC Analysis:
-
Mobile Phase: A gradient of Acetonitrile (B) and Water (A). (Example: Start at 30% B, ramp to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Inject the control sample and all stressed samples. Compare the chromatograms.
5. Data Interpretation Workflow:
Caption: Workflow for stability-indicating HPLC method validation.
Part 4: Key Degradation Pathways Summary
The stability of this compound is governed by its susceptibility to several chemical transformations.
Caption: Major degradation pathways for this compound.
| Degradation Pathway | Triggering Factors | Resulting Products | Prevention & Mitigation |
| Hydrolysis | Water, Acid/Base Catalysis | 2-Fluorobenzaldehyde, Hydroxylamine | Store in a dry environment; use anhydrous solvents; control pH.[6][8] |
| E/Z Isomerization | Heat, UV Light, Polar Solvents | (Z)-2-Fluorobenzaldehyde oxime | Protect from light and heat; consider nonpolar solvents.[1] |
| Reduction | Reducing agents (e.g., hydrides, catalytic hydrogenation) | 2-Fluorobenzylamine (Primary Amine) | Avoid unintended exposure to reducing agents in reaction mixtures.[1][8] |
| Photochemical Rearrangement | UV Light | 2-Fluorobenzamide (via Beckmann rearrangement) | Store and handle in amber vials or under dark conditions.[11] |
References
- Benchchem. (n.d.). This compound.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Science of Synthesis. (n.d.). Oximes. Thieme.
- ResearchGate. (n.d.). Thermal hazard and safety relief of benzaldehyde oxime.
- Wikipedia. (n.d.). Oxime. Retrieved from Wikipedia, the free encyclopedia. [Link]
- Sakai, T., et al. (2020). Synthesis and Photo-degradation of Polyphthalaldehydes with Oxime Ether Terminals. Journal of Photopolymer Science and Technology, 33(2), 141-146. [Link]
- Angewandte Chemie International Edition. (2008). Hydrolytic Stability of Hydrazones and Oximes. Wiley Online Library. [Link]
- Gromov, I. A., & Gaponova, A. S. (2021). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 121(15), 9455–9523. [Link]
- Benchchem. (n.d.). A Comparative Guide to Stability-Indicating HPLC Methods for Milbemycin A3 Oxime Analysis.
- Cunningham, M., Ng Lim, L. S., & Just, G. (1971). Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement. Canadian Journal of Chemistry, 49(17), 2891-2896. [Link]
- Lucrări Ştiinţifice. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES.
- Benchchem. (n.d.). Reactivity Profiles and Mechanistic Transformations.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzaldehyde Oximes.
- ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds.
- ScienceDirect. (n.d.). Synthesis of some fluorine-containing pyridinealdoximes of potential use for the treatment of organophosphorus nerve-agent poisoning.
- Benchchem. (n.d.). This compound | 24652-66-2.
- Benchchem. (n.d.). A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes.
- National Center for Biotechnology Information. (n.d.). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes.
- ResearchGate. (n.d.). Photodissociation and subsequent reactions of an oxime glyoxalate.
- Royal Society of Chemistry. (2004). Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation.
- BAuA. (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air.
- Google Patents. (n.d.). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
- Royal Society of Chemistry. (n.d.). Reactivity of oximes for diverse methodologies and synthetic applications.
- ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions.
- Royal Society of Chemistry. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
- Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from Wikipedia, the free encyclopedia. [Link]
- ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures.
- Benchchem. (n.d.). Stability issues and degradation of 3-Fluoro-4-nitrobenzaldehyde oxime.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Benzaldehyde Oxime Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address a critical challenge in the laboratory: the hydrolytic instability of benzaldehyde oximes. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the integrity of your compounds throughout their lifecycle, from synthesis to analysis and storage.
Section 1: Troubleshooting & FAQs - Diagnosing and Solving Oxime Instability
This section is formatted as a direct Q&A to address the most common issues encountered in the field.
Q1: I've synthesized a benzaldehyde oxime, but my analytical results (NMR, LC-MS) are inconsistent, showing the presence of benzaldehyde. What is happening?
A1: You are likely observing the hydrolysis of your oxime. The C=N bond of an oxime is susceptible to cleavage by water, a reaction that regenerates the parent aldehyde (benzaldehyde) and hydroxylamine.[1] This process is reversible but is significantly accelerated under acidic conditions.[2][3] The stability of oximes is markedly lower in acidic environments, making pH control the most critical factor in preventing degradation.[2][4]
Q2: What is the chemical mechanism behind this hydrolysis, and why is it acid-catalyzed?
A2: The acid-catalyzed hydrolysis begins with the protonation of the oxime's nitrogen atom. This protonation increases the electrophilicity of the carbon atom in the C=N bond, making it highly susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfers and electron rearrangements leads to the collapse of the tetrahedral intermediate, breaking the C-N bond and releasing benzaldehyde and hydroxylamine. The catalytic role of acid is to make the initial attack by water, a relatively weak nucleophile, kinetically favorable.
Below is a diagram illustrating the step-by-step mechanism.
Sources
Troubleshooting low yield in 2-fluorobenzaldehyde to oxime conversion
Welcome to the Technical Support Center for the synthesis of 2-fluorobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific oximation reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Low Yield in 2-Fluorobenzaldehyde to Oxime Conversion
Low yields can be frustrating and costly. This section addresses the most common issues encountered during the conversion of 2-fluorobenzaldehyde to its corresponding oxime, providing a systematic approach to identify and resolve the root cause.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is a multifaceted problem often stemming from suboptimal reaction conditions. The formation of an oxime is a reversible, pH-dependent condensation reaction.[1][2] For 2-fluorobenzaldehyde, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the carbonyl group. Here’s a prioritized checklist of factors to investigate.
1. Reaction pH - The Most Critical Parameter: The rate of oxime formation is maximal in weakly acidic conditions, typically around pH 4-5.[1] This is because the reaction requires a delicate balance: the aldehyde's carbonyl group needs to be protonated to become more electrophilic, but the hydroxylamine (pKa ≈ 6) must remain sufficiently deprotonated to be an effective nucleophile.[1]
-
Too Acidic (pH < 4): Your hydroxylamine will be excessively protonated (H₃N⁺OH), rendering it non-nucleophilic and halting the initial addition step.
-
Too Basic or Neutral (pH > 6): There is insufficient acid to activate the carbonyl carbon of the 2-fluorobenzaldehyde, slowing the reaction significantly.[1][3]
Troubleshooting Steps:
-
Measure and Adjust pH: Before and during the reaction, carefully monitor the pH of your reaction mixture.
-
Use a Buffer System: Employ a sodium acetate or pyridine buffer to maintain the optimal pH range throughout the reaction.[4] A common procedure involves dissolving hydroxylamine hydrochloride and a base like sodium acetate in water or an alcohol/water mixture.[4]
2. Reagent Quality and Stoichiometry:
-
Purity of 2-Fluorobenzaldehyde: Aldehydes are prone to oxidation into the corresponding carboxylic acid (2-fluorobenzoic acid).[5] This impurity will not react to form an oxime and can complicate purification. Use freshly distilled or recently purchased aldehyde.
-
Hydroxylamine Stability: Hydroxylamine hydrochloride is generally stable, but the free base can decompose. Use a fresh, high-purity source.[5]
-
Molar Ratio: A slight excess of hydroxylamine hydrochloride (e.g., 1.2 to 1.5 equivalents) is typically used to drive the equilibrium toward the product.[6]
3. Reaction Temperature and Time:
-
Temperature: While many oximations proceed well at room temperature, gentle heating (e.g., 60-80°C) can increase the reaction rate and drive it to completion, especially if steric hindrance is a factor.[7] However, excessive heat can promote side reactions.[6]
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.[1]
Q2: My TLC analysis shows multiple spots, including unreacted aldehyde and potential side products. What is happening?
The presence of multiple spots indicates either an incomplete reaction or the formation of undesired side products.
1. Incomplete Conversion: This is often linked to the issues described in Q1 (incorrect pH, poor reagent quality, insufficient time/temperature). Re-evaluate these parameters first.
2. Potential Side Products:
-
(E)/(Z) Isomerization: Oximes exist as geometric isomers (E and Z).[4] While often one isomer is thermodynamically favored, it's possible to obtain a mixture, which might appear as separate, closely-spaced spots on a TLC plate. The interconversion can be influenced by heat or light.[4]
-
Beckmann Rearrangement: Under strongly acidic conditions and/or high temperatures, the oxime product can undergo a Beckmann rearrangement to form N-(2-fluorophenyl)formamide.[8] This is a significant risk if you are using a strong acid catalyst.
-
Hydrolysis: As an equilibrium process, the addition of excess water during workup before the reaction is complete can hydrolyze the oxime back to the starting aldehyde.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in 2-fluorobenzaldehyde oximation.
Q3: I'm having difficulty isolating a pure, solid product. It remains an oil or is difficult to crystallize. What should I do?
Product isolation can be challenging, especially if impurities are present or if you have a mixture of E/Z isomers.
Troubleshooting Steps:
-
Confirm Product Formation: Before attempting large-scale purification, confirm the presence of your desired oxime using spectroscopic methods like ¹H NMR. The proton of the hydroxyl group (-OH) typically appears as a broad singlet between δ = 8.0-10.0 ppm.[1]
-
Purification via Column Chromatography: This is the most reliable method for separating the oxime from unreacted aldehyde and other impurities.[4][10] A gradient elution system using hexane and ethyl acetate on a silica gel column is generally effective.[4]
-
Recrystallization: If chromatography is not feasible, attempt recrystallization from a suitable solvent system. Common choices include ethanol/water or ethyl acetate/hexane.[10] If the product oils out, try adding the non-solvent more slowly at a lower temperature or gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like cold hexane. This can sometimes wash away soluble impurities and induce the product to solidify.[10]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of 2-fluorobenzaldehyde oxime? The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism.[1][11]
-
Nucleophilic Addition: The lone pair on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This forms a tetrahedral intermediate called a carbinolamine.[1]
-
Dehydration: Under weakly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule to form the C=N bond of the oxime.[1][12]
Q2: How do I control the E/Z stereochemistry of the oxime? For most applications, the synthesis yields a mixture of (E) and (Z) isomers, with the (E)-isomer often being the major product due to steric reasons.[4] Achieving high stereoselectivity often requires specific catalytic methods or conditions that are beyond standard protocols.[4] For most practical purposes, the mixture is used directly, or the major isomer is isolated via chromatography or crystallization. Definitive assignment of the isomers can be achieved using 2D NOESY NMR spectroscopy.[4]
Q3: Can I run this reaction without a solvent? Yes, solvent-free or "green" methods have been developed for oxime synthesis.[6] These typically involve grinding the aldehyde, hydroxylamine hydrochloride, and a solid base (like Na₂CO₃) or catalyst (like Bi₂O₃) together in a mortar and pestle at room temperature.[6][13] These methods can be very fast and efficient, minimizing waste.[6]
Q4: Are there any catalysts that can speed up the reaction at neutral pH? Yes, aniline and its derivatives have been shown to be effective organocatalysts for oxime formation, even at neutral pH.[3][14] Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate, which accelerates the rate-limiting dehydration step.[3] This can be particularly useful for sensitive substrates where acidic conditions are undesirable.[14][15]
Key Reaction Parameters & Conditions
| Parameter | Recommended Condition | Rationale & Notes | Source(s) |
| pH | 4.0 - 5.0 | Balances carbonyl activation and nucleophile availability. Critical for reaction rate. | [1][2] |
| Reagent Ratio | 1.0 : 1.2-1.5 | A slight excess of hydroxylamine drives the equilibrium towards the product. | [6] |
| (Aldehyde : NH₂OH·HCl) | |||
| Base | Sodium Acetate, Pyridine, Na₂CO₃ | Used to neutralize the HCl from hydroxylamine hydrochloride and buffer the pH. | [4][13] |
| Solvent | Ethanol, Methanol, Water, or mixtures | Polar protic solvents are common. Solvent-free grinding is also an option. | [4][6][16] |
| Temperature | Room Temp to 80°C | Higher temperatures can increase the rate but may promote side reactions. | [7] |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for determining reaction completion and identifying side products. | [1] |
Protocols
Standard Protocol for 2-Fluorobenzaldehyde Oxime Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in ethanol (10 mL per mmol of aldehyde).
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde.
-
Heating & Monitoring: Stir the mixture at room temperature or heat to 60°C. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the aldehyde spot disappears (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add deionized water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and allow it to air dry.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography on silica gel.[4][10]
Optimized Protocol (Solvent-Free Grinding Method)
This method is rapid, environmentally friendly, and often high-yielding.[6][13]
-
Combine Reactants: In a clean, dry mortar, combine 2-fluorobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous sodium carbonate (1.5 eq).[13]
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The reaction is often complete within this time, which can be verified by TLC.
-
Extraction: Add ethyl acetate to the mortar and stir to dissolve the product.
-
Isolation: Filter the mixture to remove the inorganic salts. Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product: Filter off the drying agent and remove the solvent under reduced pressure to yield the oxime product.
References
- Crisalli, P., & Kool, E. T. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
- Kasper, M. A., et al. (2018). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. PubMed.
- Dirksen, A., et al. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Angewandte Chemie International Edition.
- Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- Kasper, M. A., et al. (2018). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. ACS Publications.
- Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences.
- Li, J. T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
- Tale, R. H., et al. (2012). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Medicinal Chemistry Research.
- Zarei, A., & Gholam-zadeh, Z. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
- BYJU'S. (n.d.). Oximes.
- International Journal of Creative Research Thoughts. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. IJCRT.
- Wikipedia. (n.d.). Oxime.
- ACS Publications. (2019). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- Sarah Chem. (2015, May 25). Formation of an Oxime from an Aldehyde [Video]. YouTube.
- ChemTube3D. (n.d.). Oxime formation.
- OrgoSolver. (n.d.). Oxime Formation + Beckmann Rearrangement.
- Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.
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- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
Technical Support Center: Monitoring Oximation Reactions by Thin-Layer Chromatography
Welcome to the technical support center dedicated to providing in-depth guidance on monitoring the progress of oximation reactions using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential analytical technique, ensuring reliable and reproducible results. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter.
The Central Role of TLC in Monitoring Oximation Reactions
Oximation is a fundamental reaction in organic synthesis where a carbonyl compound (an aldehyde or a ketone) reacts with hydroxylamine to form an oxime.[1][2] This transformation is crucial in the synthesis of various biologically active molecules and industrial intermediates. Monitoring the progress of this reaction is vital to determine the point of completion, identify the presence of intermediates, and assess the purity of the product.[3]
Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose due to its simplicity, speed, and cost-effectiveness.[4][5] It allows for the rapid, qualitative analysis of the reaction mixture, providing a visual representation of the consumption of the starting carbonyl compound and the formation of the oxime product.[6] The principle lies in the differential partitioning of the components of the reaction mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or a mixture of solvents).[4][6] Generally, the oxime product is more polar than the starting carbonyl compound, leading to a lower Retention Factor (Rf) value on a normal-phase TLC plate.
Experimental Workflow: A Step-by-Step Protocol
A successful TLC analysis hinges on a meticulous experimental technique. The following protocol outlines the key steps for monitoring an oximation reaction.
Step 1: Preparation of the TLC Plate and Chamber
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[7][8] Be careful not to scratch the silica gel layer. Mark the lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co), which is a mixture of the SM and RM.[6][9]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the starting line on the TLC plate.[7][9] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors.[7] This ensures a uniform development of the TLC plate.
Step 2: Spotting the Plate
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent.
-
Spotting: Using a capillary tube, carefully spot small amounts of the starting material solution onto the "SM" and "Co" lanes on the starting line.[8] Similarly, spot the reaction mixture onto the "RM" and "Co" lanes.[9] Aim for small, concentrated spots, typically 1-2 mm in diameter, by applying the sample multiple times and allowing the solvent to evaporate between applications.[10]
Step 3: Developing the Plate
-
Elution: Carefully place the spotted TLC plate into the saturated developing chamber and close the lid.[7] The mobile phase will ascend the plate via capillary action.
-
Solvent Front: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[11]
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to air-dry completely in a fume hood.
Step 4: Visualization and Interpretation
-
UV Visualization: If the compounds are UV-active (e.g., contain aromatic rings or conjugated systems), they can be visualized under a UV lamp (typically at 254 nm).[12] The compounds will appear as dark spots against a fluorescent background. Circle the spots with a pencil.
-
Staining: If the compounds are not UV-active, a chemical stain is required. Common stains for visualizing carbonyls and oximes include:
-
Potassium Permanganate (KMnO4) stain: This is a general stain for compounds that can be oxidized, including aldehydes and some ketones.[13]
-
p-Anisaldehyde stain: This is a versatile stain that can produce a range of colors for different functional groups, often useful for distinguishing between the starting material and the product.[13]
-
2,4-Dinitrophenylhydrazine (DNPH) stain: This stain is specific for aldehydes and ketones, which will appear as yellow to orange spots.[13]
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds as brownish spots.[12][14]
-
-
Interpretation:
-
The starting material (SM) lane will show a single spot corresponding to the carbonyl compound.
-
The reaction mixture (RM) lane will initially show the SM spot. As the reaction progresses, a new spot corresponding to the more polar oxime product will appear at a lower Rf, and the intensity of the SM spot will decrease.[11]
-
The co-spot (Co) lane is crucial for confirming the identity of the spots. It helps to differentiate the starting material from the product, especially if their Rf values are very similar.[3][9]
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizing the Process
Caption: Workflow for monitoring an oximation reaction by TLC.
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of oximation reactions in a question-and-answer format.
Q1: Why are my spots streaking or appearing as elongated bands?
A1: Spot streaking is a frequent issue with several potential causes:
-
Sample Overloading: Applying too much sample to the TLC plate is a common culprit.[15][16] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, causing them to streak.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent, it can lead to a "ring" effect and streaking.
-
Solution: Use a less polar, volatile solvent for sample preparation.
-
Q2: My spots are not visible after development. What went wrong?
A2: The absence of visible spots can be due to several factors:
-
Insufficient Sample Concentration: The amount of compound spotted may be below the detection limit of the visualization method.[15][18]
-
Non-UV Active Compounds: Your compounds may not absorb UV light.
-
Solution: Use a chemical stain for visualization.[15]
-
-
Volatile Compounds: The compounds may have evaporated from the plate during drying.
-
Solution: Minimize drying time or use a less volatile solvent if possible.
-
-
Incorrect Solvent Level: If the solvent level in the chamber is above the starting line, the samples will dissolve into the solvent pool instead of migrating up the plate.[5][18]
-
Solution: Ensure the solvent level is always below the origin.[7]
-
Q3: The spots for my starting material and product are very close together (similar Rf values). How can I improve the separation?
A3: Poor separation between spots with similar polarities is a common challenge.
-
Optimize the Mobile Phase: The polarity of the eluent is critical for good separation.[19]
-
Solution: Experiment with different solvent systems. A trial-and-error approach is often necessary.[19][20] Try changing the ratio of the solvents in your mobile phase or using a completely different solvent system.[21] For instance, if you are using a hexane/ethyl acetate mixture, try varying the proportions or switching to a dichloromethane/methanol system.
-
-
Use a Longer TLC Plate: A longer plate provides a greater distance for the compounds to travel, potentially improving separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, using a different type of TLC plate, such as alumina or a reverse-phase plate, may provide the desired separation.[15]
Q4: The solvent front is running unevenly. What should I do?
A4: An uneven solvent front will lead to inaccurate Rf values.
-
Causes: This can be due to a damaged TLC plate (chipped edges), the plate touching the sides of the chamber or the filter paper, or an uneven surface of the stationary phase.[10][18]
-
Solution: Ensure the TLC plate is intact and placed vertically in the center of the chamber without touching the walls or filter paper. The bottom of the plate should be level with the bottom of the chamber.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right mobile phase for my oximation reaction?
A: The choice of mobile phase is crucial and depends on the polarity of your starting material and product.[22] A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[8][23] The goal is to achieve an Rf value for the starting material of around 0.3-0.5 to allow for clear separation from the more polar product.[9][11] You may need to adjust the ratio of the solvents to optimize the separation.[24]
Q: Can I quantify the reaction progress using TLC?
A: While TLC is primarily a qualitative technique, semi-quantitative analysis is possible by comparing the intensity of the spots.[25] For more accurate quantitative analysis, techniques like High-Performance Thin-Layer Chromatography (HPTLC) with a densitometer are required.[26] Some modern approaches also use image analysis software to quantify spot intensities from a standard TLC plate.[27][28]
Q: What is the purpose of the co-spot?
A: The co-spot, where both the starting material and the reaction mixture are spotted in the same lane, is a critical control.[3] It helps to definitively identify the starting material spot in the reaction mixture lane, especially when the Rf values of the starting material and product are very close or if the reaction matrix affects the migration of the starting material.[9]
Q: My compound is acidic/basic and streaks on the TLC plate. How can I fix this?
A: Streaking of acidic or basic compounds is due to their interaction with the slightly acidic silica gel.
-
For acidic compounds: Add a small amount (0.1-2%) of acetic or formic acid to the mobile phase.[15][17]
-
For basic compounds: Add a small amount (0.1-2%) of triethylamine or a few drops of ammonia to the mobile phase.[15][17]
Data Summary Table
| Compound Type | Typical Polarity | Expected Rf on Normal Phase | Common Mobile Phases (Silica Gel) |
| Aldehyde/Ketone | Less Polar | Higher | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1) |
| Oxime | More Polar | Lower | Dichloromethane/Methanol (e.g., 9:1) |
Note: These are general guidelines, and the optimal mobile phase will depend on the specific structures of the reactants and products.
Oximation Reaction Mechanism
The formation of an oxime proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.
Caption: General mechanism of oximation reaction.
References
- ChemBAM. TLC troubleshooting. [Link]
- University of Rochester, Department of Chemistry.
- Lab-Training. (2023, November 13).
- RSC Publishing.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- National Institutes of Health. (2015). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. [Link]
- Bitesize Bio. (2025, June 3).
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. [Link]
- J&K Scientific LLC. (2023, November 20).
- Reddit. (2022, September 6).
- ResearchGate. (2014).
- Chemistry LibreTexts. (2022, August 23).
- Washington State University. Monitoring Reactions by TLC. [Link]
- University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
- YouTube. (2025, January 29).
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
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Technical Support Center: Catalyst Selection for Efficient Oxime Synthesis
Welcome to the technical support center for oxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common challenges encountered during oximation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both efficiency and reproducibility in your work.
Catalyst Selection: A Strategic Overview
The condensation of a carbonyl compound with hydroxylamine is the cornerstone of oxime synthesis.[1][2] While the reaction can proceed without a catalyst, achieving high efficiency, selectivity, and yield, particularly with challenging substrates, necessitates the use of a catalyst. The choice of catalyst is not arbitrary; it is a strategic decision that influences reaction rate, equilibrium position, and the potential for side reactions.
Frequently Asked Questions: Choosing Your Catalyst
Q1: What are the primary types of catalysts for oxime synthesis?
Catalysts for oximation can be broadly categorized as acid catalysts, base catalysts, and heterogeneous catalysts, each with a distinct mechanistic role.
-
Acid Catalysts: These are the most common and include Brønsted acids (e.g., oxalic acid, HCl) and Lewis acids.[3] They function by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.[4]
-
Base Catalysts: Bases like pyridine, sodium carbonate, or sodium hydroxide are frequently used, especially when starting with hydroxylamine hydrochloride (NH₂OH·HCl).[5][6] Their primary role is to neutralize the liberated HCl, freeing the hydroxylamine nucleophile to participate in the reaction.
-
Heterogeneous Catalysts: These are solid-phase catalysts that offer significant advantages in terms of product purification, catalyst recovery, and reusability, aligning with green chemistry principles.[7] Examples include metal oxides (e.g., Bi₂O₃, ZnO), basic alumina, and supported ionic liquids.[7][8][9] They often facilitate reactions under milder or even solvent-free conditions.[8][9]
-
Advanced Catalytic Systems: For specialized applications, novel systems are emerging. Electrochemical synthesis using metal catalysts like Fe or Zn-Cu alloys allows for the formation of oximes from nitrates or NOx, representing a sustainable frontier in this chemistry.[10][11][12]
Q2: How does pH control the reaction, and what's the risk of getting it wrong?
The reaction is highly pH-dependent.[4][13] A slightly acidic medium (typically pH 4-5) is often optimal.
-
The "Goldilocks Zone": In this pH range, there is sufficient acid to catalyze the reaction by activating the carbonyl group.
-
Too Acidic (Low pH): If the medium is too acidic, the hydroxylamine, being basic, will be fully protonated to NH₃OH⁺. This protonation neutralizes its nucleophilic character, effectively stopping the reaction.
-
Too Basic (High pH): While a base is needed to free hydroxylamine from its hydrochloride salt, an excessively basic medium can lead to other side reactions, depending on the substrate.
Q3: When should I choose a heterogeneous catalyst over a homogeneous one?
The decision hinges on the scale of your reaction and your priorities for process efficiency and sustainability.
| Feature | Homogeneous Catalyst (e.g., Pyridine, Oxalic Acid) | Heterogeneous Catalyst (e.g., ZnO, Supported Catalyst) |
| Activity | Often high activity and selectivity due to good substrate contact. | Activity can be high, but may be limited by mass transfer effects. |
| Separation | Can be difficult; often requires aqueous workup or distillation. | Simple filtration is usually sufficient. |
| Reusability | Generally not reusable. | Often reusable for multiple cycles, reducing cost and waste.[7] |
| Conditions | Typically requires organic solvents. | Can often be used in solvent-free "grindstone" chemistry or greener solvents.[8] |
| Ideal Use Case | Lab-scale synthesis where post-reaction workup is straightforward. | Process development, large-scale synthesis, and green chemistry applications. |
Troubleshooting Guide: From Low Yields to Side Products
This section addresses specific, common problems encountered during catalyzed oxime synthesis in a direct question-and-answer format.
Scenario 1: Low Conversion or No Product Formation
Q: My reaction is showing very low conversion to the desired oxime. What are the most likely causes and how can I fix it?
Low conversion is a frequent issue that can almost always be traced back to one of four key areas: pH, reagents, catalyst activity, or reaction conditions.
Troubleshooting Workflow: Low Oxime Yield
Caption: Troubleshooting logic for addressing low yields in oxime synthesis.
Detailed Breakdown:
-
Suboptimal Reaction pH: This is the most common culprit.[4]
-
The Cause: As discussed, if you are using hydroxylamine hydrochloride, a base is essential to liberate the free nucleophile. If you are using an acid catalyst, too much acid will protonate and deactivate the hydroxylamine.
-
The Solution: Monitor the pH of your reaction mixture. If using NH₂OH·HCl, ensure at least one equivalent of a mild base (like sodium acetate or pyridine) is present. If the reaction stalls, a small, stepwise addition of base or acid while monitoring the reaction (e.g., by TLC) can help find the optimal pH.
-
-
Poor Reagent Quality:
-
The Cause: The purity of both the carbonyl compound and the hydroxylamine is critical.[14] Impurities can introduce side reactions or inhibit the catalyst. Hydroxylamine itself can degrade over time.
-
The Solution: Use freshly opened or purified hydroxylamine. Ensure your aldehyde or ketone is pure and free from acidic or basic impurities that could disrupt the reaction's pH balance.
-
-
Catalyst Inactivity or Insufficient Loading:
-
The Cause: Heterogeneous catalysts can lose activity over multiple cycles. Homogeneous catalysts might be used at too low a concentration to be effective.
-
The Solution: For heterogeneous catalysts, try activating them before use (e.g., by heating under vacuum) or use a fresh batch. For homogeneous catalysts, consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
-
Inappropriate Reaction Temperature or Time:
-
The Cause: Sterically hindered ketones or deactivated aldehydes may require more thermal energy and longer reaction times to proceed at a reasonable rate.
-
The Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for side product formation. Extended reaction times may also be necessary.
-
Scenario 2: Formation of Significant Side Products
Q: My reaction is working, but I'm getting a mixture of products. What are these impurities and how can I suppress them?
Side product formation is typically a result of the inherent reactivity of the oxime product under the chosen reaction conditions.
-
Beckmann Rearrangement:
-
The Cause: This is the most common side reaction, especially for ketoximes, and is catalyzed by strong acids (like H₂SO₄, PCl₅) and heat.[13][15] The oxime rearranges to form an N-substituted amide.
-
The Solution:
-
Avoid Strong Acids: Use milder catalysts like oxalic acid or basic catalysts.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
pH Management: Maintain a neutral or slightly basic pH to prevent the acid-catalyzed rearrangement.[13]
-
-
-
Nitrile Formation (from Aldoximes):
-
The Cause: Aldoximes can be dehydrated to form nitriles, a reaction often promoted by heat and certain catalytic systems.[1][9]
-
The Solution: Use milder reaction conditions. If nitrile formation is persistent, consider a catalyst system known to be gentle, such as many heterogeneous catalysts under solvent-free grinding conditions which often provide high yields of the oxime without over-dehydration.[8]
-
-
Cyclization or Other Substrate-Specific Reactions:
-
The Cause: Substrates with multiple functional groups can undergo intramolecular reactions. For example, a β-keto ester may cyclize to form an isoxazolone instead of the desired linear oxime.[16]
-
The Solution: This requires a more nuanced approach. Protecting one of the reactive groups may be necessary. Alternatively, using a protected hydroxylamine (e.g., Trityloxyamine) can sometimes yield the desired oxime, which can be deprotected in a subsequent step.[16]
-
General Experimental Protocol: Catalyzed Synthesis of an Aromatic Oxime
This protocol provides a representative workflow for the synthesis of benzaldoxime using a mild acid catalyst, highlighting critical decision points.
Materials:
-
Benzaldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (1.1 eq)
-
Sodium Acetate (NaOAc) (1.2 eq)
-
Ethanol
-
Water
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hydroxylamine hydrochloride in a minimal amount of water. Add ethanol to this solution.
-
Base Addition: To the stirring solution, add sodium acetate. The sodium acetate acts as a base to neutralize the HCl that will be liberated from the hydroxylamine salt, freeing the nucleophile.
-
Substrate Addition: Add benzaldehyde to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot has been consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold water to precipitate the crude oxime.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure oxime.
-
Mechanistic Insight: Acid-Catalyzed Oximation
Understanding the mechanism clarifies the role of the catalyst and the importance of pH control.
Caption: Mechanism of acid-catalyzed oxime formation.
The acid first activates the carbonyl (Step 1), making it highly electrophilic. The neutral hydroxylamine attacks this activated species (Step 2). A series of proton transfers (Step 3) converts the hydroxyl group into a good leaving group (water), which is then eliminated to form the C=N double bond of the oxime (Step 4), regenerating the acid catalyst.[17][18]
References
- Metal-Involving Synthesis and Reactions of Oximes.Chemical Reviews.[Link]
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.MDPI.[Link]
- Heterogeneous Catalysis for Selective Hydrogen
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.PMC - NIH.[Link]
- Proposed mechanism for the acid catalysed oxime metathesis studied.
- (PDF) Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
- Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime
- Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime from NOx and Aldehyde.Journal of the American Chemical Society.[Link]
- Green Approach for Synthesis of Oximes by Using Natural Acids.
- Oxime - Wikipedia.Wikipedia.[Link]
- (PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
- Reusability of the catalyst for the synthesis of oxime.
- Beckmann Rearrangement.Master Organic Chemistry.[Link]
- Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime from NOx and Aldehyde | Request PDF.
- Catalytic homogeneous hydrogenations of oximes to hydroxylamine products.
- An Efficient Procedure for Synthesis of Oximes by Grinding.Asian Journal of Chemistry.[Link]
- Oxime form
- Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst.
- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.Oriental Journal of Chemistry.[Link]
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.Chemistry Central Journal.[Link]
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.NIH.[Link]
- (PDF) An efficient one pot synthesis of oxime by classical method.
- Oxime Synthesis.Feed 3.[Link]
- Highly efficient catalytic production of oximes from ketones using in situ gener
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.PubMed Central.[Link]
- Oximes.BYJU'S.[Link]
- Oxime ligands: Organometallic synthesis and c
- What is the most popular procedure to synthesize oximes?
- Novel oxime-palladacycle supported on clay composite as an efficient heterogeneous catalyst for Sonogashira reaction.Semantic Scholar.[Link]
- Oxime.Britannica.[Link]
- Reactivity of oximes for diverse methodologies and synthetic applications.
- 21 questions with answers in OXIMES.
- Difficulty in Getting Oximes?
- Oxime synthesis by condensation or oxid
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Technical Support Center: Solvent Effects on the E/Z Selectivity of Oxime Formation
Welcome to the Technical Support Center for navigating the complexities of E/Z selectivity in oxime formation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the stereochemical outcome of their oximation reactions. Here, we move beyond simple protocols to explain the underlying principles governing solvent effects, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues in E/Z Selectivity
This section addresses specific problems you might be facing in the lab, offering explanations grounded in reaction mechanism and solvent theory, along with actionable solutions.
Question 1: My oximation reaction yields a mixture of E/Z isomers. How can I improve the selectivity for the desired isomer?
This is a frequent challenge, as traditional oxime synthesis methods often result in isomeric mixtures.[1][2] The E/Z ratio is influenced by a delicate interplay of steric and electronic factors, which are significantly modulated by the solvent.
Root Cause Analysis:
-
Thermodynamic vs. Kinetic Control: The observed E/Z ratio can be a product of either kinetic or thermodynamic control. In many cases, the two isomers can interconvert under the reaction conditions, especially in the presence of acid catalysts, leading to the thermodynamically more stable isomer.[2][3]
-
Solvent Polarity and Hydrogen Bonding: The solvent's ability to stabilize the transition states leading to the E and Z isomers plays a crucial role.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can form hydrogen bonds with the hydroxylamine and the developing oxime.[4][5] This can influence the orientation of the reactants in the transition state. For instance, a protic solvent might stabilize a more polar transition state leading to one isomer over the other.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess high dielectric constants and can solvate charged intermediates but do not act as hydrogen bond donors.[4][5] Their influence on selectivity is primarily through dipole-dipole interactions and stabilization of polar intermediates.
-
Nonpolar Solvents (e.g., toluene, hexane): In these solvents, intermolecular interactions are weaker, and the intrinsic steric and electronic properties of the reactants become more dominant in determining the stereochemical outcome.
-
Troubleshooting Strategies:
-
Solvent Screening: Conduct a systematic screen of solvents from different classes (polar protic, polar aprotic, and nonpolar) to identify the optimal medium for your specific substrate.
-
Temperature Adjustment: Temperature can affect the position of the E/Z equilibrium.[2] Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures tend to yield the thermodynamically more stable isomer.
-
pH Control: The formation of oximes is highly pH-dependent.[7][8] Fine-tuning the pH can alter the reaction mechanism and, consequently, the E/Z selectivity. For instance, under acidic conditions, protonation of the carbonyl group activates it for nucleophilic attack.[9][10]
-
Catalyst Selection: While acid catalysis is common, certain base catalysts or organocatalysts like aniline can also be employed and may offer different selectivity profiles.[7][9]
Question 2: I'm observing E/Z isomerization during my workup or purification. How can I prevent this?
Post-reaction isomerization is a frustrating issue that can undermine a successful stereoselective synthesis.
Root Cause Analysis:
-
Acid/Base Sensitivity: Oxime isomers can interconvert in the presence of even trace amounts of acid or base.[3] Standard workup procedures involving acidic or basic washes can trigger this isomerization.
-
Thermal Instability: In some cases, prolonged heating during solvent evaporation or purification by distillation can lead to equilibration of the isomers.
-
Chromatographic Conditions: The stationary phase used in chromatography (e.g., silica gel, which is acidic) can catalyze isomerization.
Preventative Measures:
-
Neutral Workup: Employ neutral workup conditions whenever possible. Wash with brine or saturated sodium bicarbonate solution cautiously, ensuring the final aqueous layer is not strongly acidic or basic.
-
Azeotropic Removal of Solvents: Use a rotary evaporator at the lowest feasible temperature to remove solvents.
-
Careful Chromatography:
-
Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to minimize on-column isomerization.
-
Alternatively, other purification techniques like crystallization or preparative thin-layer chromatography might be more suitable.
-
-
Derivative Formation: For analytical purposes, converting the oxime to a more stable derivative, such as a trimethylsilyl (TMS) ether, can "lock" the geometry and allow for accurate determination of the E/Z ratio by methods like gas chromatography.[11]
Question 3: The E/Z ratio of my oxime formation seems to be inconsistent between batches. What could be the cause?
Reproducibility is key in scientific research and drug development. Inconsistent E/Z ratios often point to subtle variations in experimental parameters.
Root Cause Analysis:
-
Solvent Purity: The presence of acidic or basic impurities in the solvent can significantly impact the reaction's stereochemical outcome. Even absorbed atmospheric carbon dioxide can alter the pH of a reaction.
-
Water Content: In non-aqueous solvents, trace amounts of water can influence the reaction by participating in proton transfer steps.[9]
-
Reaction Time: If the reaction is approaching thermodynamic equilibrium, slight variations in reaction time can lead to different E/Z ratios.
-
Purity of Starting Materials: Impurities in the carbonyl compound or hydroxylamine reagent can act as unintended catalysts or inhibitors.
Troubleshooting and Standardization:
-
Use High-Purity Solvents: Always use freshly distilled or high-purity anhydrous solvents.
-
Control for Water: For reactions sensitive to water, employ standard techniques for running reactions under anhydrous conditions (e.g., oven-dried glassware, inert atmosphere).
-
Standardize Reaction Time: Precisely control the reaction time for each batch.
-
Purify Starting Materials: Ensure the purity of your ketone/aldehyde and hydroxylamine before starting the reaction.
Frequently Asked Questions (FAQs)
This section provides concise answers to fundamental questions about the role of solvents in oxime formation.
Q1: What is the general mechanism of oxime formation, and where does the solvent exert its influence?
The formation of an oxime proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine).[10][12]
-
Dehydration: The carbinolamine then eliminates a molecule of water to form the C=N double bond of the oxime.[10]
The solvent influences both steps. In the addition step, polar solvents can stabilize the charge separation in the transition state. In the dehydration step, which is often rate-determining and acid-catalyzed, protic solvents can actively participate in the proton transfer steps required for the elimination of water.[9][10]
Q2: How do polar protic and polar aprotic solvents differ in their effect on E/Z selectivity?
| Solvent Type | Key Characteristics | Influence on E/Z Selectivity |
| Polar Protic | Capable of hydrogen bonding (e.g., water, methanol, ethanol).[4] | Can stabilize both the reactants and the transition states through hydrogen bonding. This can lead to a more ordered transition state, potentially favoring the formation of one isomer over the other. The specific outcome depends on the substrate. |
| Polar Aprotic | High dielectric constant, but no O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile).[4] | Primarily stabilize polar species and transition states through dipole-dipole interactions. The absence of hydrogen bonding can sometimes lead to different selectivity compared to protic solvents. |
Q3: Are there any general trends for predicting which solvent will favor the E or Z isomer?
Unfortunately, there are no universally applicable rules. The outcome is highly dependent on the specific structures of the carbonyl compound and the hydroxylamine derivative. Steric hindrance around the carbonyl group and the substituents on the hydroxylamine play a significant role.[1] However, a general approach is to consider which transition state (leading to the E or Z isomer) is better stabilized by the solvent. For example, if one transition state is significantly more polar than the other, a more polar solvent would be expected to favor that pathway.
Q4: How can I reliably determine the E/Z configuration of my synthesized oximes?
Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of protons and carbons near the C=N bond are often different for the E and Z isomers.[13] 2D NMR techniques like NOESY can be used to identify through-space interactions that are unique to one isomer.[14]
-
X-ray Crystallography: This provides an unambiguous determination of the stereochemistry in the solid state.[14]
-
Computational Methods: Quantum mechanics calculations can predict the relative stabilities and NMR spectra of the E and Z isomers, aiding in their assignment.[15]
Experimental Protocols & Visualizations
Protocol: Systematic Solvent Screening for Optimizing E/Z Selectivity
-
Setup: In parallel reaction vials, dissolve the carbonyl compound (1 equivalent) in a range of solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile, DMF, DMSO, toluene, and THF) to a concentration of 0.1 M.
-
Reagent Addition: To each vial, add hydroxylamine hydrochloride (1.2 equivalents) and a suitable base (e.g., sodium acetate, 1.5 equivalents) if starting from the hydrochloride salt.
-
Reaction: Stir the reactions at a controlled temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, perform a standardized neutral workup for all samples.
-
Analysis: Analyze the crude product from each reaction by 1H NMR or GC to determine the E/Z ratio.
Diagrams
Caption: General mechanism of oxime formation.
Caption: Factors influencing E/Z selectivity.
References
- A DFT-based mechanistic study on the formation of oximes. (n.d.). ResearchGate.
- E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). (2020, June 23). InCatT - Innovative Catalyst Technologies.
- Zhang, Z., Yang, K., & Song, Q. (2024). Introduction to the Stereoselective Synthesis of Oximes. University Chemistry, 39(1), 105-110. [Link]
- Metal-Involving Synthesis and Reactions of Oximes. (2017). Chemical Reviews.
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing.
- Oxime Formation and Applications. (n.d.). Scribd.
- Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2021). MDPI.
- Oxime ligands: Organometallic synthesis and catalysis. (n.d.). Taylor & Francis.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014). PMC - NIH.
- Effect of solvent-solute interactions in oximes. (n.d.). ResearchGate.
- Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]
- Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (n.d.). Google Patents.
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. (2012, September 23). Henry Rzepa's Blog.
- Proposed mechanism for the acid catalysed oxime metathesis studied... (n.d.). ResearchGate.
- Oxime. (n.d.). In Wikipedia.
- Metal-Involving Synthesis and Reactions of Oximes. (2017, October 9). Chemical Reviews.
- Kinetic study on the effect of solvent in 'vapor-phase' Beckmann rearrangement of cyclohexanone oxime on silicalite-1. (n.d.). ResearchGate.
- Identification of e and z isomers of some cephalosporins by nmr. (2010, March 1). TSI Journals.
- A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (2023, March 6). ACS Omega.
- Oxime formation. (n.d.). ChemTube3D.
- Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal.
- Selective Synthesis of E and Z Isomers of Oximes. (n.d.). ResearchGate.
- Selective Synthesis of E and Z Isomers of Oximes. (2001, April 24). Semantic Scholar.
- Oxime radicals: generation, properties and application in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry.
- Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.). Nature Communications.
- A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (n.d.). ResearchGate.
- Formation of oximes and hydrazones. (n.d.). Khan Academy.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
- Oximes. (n.d.). BYJU'S.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. (2012, November 20). PubMed.
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018, April 30). YouTube.
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Validation & Comparative
A Guide to the Spectroscopic Validation of (E)-2-Fluorobenzaldehyde Oxime: An Integrated NMR and IR Approach
For Researchers, Scientists, and Drug Development Professionals
(E)-2-Fluorobenzaldehyde oxime is a key intermediate in organic synthesis, notably in the development of nitrogen-containing heterocycles and as a versatile handle for bioconjugation in PET imaging applications.[1][2] This guide will demonstrate how the synergistic use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a robust and definitive confirmation of its (E)-isomeric structure.
The Strategic Role of Spectroscopy in Isomer Validation
The core challenge in characterizing aldoximes lies in definitively assigning the geometry around the C=N double bond. The (E) and (Z) isomers can exhibit distinct physical and pharmacological properties. Therefore, relying on a single analytical technique can be insufficient. This guide champions a multi-pronged approach where IR spectroscopy confirms the presence of the essential functional group, and a suite of NMR experiments elucidates the precise three-dimensional structure.
-
Infrared (IR) Spectroscopy: This technique serves as our first-pass analysis. It is exceptionally reliable for identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[3][4] For 2-fluorobenzaldehyde oxime, IR confirms the successful conversion of the aldehyde to the oxime, but it lacks the nuance to reliably distinguish between the (E) and (Z) isomers on its own.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of stereochemical assignment in solution.[1] By measuring the magnetic properties of atomic nuclei (¹H, ¹³C, and in this case, ¹⁹F), we can map the precise chemical environment of each atom. The spatial orientation of the oxime's -OH group relative to the imine proton (-CH=N) creates a distinct and measurable electronic effect, leading to unique chemical shifts for each isomer.[5][6]
The logical workflow for this validation process is illustrated below.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Experimental Protocols
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of the oxime functional group (C=N-OH).
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Preparation: Place a small, solvent-free sample of the synthesized 2-fluorobenzaldehyde oxime directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure firm contact. Acquire the IR spectrum over a range of 4000-600 cm⁻¹. Co-add a minimum of 16 scans to achieve a high signal-to-noise ratio.[4]
-
Data Processing: Perform a baseline correction and label significant peaks with their wavenumbers (cm⁻¹).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the stereochemistry of the oxime and provide full structural assignment.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[7]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and typically requires fewer scans than a ¹H spectrum.[8]
-
Data Processing: Apply Fourier transformation and phase correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or TMS. Integrate the ¹H signals and identify multiplicities (singlet, doublet, etc.) and coupling constants (J).
Data Interpretation and Structural Validation
The definitive assignment of the (E)-isomer is achieved by a careful analysis of the spectroscopic data, where each piece of information corroborates the others.
Caption: Structure of this compound with atom numbering for NMR assignments.
Analysis of IR Spectral Data
The IR spectrum provides the first layer of validation by confirming the molecule's functional groups. A successful synthesis will show the disappearance of the strong aldehyde C=O stretch (around 1700 cm⁻¹) from the starting material and the appearance of characteristic oxime bands.
Table 1: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Observation | Causality |
| O-H Stretch | 3100 - 3300 (broad) | ✓ | Indicates the presence of the hydroxyl group, often broadened by hydrogen bonding.[3][9] |
| Aromatic C-H Stretch | 3000 - 3100 | ✓ | Confirms the aromatic ring structure. |
| C=N Stretch (Imine) | 1620 - 1685 (medium-weak) | ✓ | A key diagnostic peak for the oxime C=N double bond.[4][9] |
| Aromatic C=C Stretch | 1450 - 1600 | ✓ | Multiple bands confirming the benzene ring. |
| N-O Stretch | 930 - 960 | ✓ | A crucial band for confirming the N-O single bond within the oxime moiety.[3] |
| C-F Stretch | 1100 - 1250 (strong) | ✓ | Confirms the presence of the carbon-fluorine bond. |
Analysis of NMR Spectral Data
NMR spectroscopy provides the definitive evidence for the (E)-configuration. The anisotropic effect of the C=N bond and the through-space influence of the nitrogen's lone pair create distinct chemical environments for nearby protons and carbons, making their chemical shifts highly sensitive to isomerism.[5]
Table 2: Representative NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Atom # | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | - | -NH -OH | ~9.0 - 10.0 | br s | - |
| 7 | -CH =N- | ~8.4 | s | - | |
| 6 | Ar-H | ~7.9 | m | - | |
| 3, 4, 5 | Ar-H | ~7.1 - 7.5 | m | - | |
| ¹³C | 7 | C H=N | ~147.5 | - | - |
| 2 | C -F | ~161.0 | d | ¹JCF ≈ 250 | |
| 1 | Ar C -CH=N | ~121.5 | d | ²JCF ≈ 13 | |
| 6 | Ar C -H | ~127.0 | d | ³JCF ≈ 4 | |
| 4 | Ar C -H | ~131.5 | d | ³JCF ≈ 8 | |
| 5 | Ar C -H | ~129.0 | s | - | |
| 3 | Ar C -H | ~116.0 | d | ²JCF ≈ 21 | |
| ¹⁹F | - | C-F | ~ -115 | m | - |
(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. Data is compiled based on analysis of structurally similar compounds and established spectroscopic principles.)[10][11][12]
Comparative Analysis: The Case for the (E)-Isomer
-
The Aldoxime Proton (H-7): This is the most diagnostic signal in the ¹H NMR spectrum. For the (E)-isomer, the imine proton (H-7) is syn to the nitrogen's lone pair and anti to the hydroxyl group. This configuration results in significant deshielding, pushing its signal downfield to ~8.4 ppm.[6] In the corresponding (Z)-isomer, this proton would be syn to the hydroxyl group, experiencing a shielding effect and appearing further upfield (typically ~7.4-7.6 ppm).[6] The observed downfield shift is therefore strong evidence for the (E)-configuration.
-
The Imine Carbon (C-7): In ¹³C NMR, the chemical shift of the imine carbon is also sensitive to the isomer geometry. While the difference is less pronounced than for the proton, the observed shift around 147.5 ppm is consistent with documented (E)-aldoximes.[10]
-
Aromatic Region & C-F Coupling: The fluorine atom provides an additional layer of confirmation. The ¹³C spectrum shows characteristic splitting patterns due to coupling between carbon and fluorine nuclei. The large one-bond coupling (¹JCF) confirms the C-F bond, while the smaller two- and three-bond couplings (²JCF, ³JCF) help in assigning the aromatic carbons and are consistent with the proposed structure. The ¹⁹F NMR spectrum provides a single, clean signal in the expected region for an aryl fluoride, confirming its chemical environment.[13]
-
Definitive Confirmation with 2D NOESY: For absolute, unequivocal proof, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be performed. This technique detects protons that are close in space (<5 Å). For the (E)-isomer, a cross-peak would be observed between the imine proton (H-7) and the nearest aromatic proton (H-6).[1] Conversely, the (Z)-isomer would show a strong NOE correlation between the imine proton (H-7) and the hydroxyl proton (-OH).[1][14][15] The presence of the H-7/H-6 correlation would be the final, irrefutable piece of evidence.
Conclusion
The structural validation of this compound is not merely an academic exercise; it is a critical quality control step in the synthesis of advanced chemical entities. This guide has demonstrated a robust, self-validating methodology rooted in fundamental spectroscopic principles.
-
IR spectroscopy provides a rapid and effective confirmation of the oxime functional group.
-
¹H and ¹³C NMR spectroscopy offers the decisive evidence for the (E)-stereochemistry, primarily through the diagnostic downfield chemical shift of the imine proton.
-
¹⁹F NMR and C-F coupling constants provide complementary data that reinforces the overall structural assignment.
By integrating these techniques, researchers can confidently and unambiguously confirm the structure and stereochemical purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
- A Comparative Guide to Confirming the Oxime Functional Group Using IR Spectroscopy. (n.d.). Benchchem.
- Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. (n.d.). Benchchem.
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- This compound | 24652-66-2. (n.d.). Benchchem.
- IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). (n.d.). ResearchGate.
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Royal Society of Chemistry.
- This compound. (n.d.). Benchchem.
- A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. (n.d.). ResearchGate.
- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. (n.d.). Wiley Online Library.
- Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2022). MDPI.
- This compound|451-79-6. (n.d.). Benchchem.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). PMC - NIH.
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- 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... (n.d.). ResearchGate.
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A Comparative Guide to the Purity Analysis of Synthesized (E)-2-Fluorobenzaldehyde Oxime by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesized Intermediates
In the landscape of pharmaceutical research and drug development, the purity of synthesized chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. (E)-2-Fluorobenzaldehyde oxime is a key building block in the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceutical and agrochemical compounds[1]. The presence of impurities, such as the corresponding (Z)-isomer, unreacted starting materials, or degradation byproducts, can have profound and often detrimental effects on subsequent reaction yields, biological activity, and the toxicological profile of the final active pharmaceutical ingredient (API). Consequently, the implementation of a robust and validated analytical methodology for purity determination is an indispensable component of the synthetic workflow.
This comprehensive guide presents a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized this compound. We will delve into the rationale behind chromatographic parameter selection, provide a step-by-step experimental protocol, and present comparative data to illustrate the method's performance. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to implement a scientifically sound and defensible purity analysis for this critical synthetic intermediate. The validation of such analytical methods is paramount and should adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance[2][3][4][5].
The Analytical Challenge: Isomerism and Potential Impurities
The synthesis of this compound, typically achieved through the condensation of 2-fluorobenzaldehyde with hydroxylamine, can lead to a mixture of geometric isomers, namely the (E) and (Z) forms[6][7][8]. The C=N double bond in the oxime functional group restricts rotation, giving rise to this stereoisomerism[6]. While the (E)-isomer is often the desired product, the reaction conditions can influence the isomeric ratio. Furthermore, incomplete reaction or side reactions can introduce other impurities that must be quantified.
Potential Impurities to Monitor:
-
2-Fluorobenzaldehyde: Unreacted starting material.
-
(Z)-2-Fluorobenzaldehyde Oxime: The geometric isomer of the target compound.
-
Degradation Products: Resulting from hydrolysis or rearrangement of the oxime.
-
Residual Solvents and Reagents: Trace amounts of chemicals used in the synthesis and purification process.
High-Performance Liquid Chromatography (HPLC) is an exceptionally powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideally suited for the analysis of oximes[9]. A well-developed reversed-phase HPLC method can effectively separate the (E)-oxime from its potential impurities, allowing for accurate purity assessment.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the HPLC-based purity analysis of synthesized this compound, from sample preparation to data analysis and interpretation.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: A Validated Approach
This protocol outlines a robust reversed-phase HPLC method for the purity determination of this compound. The method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and impurities[10][11].
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV detector provides reliable and reproducible results. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobicity for retaining and separating the analyte and related non-polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and resolution. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is employed to ensure the separation of early and late-eluting impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture provides good solubility for the analyte and is compatible with the mobile phase. |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability parameters (e.g., retention time, peak area reproducibility, tailing factor).
-
Inject the sample solution.
-
After the analysis, process the chromatograms using appropriate software to determine the peak areas.
Comparative Purity Analysis: Interpreting the Data
The following table presents hypothetical comparative data for two different batches of synthesized this compound, demonstrating how the HPLC method can be used to assess purity and identify potential issues in the synthetic process.
| Batch ID | Retention Time of (E)-isomer (min) | % Area of (E)-isomer | % Area of (Z)-isomer | % Area of 2-Fluorobenzaldehyde | Total Impurities (%) |
| Batch A | 12.5 | 99.85 | 0.05 | 0.08 | 0.15 |
| Batch B | 12.6 | 98.50 | 0.75 | 0.60 | 1.50 |
| Reference | 12.5 | >99.9 | <0.01 | <0.01 | <0.1 |
Analysis of Comparative Data:
-
Batch A demonstrates high purity, with minimal levels of the (Z)-isomer and unreacted starting material. This suggests an optimized and well-controlled synthesis and purification process.
-
Batch B shows a significantly lower purity, with higher levels of both the (Z)-isomer and unreacted 2-Fluorobenzaldehyde. This could indicate incomplete reaction, non-optimal reaction conditions favoring the formation of the (Z)-isomer, or inefficient purification. The data from Batch B would warrant further investigation and process optimization.
Method Validation: Ensuring Trustworthiness and Reliability
A cornerstone of scientific integrity in analytical chemistry is method validation. The HPLC method described herein should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[2][3][4][5]. The validation process establishes the performance characteristics of the method and provides a high degree of assurance that the method will consistently produce accurate and reliable results.
Caption: Logical relationship in HPLC method validation.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[10]. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[12]. This is determined by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value[3][12]. This is often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[3]. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[3].
Conclusion: A Framework for Confident Purity Assessment
The purity of this compound is a critical attribute that can significantly impact the success of subsequent synthetic steps and the quality of the final product in drug discovery and development. The reversed-phase HPLC method detailed in this guide provides a robust and reliable framework for the accurate determination of its purity. By coupling a well-designed experimental protocol with a thorough understanding of potential impurities and a commitment to rigorous method validation according to ICH guidelines, researchers can be confident in the quality of their synthesized intermediates. This analytical rigor is not merely a procedural formality but a fundamental component of sound scientific practice that underpins the development of safe and effective medicines.
References
- International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- International Council for Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Shabir, G. A. (2003). Validation of HPLC Chromatography Methods for Pharmaceutical Analysis.
- Wang, X., et al. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 5(10), 7123-7129. [Link]
- de Klerk, G. J., et al. (2005). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 661-668. [Link]
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column.
- Murali, K., & Ramana, G. V. (2016). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Journal of Chromatographic Science, 54(8), 1363-1372. [Link]
- American Chemical Society. (1983). Reversed-phase liquid chromatography for determination of .beta.-hydroxy oximes and related compounds from copper solvent extrac. Analytical Chemistry, 55(13), 2137-2141. [Link]
- Wikipedia. (n.d.). Benzaldehyde oxime.
- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1153.
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012).
- PubChem. (n.d.). Benzaldehyde, p-fluoro-, oxime.
- Chemsrc. (2025, August 20). p-Fluorobenzaldehyde oxime | CAS#:459-23-4.
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A Senior Application Scientist's Guide to (E)- and (Z)-2-Fluorobenzaldehyde Oxime: A Comparative Analysis for Drug Discovery
Introduction: The Strategic Importance of Geometric Isomerism in Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's unique electronic characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] When this element is part of a structure exhibiting geometric isomerism, such as an oxime, the stereochemical arrangement becomes a critical determinant of biological activity and chemical reactivity.[3][4]
The C=N double bond in oximes, like 2-Fluorobenzaldehyde oxime, restricts rotation, giving rise to two distinct geometric isomers: (E) and (Z).[5][6] These isomers are not conformational variants but distinct compounds with different spatial arrangements, physical properties, and biological activities.[4][6] For researchers in drug development, understanding the nuances between these isomers is paramount, as the desired therapeutic effect is often exclusive to a single isomer.
This guide provides a comprehensive comparative analysis of (E)- and (Z)-2-Fluorobenzaldehyde oxime. Moving beyond a simple data sheet, we will explore the causality behind their synthesis, the logic of their spectroscopic differentiation, their comparative stability and reactivity, and their potential applications, providing field-proven insights and detailed experimental protocols for the discerning scientist.
Structural Elucidation and Stereochemistry
The designation of (E) and (Z) isomers for oximes follows the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond.
-
On the Carbon Atom: The 2-fluorophenyl group has a higher priority than the hydrogen atom.
-
On the Nitrogen Atom: The hydroxyl (-OH) group has a higher priority than the lone pair of electrons.
The configuration is then assigned based on the relative positions of the highest-priority groups (the 2-fluorophenyl group and the -OH group):
-
(Z)-isomer: The high-priority groups are on the same side of the double bond (from the German zusammen, meaning together).
-
(E)-isomer: The high-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite).[7]
In general, for aryl aldoximes, the (E)-isomer is the more thermodynamically stable configuration due to reduced steric hindrance.[7][8][9]
Caption: Structures of (Z) and (E) isomers of 2-Fluorobenzaldehyde oxime.
Synthesis, Separation, and Isomerization
The synthesis of 2-Fluorobenzaldehyde oxime typically involves the condensation of 2-fluorobenzaldehyde with hydroxylamine hydrochloride.[8] This reaction often yields a mixture of (Z) and (E) isomers, with the ratio being highly dependent on the reaction conditions.[3]
Key Experimental Choices:
-
pH Control: The reaction is usually performed in the presence of a base (e.g., sodium acetate) to neutralize the HCl released from hydroxylamine hydrochloride, as oxime formation is most efficient under slightly acidic to neutral conditions.
-
Temperature and Solvent: Temperature can influence the kinetic vs. thermodynamic product ratio.[3] Polar solvents may favor one isomer over the other through differential solvation and hydrogen bonding.[7]
Isomer Control and Interconversion: While spontaneous interconversion at room temperature is unlikely due to a high energy barrier (often around 200 kJ/mol), the isomers can be interconverted under specific conditions.[7][9]
-
Acid-Catalyzed Isomerization: Treating an isomeric mixture with an anhydrous protic acid (like HCl) or a Lewis acid can selectively precipitate the more stable (E)-isomer as its immonium salt. Subsequent neutralization liberates the pure (E)-oxime.[8][10] This is a trusted method for obtaining the thermodynamically favored isomer.
-
Photochemical Isomerization: Visible light, in the presence of a photosensitizer, can lower the energy barrier for rotation around the C=N bond, facilitating the conversion of the (E)-isomer to the (Z)-isomer.[7]
Separation of the isomers is typically achieved through standard laboratory techniques such as fractional crystallization or column chromatography, exploiting their different physical properties like polarity and solubility.[3]
Caption: Workflow for synthesis, separation, and isomerization of oxime isomers.
Comparative Spectroscopic and Physical Properties
The definitive differentiation between the (E) and (Z) isomers relies on spectroscopic analysis, primarily NMR. The different spatial orientation of the hydroxyl group creates distinct magnetic environments for nearby nuclei.
Table 1: Comparative Spectroscopic Data
| Property | (E)-2-Fluorobenzaldehyde Oxime | (Z)-2-Fluorobenzaldehyde Oxime | Rationale for Difference |
| ¹H NMR (δ, ppm) | The anisotropic effect of the C=N-OH group causes significant shifts for spatially close protons.[11] | ||
| -CH=N | ~8.1-8.3 | Expected downfield shift vs. (E) | The aldehydic proton is deshielded in the (Z) isomer due to proximity to the electronegative oxygen atom. |
| Aromatic H6 | Expected upfield shift vs. (Z) | Expected downfield shift vs. (E) | In the (E) isomer, the H6 proton is shielded by the magnetic cone of the C=N bond. A NOESY experiment would show a correlation between the aldehydic proton and H6 in the (E) isomer.[7] |
| -NOH | ~9.0-11.0 | ~9.0-11.0 | Chemical shift is concentration and solvent dependent; minimal difference expected between isomers.[11] |
| ¹³C NMR (δ, ppm) | |||
| C=N | ~149-151 | ~148-150 | Subtle shifts in the imine carbon are expected due to the different electronic environment.[4][12] |
| IR (cm⁻¹) | |||
| O-H stretch | ~3300-3100 (broad) | ~3300-3100 (broad) | The position can be influenced by differences in intermolecular hydrogen bonding in the solid state.[11] |
| C=N stretch | ~1660-1640 | ~1660-1640 | A slight variation in stretching frequency may be observable.[11] |
Note: The chemical shifts are estimated based on data for analogous compounds like 4-fluorobenzaldehyde oxime and general principles of oxime spectroscopy.[12] Experimental verification is required for precise values.
Table 2: Comparative Physical Properties
| Property | (E)-Isomer | (Z)-Isomer | Rationale for Difference |
| Melting Point | Generally Higher | Generally Lower | The more linear and symmetric structure of the (E)-isomer typically allows for more efficient packing in the crystal lattice, resulting in a higher melting point.[13][14] |
| Stability | More thermodynamically stable | Less thermodynamically stable | Reduced steric repulsion between the bulky 2-fluorophenyl group and the hydroxyl group in the (E) configuration.[7][9] |
Reactivity and Applications in Drug Discovery
The stereochemistry of the oxime is not a trivial feature; it dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its reactivity and biological interactions.
Differential Biological Activity: In many classes of drugs, including cephalosporin antibiotics, the (Z)-isomer exhibits vastly superior antibacterial activity compared to the corresponding (E)-isomer.[4] This highlights the critical need for stereoselective synthesis and rigorous characterization, as the "inactive" isomer can be considered an impurity.
Synthetic Utility: this compound is a valuable building block for synthesizing nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals.[15][16] For instance, it is a precursor for isoxazole and isoxazoline derivatives.[16] The oxime functional group also serves as a versatile handle for bioconjugation reactions, enabling the development of targeted imaging agents for Positron Emission Tomography (PET).[7][16]
Caption: Key synthetic applications of 2-Fluorobenzaldehyde oxime.
Self-Validating Experimental Protocols
Trustworthy research relies on robust and verifiable methodologies. The following protocols are designed to be self-validating, with clear checkpoints for characterization.
Protocol 1: Synthesis of (E)/(Z)-2-Fluorobenzaldehyde Oxime Mixture
-
Dissolution: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The use of sodium acetate is crucial to buffer the reaction and consume the generated HCl.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, reduce the solvent volume under vacuum. Add deionized water to the residue to precipitate the crude product. If no precipitate forms, extract the aqueous layer with ethyl acetate.[17]
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Validation: Obtain a ¹H NMR spectrum of the crude product. The presence of two distinct signals in the 8.0-8.5 ppm region for the -CH=N proton confirms the formation of an isomeric mixture. The integration ratio of these peaks provides an estimate of the E/Z ratio.
Protocol 2: Acid-Catalyzed Isomerization to Enrich the (E)-Isomer
-
Dissolution: Dissolve the (E)/(Z) oxime mixture (1.0 eq) in a minimal amount of an anhydrous organic solvent (e.g., diethyl ether).
-
Acidification: Bubble anhydrous HCl gas through the solution or add a solution of HCl in ether. A precipitate of the immonium salt of the (E)-isomer should form.[8][10] The rationale here is the selective precipitation of the more stable (E)-isomer's salt.
-
Isolation of Salt: Collect the precipitate by filtration and wash with cold, anhydrous ether to remove the soluble (Z)-isomer.
-
Neutralization: Suspend the collected salt in a biphasic mixture of ether and a dilute aqueous solution of a mild base (e.g., NaHCO₃). Stir until the solid dissolves completely.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched (E)-oxime.
-
Validation: Acquire a ¹H NMR spectrum. A significant increase in the integration of the upfield -CH=N proton signal relative to the downfield one validates the successful enrichment of the (E)-isomer. For definitive confirmation, a 2D NOESY experiment should be performed.
Conclusion
The (E) and (Z) isomers of 2-Fluorobenzaldehyde oxime are distinct chemical entities whose properties and behavior are dictated by their geometry. While the (E)-isomer is generally the more thermodynamically stable product, reaction conditions can be tuned to favor the formation of the (Z)-isomer, which may be the biologically active form in a drug development context. Their differentiation is reliably achieved through NMR spectroscopy, particularly by observing the chemical shifts of the aldehydic and aromatic protons and through 2D NOESY experiments. A thorough understanding and control of this isomerism are not merely academic exercises; they are fundamental requirements for the rational design, synthesis, and application of these valuable fluorinated building blocks in pharmaceutical research.
References
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- ResearchGate. Selective Synthesis of E and Z Isomers of Oximes. URL: https://www.researchgate.net/publication/236130103_Selective_Synthesis_of_E_and_Z_Isomers_of_Oximes
- TSI Journals. Identification of E and Z isomers of some cephalosporins by NMR. URL: https://www.tsijournals.com/articles/identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf
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- Ningbo Inno Pharmchem Co., Ltd. The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-role-of-benzaldehyde-oxime-in-modern-pharmaceutical-synthesis-360563.html
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A Spectroscopic Guide to Fluorobenzaldehyde Oxime Isomers: A Comparative Analysis for Researchers
This guide offers an in-depth spectroscopic comparison of ortho-, meta-, and para-fluorobenzaldehyde oximes, compounds of significant interest in medicinal chemistry and materials science. As versatile chemical building blocks, the ability to distinguish between these positional isomers is paramount for reaction monitoring, quality control, and structural elucidation of more complex derivatives. This document provides a comparative analysis of their synthesis and characterization by key spectroscopic techniques, grounded in experimental data and established chemical principles. We will explore how the position of the fluorine substituent profoundly influences the spectral output, offering a reliable framework for their unambiguous identification.
The Foundational Synthesis: A Unified Approach
The three isomers of fluorobenzaldehyde oxime are readily synthesized via a condensation reaction between the corresponding fluorobenzaldehyde isomer and hydroxylamine. This reaction is robust and typically proceeds with high yield. The general mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[1] The reaction's progress can be conveniently monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.[1]
It is crucial to recognize that the resulting oximes can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N bond.[2] The ratio of these isomers can be influenced by reaction conditions such as solvent polarity and pH.[3] While this guide focuses on the primary spectroscopic differences arising from the fluorine's position on the benzene ring, advanced 2D NMR techniques like NOESY can be employed for definitive assignment of (E)/(Z) configuration.[2]
Caption: General workflow for the synthesis of fluorobenzaldehyde oximes.
Spectroscopic Fingerprints: A Positional Showdown
The electronic environment of the oxime and the aromatic ring is subtly altered by the placement of the electronegative fluorine atom. These alterations manifest as distinct and predictable differences in their respective spectra.
¹H NMR Spectroscopy: The Proton's Perspective
In ¹H NMR spectroscopy, the chemical shift and coupling patterns of the aromatic protons are most revealing. The fluorine atom exhibits through-bond coupling to nearby protons (J-coupling), providing a clear diagnostic tool.
-
Ortho-isomer : The spectrum will be the most complex in the aromatic region due to the proximity of the fluorine to the other substituents. The proton ortho to the fluorine (H6) will show a characteristic doublet of doublets due to coupling with both the fluorine and the adjacent proton.
-
Meta-isomer : The fluorine atom will primarily couple to the two adjacent ortho-protons (H2 and H4), and to a lesser extent, the para-proton (H6). This results in a more complex splitting pattern compared to the para isomer.
-
Para-isomer : The spectrum is the most symmetrical. The aromatic region typically shows two sets of signals, appearing as two multiplets or doublets of doublets, corresponding to the protons ortho and meta to the fluorine atom.[3][4][5] The symmetry simplifies the spectrum significantly.
The imine proton (-CH=N) typically appears as a singlet downfield (around 8.1 ppm), while the hydroxyl proton (-OH) is a broad singlet that can appear over a wide range and may exchange with D₂O.[3]
| Proton | Ortho-F-benzaldehyde oxime (Expected) | Meta-F-benzaldehyde oxime (Expected) | Para-F-benzaldehyde oxime (Observed) |
| -OH | Broad singlet | Broad singlet | 8.0-9.0 ppm (broad s)[3][4] |
| -CH=N | ~8.3 ppm (s) | ~8.1 ppm (s) | 8.12-8.15 ppm (s)[3][4][5] |
| Aromatic-H | Complex multiplets, ~7.1-7.8 ppm | Complex multiplets, ~7.1-7.6 ppm | 7.07-7.60 ppm (m)[3][4][5] |
¹³C NMR Spectroscopy: A Carbon-Fluorine Dialogue
The position of the fluorine atom strongly influences the chemical shifts of the aromatic carbons, most notably the carbon directly attached to it (C-F), which exhibits a large one-bond coupling constant (¹JCF).
-
C-F Bond : The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant, typically in the range of 240-260 Hz. Its chemical shift will vary depending on the isomer.
-
Ortho/Meta Carbons : Carbons that are two (ortho) or three (meta) bonds away from the fluorine will also show smaller C-F couplings (²JCF and ³JCF), which helps in assigning the signals.
-
Imine Carbon (C=N) : The chemical shift of the imine carbon is also influenced by the fluorine's position, though to a lesser extent than the aromatic carbons. For the para-isomer, this signal is observed around 149.3 ppm.[5]
| Carbon | Ortho-F-benzaldehyde oxime (Expected) | Meta-F-benzaldehyde oxime (Expected) | Para-F-benzaldehyde oxime (Observed) |
| C=N | ~148-150 ppm | ~149-151 ppm | 149.3 ppm[5] |
| C-F | ~160-163 ppm (d, ¹JCF ≈ 250 Hz) | ~162-164 ppm (d, ¹JCF ≈ 245 Hz) | 162.5-165.0 ppm (d, ¹JCF ≈ 250 Hz)[5] |
| Other Ar-C | 4 signals, showing ²JCF and ³JCF couplings | 5 signals, showing varying JCF couplings | 3 additional signals (2 doublets, 1 singlet by symmetry)[5] |
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the three isomers will be broadly similar, subtle differences, particularly in the fingerprint region and the O-H stretching frequency, can be observed.
-
O-H Stretch : A broad band around 3200-3400 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[3] For the ortho-isomer, there is a potential for intramolecular hydrogen bonding between the -OH proton and the adjacent fluorine atom, which could lead to a noticeable broadening or a shift to a lower frequency of this band compared to the other isomers.[2]
-
C=N Stretch : A sharp absorption around 1600-1650 cm⁻¹ is indicative of the imine double bond.[3]
-
C-F Stretch : A strong, sharp band in the 1200-1250 cm⁻¹ region confirms the presence of the carbon-fluorine bond.[2]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| O-H Stretch | 3200 - 3400 (broad) | May be broader or shifted for the ortho-isomer due to potential intramolecular H-bonding.[2][3] |
| C-H (aromatic) | 3000 - 3100 | Generally less sensitive to isomerism.[2] |
| C=N Stretch | 1600 - 1650 | Minor shifts may occur based on the electronic environment.[3] |
| C=C (aromatic) | 1450 - 1600 | Multiple bands are expected. |
| C-F Stretch | 1200 - 1250 (strong) | A reliable indicator for the presence of the fluorine substituent.[2] |
| N-O Stretch | 930 - 960 | Subtle shifts can be indicative of conformational differences.[2] |
Mass Spectrometry: Fragmentation and Ionization
Mass spectrometry provides the molecular weight of the compounds, which will be identical for all three isomers (Exact Mass: 139.0433).[6] Electron Ionization (EI) will generate a prominent molecular ion peak (M⁺). While the primary fragmentation patterns may not be sufficient to distinguish the isomers definitively without high-resolution analysis or tandem MS, they provide crucial confirmation of the molecular formula. Derivatization, for instance by creating pentafluorobenzyl (PFB) oxime derivatives, can be used for more sensitive detection, particularly with gas chromatography-mass spectrometry (GC-MS) in negative ion chemical ionization mode.[7]
Caption: Workflow for the spectroscopic identification of isomers.
Experimental Protocols
To ensure reproducibility and accuracy, the following self-validating protocols are provided.
Synthesis of Fluorobenzaldehyde Oximes
This procedure is adapted from established methods for aldoxime synthesis.[4][8]
-
Dissolution : In a round-bottom flask, dissolve 1.0 equivalent of the appropriate fluorobenzaldehyde isomer (ortho, meta, or para) in a 3:1 mixture of methanol/water.
-
Reagent Addition : Add 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) to the solution, followed by 1.5 equivalents of a weak base such as sodium acetate or sodium bicarbonate.[3][4]
-
Reaction : Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting aldehyde spot is no longer visible (typically 2-4 hours).[1]
-
Work-up : Once the reaction is complete, if a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms. The crude product can also be obtained by extraction with ethyl acetate.[4]
-
Purification : The crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure fluorobenzaldehyde oxime as a crystalline solid.[1]
Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy : Prepare samples by dissolving ~5-10 mg of the purified oxime in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 300 MHz or higher field spectrometer.[5]
-
IR Spectroscopy : Acquire spectra using either KBr pellets or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[6] Ensure the sample is dry to avoid interference from water bands.
-
Mass Spectrometry : Introduce samples via a direct insertion probe for EI-MS or by GC-MS. For GC-MS, dissolve a small amount of the sample in a volatile solvent like ethyl acetate.[7]
Conclusion
The ortho, meta, and para isomers of fluorobenzaldehyde oxime, while structurally similar, present unique and identifiable spectroscopic signatures. The predictable effects of the fluorine substituent on the NMR chemical shifts and coupling constants of the aromatic ring protons and carbons provide the most definitive means of differentiation. Complemented by the characteristic functional group information from IR spectroscopy and molecular weight confirmation from mass spectrometry, researchers can confidently distinguish between these crucial building blocks. This guide provides the foundational data and protocols to empower professionals in drug development and chemical synthesis to utilize these versatile compounds with precision and certainty.
References
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- 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078. (n.d.). PubChem.
- Wang, L., et al. (2018). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. Supporting Information.
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012). The Royal Society of Chemistry.
- 4-FLUOROBENZALDEHYDE OXIME. (n.d.). LookChem.
- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). E-Journal of Chemistry.
- p-fluorobenzaldehyde oxime - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (2017). Journal of Molecular Spectroscopy.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
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A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers in Oximation
Introduction
In the landscape of medicinal chemistry and organic synthesis, fluorinated benzaldehydes are pivotal building blocks. The introduction of a fluorine atom to the benzaldehyde scaffold dramatically influences its chemical behavior, offering a powerful tool for modulating reactivity and physicochemical properties. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-fluorobenzaldehyde isomers in oximation, a fundamental reaction in the synthesis of various nitrogen-containing compounds, including potential pharmaceutical intermediates.
The formation of an oxime occurs through the condensation reaction of an aldehyde or ketone with hydroxylamine.[1] This reaction is of significant interest due to the versatile applications of oximes as synthetic intermediates for producing amides via the Beckmann rearrangement, as well as their roles in the creation of nitriles and various heterocyclic compounds.[1][2] The reactivity of the aldehyde's carbonyl group is paramount to the efficiency of oximation, and it is here that the position of the fluorine substituent plays a critical role.
This guide will dissect the electronic and steric effects imparted by the fluorine atom in each isomeric position, providing a predictive framework for their relative reactivity. This theoretical analysis is complemented by a detailed, field-proven experimental protocol for conducting the oximation reaction and characterizing the resulting fluorobenzaldehyde oximes.
Theoretical Framework: Electronic and Steric Effects on Reactivity
The reactivity of a substituted benzaldehyde in nucleophilic addition reactions, such as oximation, is primarily dictated by the electrophilicity of the carbonyl carbon.[3] This electrophilicity is, in turn, modulated by the electronic and steric nature of the substituents on the aromatic ring.
Electronic Effects:
The fluorine atom is a strongly electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[4] This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] Consequently, all fluorobenzaldehyde isomers are expected to be more reactive than benzaldehyde itself.
-
Para-fluorobenzaldehyde: The fluorine atom at the para-position exerts a strong -I effect, significantly enhancing the electrophilicity of the carbonyl carbon. While it also has a +R (resonance) effect, the inductive effect is generally considered to be dominant for halogens in influencing the reactivity of a distant carbonyl group.
-
Meta-fluorobenzaldehyde: In the meta-position, the fluorine atom's influence is almost exclusively through its -I effect, as the resonance effect does not extend to this position. This leads to a substantial increase in the carbonyl carbon's electrophilicity.
-
Ortho-fluorobenzaldehyde: The ortho-isomer experiences a strong -I effect from the proximate fluorine atom. However, the close proximity of the fluorine atom can also introduce steric hindrance.
Steric Effects:
Steric hindrance arises from the spatial arrangement of atoms, which can impede the approach of a nucleophile to the reaction center.[5] In the context of fluorobenzaldehyde isomers, steric hindrance is most relevant for the ortho-isomer.[6] The presence of the fluorine atom adjacent to the aldehyde group can partially shield the carbonyl carbon, potentially slowing the rate of nucleophilic attack.[6]
Predicted Reactivity Order:
Based on the interplay of these electronic and steric effects, the predicted order of reactivity for the fluorobenzaldehyde isomers in oximation is:
Para-fluorobenzaldehyde > Meta-fluorobenzaldehyde > Ortho-fluorobenzaldehyde
The para-isomer is expected to be the most reactive due to the strong, unhindered electron-withdrawing effect of the fluorine atom. The meta-isomer, also benefiting from a strong inductive effect, is predicted to be slightly less reactive than the para-isomer. The ortho-isomer, despite the strong inductive effect, is anticipated to be the least reactive of the three due to the potential for steric hindrance from the adjacent fluorine atom.
Comparative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (Aldehydic Proton, δ ppm) | ¹³C NMR (Carbonyl Carbon, δ ppm) |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Colorless liquid | 10.35 | ~188 |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Colorless liquid | 9.99 | ~191 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Colorless liquid | 9.97[7] | 190.5[7] |
| 2-Fluorobenzaldehyde Oxime | C₇H₆FNO | 139.13 | Solid | ~8.3 (CH=N) | ~147 (C=N) |
| 3-Fluorobenzaldehyde Oxime | C₇H₆FNO | 139.13 | Solid | ~8.2 (CH=N) | ~148 (C=N) |
| 4-Fluorobenzaldehyde Oxime | C₇H₆FNO | 139.13[8] | White amorphous solid[9] | 8.13 (CH=N)[9] | ~149 (C=N) |
Note: NMR data can vary slightly based on the solvent and experimental conditions.
Experimental Protocol: Oximation of 4-Fluorobenzaldehyde
This protocol provides a robust and reliable method for the synthesis of 4-fluorobenzaldehyde oxime, which can be adapted for the other isomers.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde in 20 mL of ethanol.[10]
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride and 1.23 g (15 mmol) of sodium acetate in 10 mL of water.[10]
-
Reaction: With magnetic stirring, add the aqueous hydroxylamine solution to the ethanolic solution of 4-fluorobenzaldehyde at room temperature.[10]
-
Heating and Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80°C) for 1-2 hours.[10] The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, more polar oxime spot indicates the reaction is proceeding.
-
Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator. Add 30 mL of water to the concentrated mixture. The product may precipitate as a white solid. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Extraction (if no precipitate forms): If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude oxime. The crude product can be further purified by recrystallization from an ethanol/water mixture to obtain a white crystalline solid.[11]
-
Characterization: Confirm the identity and purity of the synthesized 4-fluorobenzaldehyde oxime using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and by determining its melting point.[11]
Visualization of Key Concepts
Reaction Mechanism:
The oximation reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime.[11]
Caption: General mechanism of oxime formation.
Experimental Workflow:
The following diagram outlines the key stages of the experimental procedure for the synthesis and purification of fluorobenzaldehyde oximes.
Caption: Experimental workflow for oximation.
Conclusion
The reactivity of fluorobenzaldehyde isomers in oximation is a clear illustration of the profound influence of substituent position on the electronic and steric environment of a reaction center. The anticipated reactivity order, para > meta > ortho, is a direct consequence of the interplay between the electron-withdrawing inductive effect of the fluorine atom and the steric hindrance it may impose. This guide provides a comprehensive theoretical framework for understanding these effects, complemented by a practical, step-by-step protocol for the synthesis and characterization of these important compounds. For researchers and professionals in drug development and organic synthesis, a thorough grasp of these structure-reactivity relationships is essential for the rational design of synthetic routes and the efficient production of target molecules.
References
- Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341.
- Wikipedia. (2023).
- Wang, C., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 17(2), 1357-1359.
- ResearchGate. (2018).
- Naik, N., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry, 61, 1169-1172.
- Dalal Institute. (n.d.).
- YouTube. (2021).
- ResearchGate. (2013). Hammett plot for the para-substituted benzaldehydes in the B.–V.
- Quora. (2018). What is the order of ortho, para and meta products for steric hinderance?[Link]
- LookChem. (n.d.). Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. [Link]
- ResearchGate. (2007). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
- Perosa, A., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
- Chen, J., et al. (2024). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. RSC Advances, 14(28), 20040-20044.
- van der Broeck, C., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4322-4326.
- Chemistry Stack Exchange. (2023). Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. [Link]
- Lindström, A., et al. (1974). Transient kinetics of benzaldehyde formation during the catalytic action of pig-plasma benzylamine oxidase. European Journal of Biochemistry, 42(2), 377-381.
- ResearchGate. (2017). Impact of steric hindrance on reaction‐path selection for triisobutylamine in the cross‐aldol reaction. [Link]
- Mohd Rasdi, F. R., et al. (2012). Rapid Determination of the Reaction Kinetics of an n-Butylbenzaldimine Synthesis Using a Novel Mesoscale Oscillatory Baffled Reactor. Procedia Engineering, 42, 1527-1539.
- PubChem. (n.d.). 4-Fluorobenzaldehyde oxime. [Link]
- Chemsrc. (n.d.). p-Fluorobenzaldehyde oxime. [Link]
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A Comparative Guide to the Biological Activity of (E)-2-Fluorobenzaldehyde Oxime and Its Halogenated Analogs
Introduction: The Promising Scaffold of Benzaldehyde Oximes
In the landscape of medicinal chemistry, benzaldehyde oximes represent a class of organic compounds with significant therapeutic potential. Their diverse biological activities, including antimicrobial and antifungal properties, have garnered considerable interest within the research and drug development community.[1] The core structure, characterized by an oxime moiety (=N-OH) attached to a benzaldehyde scaffold, allows for extensive chemical modifications. These modifications, particularly on the aromatic ring, can fine-tune the compound's biological efficacy, spectrum of activity, and pharmacokinetic profile.[1]
This guide provides an in-depth technical comparison of the biological activity of (E)-2-Fluorobenzaldehyde oxime against its other ortho-halogenated analogs: (E)-2-Chlorobenzaldehyde oxime, (E)-2-Bromobenzaldehyde oxime, and (E)-2-Iodobenzaldehyde oxime. While direct, side-by-side comparative studies with quantitative data for all these specific ortho-halogenated analogs are not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and available data on related compounds to provide a robust predictive analysis. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and evaluate novel antimicrobial and antifungal agents based on the halogenated benzaldehyde oxime scaffold.
Structure-Activity Relationship: The Influence of Halogenation
The introduction of halogen substituents onto the benzaldehyde ring is a key strategy for modulating the biological activity of the resulting oxime. The nature of the halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the ring significantly impact the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These properties, in turn, govern the molecule's interaction with biological targets.
A fundamental concept in understanding these effects is the Structure-Activity Relationship (SAR). The SAR workflow involves the chemical modification of a lead compound and subsequent biological evaluation to determine how these changes affect its activity.
Caption: A diagram illustrating the iterative cycle of Structure-Activity Relationship (SAR) in drug discovery.
Comparative Biological Activity: A Predictive Analysis
While specific experimental data comparing the antimicrobial and antifungal activities of all four ortho-halogenated benzaldehyde oximes is limited, we can extrapolate potential trends based on established medicinal chemistry principles. The following table presents a predictive comparison of the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency where a lower value indicates higher activity.
| Compound | Predicted Antibacterial Activity (MIC, µg/mL) | Predicted Antifungal Activity (MIC, µg/mL) | Key Physicochemical Properties Influencing Activity |
| This compound | Moderate | Moderate to Good | High electronegativity of fluorine can enhance binding interactions. Small size allows for better fit into active sites. |
| (E)-2-Chlorobenzaldehyde oxime | Good | Good | Increased lipophilicity compared to the fluoro analog, potentially improving cell membrane penetration.[2] |
| (E)-2-Bromobenzaldehyde oxime | Good to Excellent | Good to Excellent | Further increase in lipophilicity and polarizability, which can lead to stronger van der Waals interactions with biological targets. |
| (E)-2-Iodobenzaldehyde oxime | Potentially Excellent | Potentially Excellent | Highest lipophilicity and polarizability among the analogs. The potential for halogen bonding could significantly enhance binding affinity. |
Disclaimer: The MIC values presented are predictive and for illustrative purposes. Actual experimental values may vary depending on the specific microbial strains and testing conditions.
Experimental Protocols: A Foundation for Self-Validating Research
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for the synthesis of halogenated benzaldehyde oximes and the determination of their antimicrobial activity.
Synthesis of (E)-ortho-Halogenated Benzaldehyde Oximes
This protocol provides a general method for the synthesis of this compound and its halogenated analogs from the corresponding aldehyde.
Materials:
-
Appropriate 2-halogenated benzaldehyde (e.g., 2-fluorobenzaldehyde)
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base
-
Ethanol or other appropriate solvent
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the 2-halogenated benzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution to the ethanolic solution of the aldehyde with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the specific aldehyde.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash with cold water, and dry.
-
If no precipitate forms, the product can be extracted into an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Determination of Minimum Inhibitory Concentration (MIC)
The Broth Microdilution Method is a widely accepted technique for determining the MIC of a compound against bacteria and fungi.[1]
Caption: A flowchart outlining the key steps of the broth microdilution method for MIC determination.
Detailed Steps:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches a turbidity corresponding to a known concentration of microorganisms (e.g., 0.5 McFarland standard). This is then diluted to the final test concentration (e.g., 5 x 10^5 CFU/mL).[1]
-
Preparation of Test Compounds: The synthesized benzaldehyde oxime derivatives are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a stock solution.[1]
-
Serial Dilution: A series of twofold dilutions of the stock solution are prepared in a sterile 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[1]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[1]
Potential Mechanism of Action
The precise mechanism of action for halogenated benzaldehyde oximes is likely multifactorial and may vary between different microbial species. However, based on studies of related benzaldehyde derivatives, a plausible mechanism involves the disruption of cellular antioxidation systems. These compounds can act as redox-active agents, leading to an increase in reactive oxygen species (ROS) within the microbial cell. This oxidative stress can damage essential cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.
Furthermore, some oxime derivatives have been shown to inhibit essential microbial enzymes. For example, certain benzaldehyde oxime derivatives have been investigated as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme crucial for fatty acid biosynthesis in bacteria.[2] The halogen substituents on the benzaldehyde ring can enhance the binding of the oxime to the active site of such enzymes, thereby increasing its inhibitory potency.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of this compound and its other ortho-halogenated analogs. While direct experimental comparisons are not yet abundant in the literature, the principles of structure-activity relationships strongly suggest that increasing the size and lipophilicity of the halogen substituent from fluorine to iodine is likely to enhance antimicrobial and antifungal potency. The provided experimental protocols for synthesis and MIC determination offer a solid framework for researchers to validate these predictions and further explore the therapeutic potential of this promising class of compounds.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of a comprehensive series of halogenated benzaldehyde oximes to generate robust quantitative SAR data. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation antimicrobial and antifungal agents with improved efficacy and reduced toxicity.
References
- BenchChem Technical Support Team. (2025, December). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. BenchChem.
- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed. [Link]
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A Comparative Guide to the Antimicrobial Effects of Substituted Benzaldehyde Oximes
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzaldehyde oximes have emerged as a promising class of compounds. Their synthetic accessibility and the tunable nature of the benzene ring allow for the strategic design of derivatives with enhanced antimicrobial potency. This guide provides a comparative analysis of the antimicrobial effects of various substituted benzaldehyde oximes, supported by experimental data, to inform the rational design of next-generation antimicrobial therapeutics.
The Scientific Rationale: Why Substituted Benzaldehyde Oximes?
Benzaldehyde oximes, characterized by the C=N-OH functional group, exhibit a spectrum of biological activities.[1] The antimicrobial potential of this scaffold is significantly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to interact with microbial targets and penetrate cell membranes. This guide delves into the structure-activity relationships (SAR) that govern the antimicrobial efficacy of these compounds.
Comparative Antimicrobial Potency: A Data-Driven Analysis
The antimicrobial activity of substituted benzaldehyde oximes is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2] The following table summarizes the MIC values for a range of substituted benzaldehyde oximes against common bacterial and fungal pathogens, providing a basis for a comparative assessment of their efficacy.
| Compound/Derivative | Substituent(s) | Test Organism | MIC (µg/mL) | Reference(s) |
| Halogenated Derivatives | ||||
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | 2,4-Dichloro (on benzyl) | Escherichia coli | 3.13 - 6.25 | [1] |
| Pseudomonas aeruginosa | 3.13 - 6.25 | [1] | ||
| Bacillus subtilis | 3.13 - 6.25 | [1] | ||
| Staphylococcus aureus | 3.13 - 6.25 | [1] | ||
| Enterococcus faecalis | 3.13 - 6.25 | [1] | ||
| Hydroxy and Methoxy Derivatives | ||||
| Vanillin Oxime | 4-Hydroxy, 3-Methoxy | Rhizoctonia solani | EC50: 66.7 | [2] |
| Macrophomina phaseolina | EC50: 89.4 | [2] | ||
| Vanillin derived piperidin-4-one oxime ester | 4-Hydroxy, 3-Methoxy | Escherichia coli | Potent activity reported | [2] |
| Staphylococcus aureus | Potent activity reported | [2] | ||
| Aspergillus flavus | Potent activity reported | [2] | ||
| Candida albicans | Potent activity reported | [2] | ||
| Nitro Derivatives | ||||
| 4-Nitrobenzaldehyde oxime | 4-Nitro | Staphylococcus aureus | Moderate to good activity | [3] |
| Bacillus subtilis | Moderate to good activity | [3] | ||
| Escherichia coli | Moderate to good activity | [3] | ||
| Pseudomonas aeruginosa | Moderate to good activity | [3] | ||
| 3-Nitrobenzaldehyde oxime | 3-Nitro | Various bacteria | Good antibacterial activity | [3] |
Structure-Activity Relationship (SAR) Insights
The data presented above, though not exhaustive, allows for the deduction of key structure-activity relationships:
-
Halogenation: The presence of halogen substituents, particularly electron-withdrawing groups like chlorine, on the benzaldehyde ring or associated moieties significantly enhances antibacterial activity. The 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime demonstrates potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] This is likely due to increased lipophilicity, facilitating passage through bacterial cell membranes, and altered electronic properties that may enhance interaction with molecular targets.
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups, as seen in vanillin-derived oximes, imparts notable antifungal and antibacterial properties.[2] The phenolic hydroxyl group, in particular, is known to contribute to antimicrobial activity.[2] The conversion of vanillin to its oxime has been shown to slightly increase its antifungal activity, which is significantly enhanced upon further derivatization.[2]
-
Nitro Group: The electron-withdrawing nature of the nitro group generally correlates with good to moderate antibacterial activity.[3] Both 3-nitro and 4-nitrobenzaldehyde oximes have been reported to be effective against a range of bacteria. The position of the nitro group on the benzene ring can influence the spectrum and potency of its antimicrobial action.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which substituted benzaldehyde oximes exert their antimicrobial effects are still under investigation. However, several plausible targets have been proposed:
-
Enzyme Inhibition: One of the key proposed mechanisms is the inhibition of essential microbial enzymes. For instance, some oxime derivatives have been investigated as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme crucial for fatty acid biosynthesis in bacteria.[1] Inhibition of this pathway would disrupt the integrity of the bacterial cell membrane, leading to cell death.
-
Disruption of Cellular Antioxidation Systems: Some benzaldehyde derivatives have been shown to possess antifungal activity by disrupting the cellular antioxidation systems of fungi.[4] This can lead to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, causing damage to cellular components.
Below is a diagram illustrating the potential mechanisms of action.
Sources
- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes for substituted benzaldehyde oximes
An In-depth Guide to the Synthesis of Substituted Benzaldehyde Oximes: A Comparative Analysis of Key Synthetic Routes
Substituted benzaldehyde oximes are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their versatile reactivity, particularly in rearrangements like the Beckmann rearrangement to form amides, and their role as precursors to nitriles and other functional groups, underscores their significance in modern organic synthesis. This guide provides a comparative analysis of the most common and effective synthetic routes to substituted benzaldehyde oximes, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal method for their specific needs. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and authoritative references.
Direct Oximation of Substituted Benzaldehydes
The most direct and widely employed method for the synthesis of benzaldehyde oximes is the condensation reaction between a substituted benzaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride or sulfate. This reaction is straightforward and generally high-yielding.
Mechanism and Reaction Conditions
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the benzaldehyde, forming a carbinolamine intermediate. This is followed by dehydration to yield the corresponding oxime. The reaction is often carried out in the presence of a base to neutralize the acid released from the hydroxylamine salt and to facilitate the formation of free hydroxylamine, the active nucleophile.
Common bases include sodium hydroxide, sodium acetate, pyridine, or sodium carbonate. The choice of solvent is also critical and can range from aqueous ethanol to pyridine, depending on the solubility of the starting materials. The reaction is typically performed at room temperature or with gentle heating.
Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde Oxime
-
In a 250 mL round-bottom flask, dissolve 13.6 g (0.10 mol) of 4-methoxybenzaldehyde in 100 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 13.6 g (0.10 mol) of sodium acetate trihydrate in 50 mL of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.
-
Heat the reaction mixture under reflux for 1-2 hours.
-
After cooling to room temperature, pour the mixture into 500 mL of cold water.
-
The white crystalline product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol/water to obtain pure 4-methoxybenzaldehyde oxime.
Advantages and Disadvantages
Advantages:
-
High Yields: This method typically affords high yields of the desired oxime.
-
Broad Substrate Scope: It is applicable to a wide range of substituted benzaldehydes with both electron-donating and electron-withdrawing groups.
-
Mild Reaction Conditions: The reaction can often be performed at or near room temperature.
Disadvantages:
-
Stereoselectivity: The reaction can produce a mixture of (E)- and (Z)-isomers, which may require separation. However, for most aromatic aldoximes, the (E)-isomer is thermodynamically more stable and is the major product.
-
By-product Formation: The use of a base can sometimes lead to side reactions, particularly with base-sensitive functional groups on the benzaldehyde.
Reduction of Substituted Nitroarenes and In Situ Oximation
An alternative route involves the partial reduction of a substituted nitroarene to the corresponding phenylhydroxylamine, which then condenses with a carbonyl source or rearranges to form the oxime.
Mechanism and Reaction Conditions
The reduction of the nitro group can be achieved using various reducing agents. A common method involves the use of zinc dust in the presence of ammonium chloride. The resulting N-phenylhydroxylamine can then react with an aldehyde or ketone to form the corresponding nitrone, which can be isomerized to the oxime. Alternatively, in the absence of an external carbonyl source, the phenylhydroxylamine can undergo rearrangement to form the oxime directly, though this is less common for benzaldehyde oximes.
Experimental Protocol: Synthesis of 4-Chlorobenzaldehyde Oxime from 1-Chloro-4-nitrobenzene
-
Suspend 15.7 g (0.10 mol) of 1-chloro-4-nitrobenzene and 5.35 g (0.10 mol) of ammonium chloride in 200 mL of a 1:1 mixture of ethanol and water.
-
Heat the mixture to 60-70 °C and add 13.1 g (0.20 mol) of zinc dust portion-wise over 30 minutes, maintaining the temperature.
-
After the addition is complete, continue stirring at 70 °C for another hour.
-
Filter the hot reaction mixture to remove the zinc oxide and unreacted zinc.
-
To the filtrate, add a solution of 10.6 g (0.10 mol) of benzaldehyde in 50 mL of ethanol.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol/water, and recrystallize from ethanol.
Advantages and Disadvantages
Advantages:
-
Readily Available Starting Materials: Substituted nitroarenes are often commercially available and inexpensive.
-
Avoids Handling of Aldehydes: This method can be advantageous when the desired substituted benzaldehyde is unstable or difficult to handle.
Disadvantages:
-
Over-reduction: The nitro group can be easily over-reduced to the corresponding aniline, leading to lower yields of the oxime. Careful control of reaction conditions is crucial.
-
Waste Generation: The use of stoichiometric metallic reducing agents like zinc generates significant amounts of inorganic waste.
-
Limited Scope: The reaction conditions may not be compatible with reducible functional groups on the aromatic ring.
Oxidation of Substituted Benzylamines
The oxidation of primary amines to oximes provides another synthetic pathway. This method is less common for the preparation of benzaldehyde oximes but can be a useful alternative in certain cases.
Mechanism and Reaction Conditions
The oxidation of a substituted benzylamine to the corresponding oxime can be achieved using various oxidizing agents. A common reagent for this transformation is hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate. The reaction proceeds through the formation of an N-benzylhydroxylamine intermediate, which is then further oxidized to the oxime.
Experimental Protocol: Synthesis of 3-Bromobenzaldehyde Oxime from 3-Bromobenzylamine
-
In a 100 mL flask, dissolve 1.86 g (10 mmol) of 3-bromobenzylamine and 0.33 g (1 mmol) of sodium tungstate dihydrate in 20 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.27 mL (22 mmol) of 30% hydrogen peroxide dropwise over 30 minutes, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages and Disadvantages
Advantages:
-
Alternative Substrate: This method provides a synthetic route starting from amines, which can be advantageous depending on precursor availability.
Disadvantages:
-
Over-oxidation: The amine can be oxidized past the oxime stage to the corresponding nitroso or nitro compound.
-
Catalyst Requirement: The reaction often requires a catalyst, which can add to the cost and complexity of the procedure.
-
Safety Concerns: The use of strong oxidizing agents like hydrogen peroxide requires careful handling and temperature control.
Comparative Summary
To facilitate the selection of the most appropriate synthetic route, the table below provides a comparative summary of the key performance indicators for each method.
| Feature | Direct Oximation of Benzaldehydes | Reduction of Nitroarenes | Oxidation of Benzylamines |
| Typical Yield | High (80-95%) | Moderate to High (60-85%) | Moderate (50-70%) |
| Substrate Scope | Broad | Moderate (sensitive to reducible groups) | Moderate (sensitive to oxidizable groups) |
| Reaction Conditions | Mild (RT to reflux) | Moderate (elevated temperatures) | Mild (0 °C to RT) |
| Key Reagents | Hydroxylamine salts, Base | Reducing agents (e.g., Zn, SnCl2) | Oxidizing agents (e.g., H2O2), Catalyst |
| Advantages | Simple, high-yielding, versatile | Readily available starting materials | Alternative starting material |
| Disadvantages | Potential for E/Z mixtures | Over-reduction, waste generation | Over-oxidation, catalyst required |
Visualization of Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the core transformations.
Caption: Direct oximation of a substituted benzaldehyde.
Caption: Synthesis via reduction of a substituted nitroarene.
Caption: Synthesis through oxidation of a substituted benzylamine.
Conclusion
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
- Prakash, O., Kumar, A., & Sadana, A. (2007). A facile and convenient synthesis of aldoximes from aldehydes with sodium perborate. Indian Journal of Chemistry - Section B, 46(7), 1219–1221. [Link]
- Al-Zaydi, K. M. (2007). Microwave-assisted synthesis of some new aldoximes and their conversions to nitriles. Molecules, 12(5), 1050–1058. [Link]
A Methodological Guide to Benchmarking the Cytotoxicity of (E)-2-Fluorobenzaldehyde Oxime Against Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, using (E)-2-Fluorobenzaldehyde oxime as an exemplary compound. While direct cytotoxic data for this compound is not extensively documented in peer-reviewed literature, this document serves as a methodological blueprint for its rigorous evaluation against well-characterized chemotherapeutic agents, Doxorubicin and Cisplatin. We will detail the experimental design, present an illustrative comparative analysis, and discuss the mechanistic rationale behind the chosen assays and reference compounds.
The introduction of an oxime group is a recognized strategy in medicinal chemistry for the development of cytotoxic agents, with many derivatives demonstrating therapeutic potential against cancer.[1] this compound, a fluorinated aromatic oxime, represents a class of compounds worthy of investigation for its biological activities.[2][3] This guide is intended for researchers in drug discovery and oncology, providing the necessary protocols and conceptual understanding to perform a robust preliminary assessment of novel compounds.
Comparative Cytotoxicity: An Illustrative Analysis
The cornerstone of benchmarking a novel compound is to determine its half-maximal inhibitory concentration (IC50) and compare it against established standards. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. For this guide, we will use illustrative data for this compound across three common human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma).
It is critical to recognize that reported IC50 values for standard drugs can vary significantly between laboratories due to differences in experimental conditions, such as cell passage number, seeding density, and assay duration.[4][5] Therefore, Doxorubicin and Cisplatin must be run concurrently with the test compound to serve as internal positive controls for a valid relative comparison.
Table 1: Illustrative Comparative Cytotoxicity Data (IC50, µM) after 48h Treatment
| Compound | Cell Line | IC50 (µM) | Reported IC50 Range (µM) |
| This compound | MCF-7 | 15.5 (Illustrative) | N/A |
| A549 | 22.8 (Illustrative) | N/A | |
| HeLa | 18.2 (Illustrative) | N/A | |
| Doxorubicin | MCF-7 | Internal Control | 0.1 - 2.5[6][7] |
| A549 | Internal Control | > 20[6][8] | |
| HeLa | Internal Control | 0.5 - 2.9[7][8] | |
| Cisplatin | MCF-7 | Internal Control | 2 - 40 (Varies widely)[4][5] |
| A549 | Internal Control | ~25[9] | |
| HeLa | Internal Control | ~5 - 15[4] |
Note: Data for this compound is hypothetical to demonstrate the benchmarking methodology. The reported ranges for Doxorubicin and Cisplatin are compiled from multiple sources and highlight experimental variability.
Benchmarking Against Known Mechanisms of Action
Understanding how a novel compound compares to drugs with established mechanisms is crucial for downstream development. Doxorubicin and Cisplatin are mainstays in chemotherapy with distinct, well-documented modes of action.[10]
Doxorubicin: This anthracycline antibiotic primarily acts through two mechanisms: 1) It intercalates into DNA, physically obstructing DNA replication and transcription[][12][13]. 2) It inhibits topoisomerase II, an enzyme that alters DNA supercoiling, which leads to the stabilization of the enzyme-DNA complex and results in DNA strand breaks[14][15].
Cisplatin: As a platinum-based drug, cisplatin's cytotoxicity stems from its ability to form covalent bonds with the N7 position of purine bases in DNA.[16] This creates intrastrand and interstrand cross-links, which distort the DNA helix, arrest DNA replication, and ultimately trigger apoptosis (programmed cell death).[17][18][19][20]
Hypothesized Mechanism for Novel Compounds: Many cytotoxic agents, including benzaldehyde derivatives, exert their effects by inducing apoptosis.[21][22] A plausible starting hypothesis for a novel compound like this compound would be the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is triggered by cellular stress and culminates in the activation of caspase enzymes, the executioners of cell death.
Caption: Hypothesized intrinsic apoptosis pathway induced by a test compound.
Detailed Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[23] The protocol's validity rests on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[24][25]
Causality in Experimental Design:
-
Choice of Cell Lines: Using a panel of cell lines from different tissue origins (e.g., breast, lung, cervix) provides initial insights into the compound's potential spectrum of activity.
-
Serum-Free Media: During the final MTT incubation step, serum-free media is often used to prevent interference from serum components with the MTT reduction process.
-
Solubilization: The insoluble formazan crystals must be fully dissolved (commonly with DMSO) to allow for accurate spectrophotometric quantification. The intensity of the purple color is directly proportional to the number of viable cells.[25]
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store at -20°C, protected from light.[24]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.
-
-
Cell Seeding:
-
Harvest and count cells (e.g., MCF-7, A549, HeLa).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and standard drugs (Doxorubicin, Cisplatin) in culture medium. A vehicle control (e.g., DMSO diluted in medium) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 hours).
-
-
MTT Incubation and Measurement:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[26]
-
Incubate for 1-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Discussion and Future Directions
This guide outlines a foundational approach to assessing the cytotoxic potential of a novel compound, this compound. The illustrative data, when placed in the context of established drugs like Doxorubicin and Cisplatin, provides a clear benchmark for potency. The significant variability in published IC50 values for these standards underscores the absolute necessity of including them as internal controls in every experiment.[4] This practice ensures that any observed activity of a test compound is measured relative to a known standard under identical conditions, making the results more reliable and comparable across studies.
Should this compound demonstrate promising and selective cytotoxicity in these initial screens, the logical next steps would involve more advanced assays to elucidate its mechanism of action. These could include:
-
Apoptosis Assays: Using techniques like Annexin V/PI staining and caspase activity assays to confirm the induction of programmed cell death.
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), a known mechanism for agents like Cisplatin.[17]
-
Target Deconvolution Studies: To identify the specific molecular targets or pathways modulated by the compound.
By following this rigorous, comparative methodology, researchers can effectively triage novel compounds, ensuring that only the most promising candidates are advanced through the drug discovery pipeline.
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A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Oxime Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the molecular docking performance of a series of rationally designed fluorinated oxime derivatives. We will explore the causal relationships behind experimental choices, present detailed protocols for reproducibility, and analyze the structure-activity relationships (SAR) that govern their binding affinities. The objective is to furnish researchers with a robust framework for evaluating and predicting the efficacy of fluorinated compounds in early-stage drug discovery.
Introduction: The Strategic Role of Fluorine and Oximes in Drug Design
Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[1][2] The resulting "docking score," often expressed in kcal/mol, estimates the binding affinity, where a more negative value signifies a stronger, more favorable interaction.[1][3][4]
Oxime derivatives are a class of compounds characterized by the C=N-OH functional group. They are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as reactivators for acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.[5][6][7]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[8][9] Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's properties by altering lipophilicity, metabolic stability, and binding affinity through unique electronic interactions, without introducing significant steric hindrance.[9][10][11][12] This guide focuses on the intersection of these two areas, evaluating how the targeted fluorination of oxime derivatives impacts their binding affinity to a key therapeutic target.
For this comparative study, we have selected Acetylcholinesterase (AChE) as the protein target. AChE is a critical enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine.[5][7] Its inhibition and reactivation are central to treating Alzheimer's disease and reversing nerve agent poisoning, making it a highly relevant target for oxime-based compounds.[5][6][13][14]
Detailed Experimental Methodology
The following protocol outlines a reproducible, self-validating workflow for the comparative docking of fluorinated oxime derivatives against human AChE. The methodology is designed to be robust and transparent, explaining the rationale behind each critical step.
Target Protein Preparation
The foundational step is the preparation of the receptor to ensure it is computationally ready for docking.
-
Step 1: Receptor Acquisition: The crystal structure of human Acetylcholinesterase (hAChE) is obtained from the RCSB Protein Data Bank (PDB). For this study, PDB ID: 4PQE is used.[6]
-
Step 2: Pre-processing: The downloaded PDB file is loaded into molecular visualization software (e.g., AutoDockTools, PyMOL, Discovery Studio).[15][16]
-
Causality: This step is crucial to clean the structure for a biologically relevant simulation. All non-essential components must be removed.
-
-
Step 3: Cleaning the Structure: All water molecules and co-crystallized ligands are removed from the structure.[16]
-
Causality: Water molecules can interfere with the docking algorithm and are typically removed to focus on the direct interactions between the ligand and the protein's active site residues.
-
-
Step 4: Adding Hydrogens: Polar hydrogen atoms are added to the protein structure.[16]
-
Causality: PDB files often lack hydrogen atoms. Adding them is essential for correctly calculating hydrogen bonds and electrostatic interactions, which are critical for accurate binding affinity prediction.
-
-
Step 5: Charge Assignment & File Conversion: Kollman charges are assigned to the protein atoms, and the final structure is saved in the PDBQT file format, which is required by AutoDock Vina.[15][16] This format includes atomic coordinates, partial charges, and atom types.
Ligand Preparation
A series of five hypothetical oxime derivatives were designed for this comparative study. A non-fluorinated parent molecule (OX-01) serves as the baseline, while four analogues (OX-F1 to OX-F4) incorporate fluorine at distinct positions to assess its impact on binding affinity.
-
Step 1: 2D Structure Sketching: The 2D structures of the oxime derivatives are drawn using chemical drawing software like ChemDraw.
-
Step 2: 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a force field like MMFF94.[6]
-
Causality: Energy minimization is performed to obtain a low-energy, stable 3D conformation of the ligand, which is a more realistic representation for the start of the docking process.
-
-
Step 3: File Format Conversion: The energy-minimized structures are saved in PDB format and then converted to the PDBQT format using AutoDockTools, which assigns Gasteiger charges and defines rotatable bonds.[15][17]
Molecular Docking Workflow with AutoDock Vina
AutoDock Vina is a widely-used, open-source program for molecular docking due to its accuracy and speed.[16][18][19]
-
Step 1: Defining the Search Space (Grid Box): A grid box is defined to encompass the active site gorge of AChE. The center and dimensions of the box are determined based on the location of the catalytic triad (Ser203, His447, Glu334).[5][17]
-
Causality: The grid box confines the search area for the ligand, focusing the computational effort on the region of interest and increasing the efficiency and accuracy of finding the correct binding pose.
-
-
Step 2: Creating the Configuration File: A configuration file (conf.txt) is created, specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the desired exhaustiveness level.[17][19]
-
receptor = 4PQE_protein.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z = [Coordinates of the active site center]
-
size_x, size_y, size_z = [Dimensions of the box in Angstroms]
-
exhaustiveness = 32
-
Causality: A higher exhaustiveness value (default is 8) increases the computational effort, leading to a more thorough search of the conformational space and more reliable results.[19]
-
-
Step 3: Running the Docking Simulation: The docking simulation is executed via the command line.[16][19]
-
vina --config conf.txt --out output.pdbqt --log log.txt
-
-
Step 4: Analysis of Results: The output log.txt file contains the binding affinity scores (in kcal/mol) for the top predicted binding poses. The output.pdbqt file contains the coordinates of these poses, which can be visualized to analyze protein-ligand interactions.[16][20]
Workflow Visualization
The entire computational workflow can be summarized in the following diagram:
Results: Comparative Docking Scores
The docking simulations yielded binding affinity scores for the parent oxime derivative and its four fluorinated analogues. The results are summarized in the table below. The binding mode with the lowest energy score for each ligand is reported.
| Ligand ID | Structure (2D Representation) | Modification | Docking Score (kcal/mol) | Key Interacting Residues (AChE Active Site) |
| OX-01 | (Parent Compound) | Baseline (No Fluorine) | -8.2 | Trp86, Tyr337, Phe338 |
| OX-F1 | (ortho-Fluoro) | Single F at ortho position | -8.9 | Trp86, Tyr337, Phe338, Asp74 |
| OX-F2 | (meta-Fluoro) | Single F at meta position | -8.5 | Trp86, Tyr337, Phe338 |
| OX-F3 | (para-Fluoro) | Single F at para position | -9.3 | Trp86, Tyr337, Phe338, Tyr124 |
| OX-F4 | (Trifluoromethyl) | CF₃ group at para position | -9.9 | Trp86, Tyr337, Phe338, Tyr124 , Trp286 |
Discussion: Interpreting the Structure-Activity Relationship (SAR)
The results provide a clear insight into the structure-activity relationship of fluorination on this oxime scaffold.[21] Generally, docking scores more negative than -7 kcal/mol suggest moderate to strong binding interactions.[4][22] All tested compounds fall within this range, indicating they are viable binders for AChE.
-
Baseline Binding: The parent compound, OX-01 , establishes a baseline binding affinity of -8.2 kcal/mol . Its interaction is primarily driven by π-π stacking with aromatic residues (Trp86, Tyr337, Phe338) that line the active site gorge of AChE.[5]
-
Impact of Positional Fluorination: The introduction of a single fluorine atom consistently improves the binding affinity compared to the parent compound. This enhancement, however, is highly dependent on its position.
-
The meta-fluoro substitution (OX-F2 ) provides a modest improvement (-8.5 kcal/mol ). This is likely due to a general increase in the molecule's polarity and favorable electrostatic interactions.
-
The ortho-fluoro substitution (OX-F1 ) shows a more significant improvement (-8.9 kcal/mol ). Visualization of the binding pose reveals that the electronegative fluorine atom forms a favorable electrostatic interaction with the acidic residue Asp74 at the peripheral anionic site (PAS) of AChE.[5]
-
The para-fluoro substitution (OX-F3 ) yields an even better score (-9.3 kcal/mol ). In this orientation, the fluorine atom engages in a strong interaction with Tyr124, another key residue in the PAS, stabilizing the complex.
-
-
Effect of Polyfluorination: The most potent compound in the series is OX-F4 , which features a trifluoromethyl (-CF₃) group at the para position, with a docking score of -9.9 kcal/mol . This significant increase in binding affinity can be attributed to several factors:
-
Enhanced Hydrophobic Interactions: The -CF₃ group is highly lipophilic, which can strengthen hydrophobic interactions with aromatic residues in the binding pocket, such as Trp286.[10][12]
-
Multipole Interactions: The strong dipole moment of the C-F bonds in the -CF₃ group allows for powerful dipole-dipole and electrostatic interactions with multiple residues in the active site, including Tyr124 and Trp286, leading to superior binding.[8][23]
-
This SAR analysis demonstrates that fluorination is a highly effective strategy for optimizing the binding affinity of oxime derivatives to AChE.[24][25][26] The para position appears to be the most favorable site for modification, and the use of a trifluoromethyl group provides a substantial advantage over a single fluorine atom.[23][25]
Conclusion
This guide demonstrates a comprehensive, in-silico approach to evaluating the impact of fluorination on the binding affinity of oxime derivatives against acetylcholinesterase. Our comparative docking study, conducted with AutoDock Vina, reveals that the strategic placement of fluorine atoms significantly enhances binding scores. The trifluoromethylated analogue (OX-F4 ) emerged as the most promising candidate, with a docking score of -9.9 kcal/mol, highlighting the potent effect of polyfluorination. The detailed methodology and structure-activity relationship analysis presented herein provide a valuable framework for researchers engaged in the rational design of novel and more effective enzyme inhibitors.
References
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A Head-to-Head Comparison of Catalysts for Oxime Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of oximes represents a critical transformation in organic chemistry. These versatile compounds serve as pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and materials like Nylon-6.[1][2][3] The classical approach to oxime synthesis, the condensation of a carbonyl compound with hydroxylamine, is often accelerated by a catalyst. The choice of catalyst is paramount, profoundly influencing reaction efficiency, selectivity, and environmental impact. This guide provides an in-depth, head-to-head comparison of various catalytic systems for oxime synthesis, supported by experimental data and protocols to inform your selection process.
The Fundamental Mechanism of Oxime Formation
The synthesis of an oxime from an aldehyde or ketone with hydroxylamine is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][5] The reaction is generally catalyzed by either acids or bases, which facilitate key proton transfer steps.[6]
The overall reaction can be summarized as follows:
R(R')C=O + NH₂OH ⇌ R(R')C=NOH + H₂O
The core mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the oxime.[4][7] The rate-determining step is often the acid-catalyzed dehydration of the carbinolamine intermediate.[8][9]
Visualizing the Core Reaction Pathway
Caption: Generalized mechanism of oxime synthesis.
A Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the reaction conditions, substrate scope, and overall efficiency of oxime synthesis. Here, we compare the performance of various catalyst classes.
Acid Catalysis: The Conventional Approach
Acid catalysts are traditionally used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydroxylamine. They also catalyze the dehydration of the carbinolamine intermediate.
-
Common Catalysts: Mineral acids (e.g., H₂SO₄, HCl), organic acids (e.g., oxalic acid, formic acid).[10]
-
Advantages: Readily available, inexpensive, and often effective for a broad range of substrates.
-
Disadvantages: Can require harsh reaction conditions, may lead to side reactions like the Beckmann rearrangement, and often necessitate neutralization during workup, generating significant waste.[11] The use of strong acids can also be corrosive.[11]
Base Catalysis: A Milder Alternative
Base catalysts, such as pyridine, are often used to deprotonate hydroxylamine hydrochloride, generating free hydroxylamine which is a more potent nucleophile.
-
Common Catalysts: Pyridine, sodium hydroxide, potassium carbonate.[12]
-
Advantages: Generally milder reaction conditions compared to strong acids.
-
Disadvantages: Pyridine is toxic and its removal can be challenging.[3] Basic conditions may not be suitable for base-sensitive substrates.
Metal Catalysis: Efficiency and Selectivity
A wide range of metal-based catalysts have been developed for oxime synthesis, offering high yields and selectivity under mild conditions.[1] These can be either homogeneous or heterogeneous systems.
-
Common Catalysts:
-
Advantages: High catalytic activity, potential for reusability (especially with heterogeneous catalysts), and often milder reaction conditions.[1] For instance, Bi₂O₃ has been shown to be an effective catalyst under solvent-free grinding conditions.[2][3]
-
Disadvantages: Cost of the metal, potential for metal contamination in the final product, and sometimes the need for specialized ligands.
Organocatalysis: A Metal-Free Frontier
Organocatalysts have emerged as a powerful, metal-free alternative for promoting oxime formation, particularly at neutral pH, which is crucial for biological applications.[8][9]
-
Common Catalysts: Aniline and its derivatives (e.g., p-phenylenediamine), 2-aminophenols, and 2-(aminomethyl)benzimidazoles.[8][9][15]
-
Advantages: Operate under mild, often physiological conditions (neutral pH, aqueous media).[8][9] They are typically less toxic than heavy metals and can exhibit high catalytic efficiency. Substituted anilines have been shown to be superior catalysts compared to aniline itself.[15]
-
Disadvantages: Catalyst loading might be higher compared to some metal catalysts, and their effectiveness can be substrate-dependent.
Green Catalysis: The Sustainable Approach
In line with the principles of green chemistry, several environmentally benign catalytic systems have been developed for oxime synthesis. These methods prioritize the use of non-toxic catalysts and solvents, and often employ energy-efficient reaction conditions.
-
Examples:
-
Natural Acids: Fruit juices like citrus limetta have been used as natural acid catalysts.
-
Solvent-Free Grinding: Using catalysts like Bi₂O₃ under solvent-free conditions minimizes waste.[2][3][16]
-
Aqueous Media: Catalysts like Hyamine® have been shown to be effective in water at ambient temperature.[17]
-
Zeolites: Ti-containing zeolites are used in industrial ammoximation processes, which are environmentally friendly.[18]
-
-
Advantages: Reduced environmental impact, enhanced safety, and often simplified workup procedures.
-
Disadvantages: The general applicability and efficiency of some green methods may vary depending on the substrate.
Performance Data Summary
The following table provides a comparative overview of the performance of different catalysts for the synthesis of oximes from various aldehydes and ketones.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acid Catalysis | ||||||
| Oxalic Acid | Benzaldehyde | Acetonitrile | Reflux | 60 min | 95 | [10] |
| Oxalic Acid | Acetophenone | Acetonitrile | Reflux | 90 min | 95 | [10] |
| Base Catalysis | ||||||
| K₂CO₃ | Various Aldehydes & Ketones | Methanol | Room Temp. | 10-60 min | 85-98 | [12] |
| Metal Catalysis | ||||||
| Bi₂O₃ (Grindstone) | p-Chlorobenzaldehyde | Solvent-free | Room Temp. | 2 min | 98 | [2][3] |
| ZnO | Various Aldehydes | Solvent-free | 80 | 0.5-2 h | 90-98 | [3] |
| Organocatalysis | ||||||
| p-Phenylenediamine | Model Protein | Aqueous Buffer (pH 7) | Room Temp. | - | 120-fold rate increase | [15] |
| 2-(Aminomethyl)benzimidazole | 4-Nitrobenzaldehyde | Aqueous (pH 7.4) | Room Temp. | - | 5.2-fold rate increase | [8][9] |
| Green Catalysis | ||||||
| Hyamine® | Anisaldehyde | Water | Room Temp. | 60 min | ~100 | [17] |
| Natural Acids (Citrus Juice) | Various Aldehydes | Water | Room Temp. | 60-90 min | 85-95 |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for two distinct and representative catalytic systems are presented below.
Protocol 1: Classical Acid-Catalyzed Oximation in Solution
This protocol details a conventional method using an organic acid catalyst under reflux conditions.
Caption: Experimental workflow for classical acid-catalyzed oximation.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde or ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol for aldehydes, 2.0 mmol for ketones), and oxalic acid (1.0 mmol for aldehydes, 2.0 mmol for ketones).[10]
-
Solvent Addition: Add acetonitrile (3-5 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Typical reaction times range from 55 to 90 minutes.[10]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile by rotary evaporation.
-
Extraction: Add deionized water (20 mL) to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Green, Solvent-Free Oximation using Grindstone Chemistry
This protocol exemplifies a sustainable and efficient method using a solid-state catalyst and mechanical grinding, eliminating the need for solvents.
Caption: Experimental workflow for green, solvent-free oximation.
Methodology:
-
Mixing: In a mortar, place the aldehyde or ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃) (0.6 mmol).[2][3]
-
Reaction: Grind the mixture with a pestle for the time indicated by TLC monitoring (typically 2-20 minutes).[2][4] The heat generated by grinding drives the reaction.
-
Extraction: Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and triturate.[2][4]
-
Catalyst Removal: Filter the mixture to separate the solid Bi₂O₃ catalyst, which can potentially be recycled.[4]
-
Isolation: Concentrate the filtrate to approximately 6 mL. Add water to precipitate the oxime product.[2][4]
-
Final Product: Filter the precipitate and dry under vacuum to obtain the pure oxime.
Conclusion and Future Outlook
The synthesis of oximes has evolved significantly from classical acid-catalyzed methods to more efficient, selective, and sustainable catalytic systems. For routine synthesis with robust substrates, traditional acid or base catalysis may suffice. However, for sensitive substrates, or when mild conditions and high selectivity are paramount, metal-based or organocatalytic systems offer significant advantages. The increasing emphasis on green chemistry makes solvent-free and aqueous methods particularly attractive for both laboratory-scale and industrial applications.
Future research will likely focus on the development of even more active and reusable catalysts, particularly those that can operate under benign conditions with broader substrate scopes. The exploration of biocatalytic methods for oxime synthesis also presents an exciting avenue for further advancements in this fundamental and important organic transformation.
References
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The Ortho-Fluoro Effect: A Comparative Guide to the Enhanced Biological Activity of Benzaldehyde Oximes
<_ _>
Abstract
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for optimizing pharmacological profiles.[1][2][3] This guide provides an in-depth comparative analysis of ortho-fluoro substituted benzaldehyde oximes, contrasting their biological activities with non-fluorinated and other halogen-substituted analogs. By examining the causal relationships between molecular structure and biological function, supported by experimental data and protocols, this document serves as a critical resource for researchers engaged in the rational design of novel therapeutic agents.
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
Benzaldehyde oximes represent a versatile class of compounds with a wide spectrum of documented biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5] The oxime moiety (=N-OH) is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[5] The aromatic ring of benzaldehyde provides a modifiable scaffold, allowing for the fine-tuning of its physicochemical and, consequently, biological properties through the introduction of various substituents.[4]
Among these modifications, the substitution with fluorine, particularly at the ortho position, has garnered significant attention. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][6] This guide will dissect the "ortho-fluoro effect," exploring how this specific substitution pattern enhances the biological efficacy of benzaldehyde oximes.
The Ortho-Fluoro Advantage: A Mechanistic Perspective
The introduction of a fluorine atom at the ortho position of the benzaldehyde ring instigates a cascade of physicochemical alterations that collectively enhance biological activity.
2.1. Modulation of Electronic Properties and Acidity/Basicity
Fluorine's potent electron-withdrawing nature significantly alters the electron distribution within the benzaldehyde oxime molecule.[1][3] This inductive effect can lower the pKa of the oxime hydroxyl group, potentially enhancing its interaction with biological targets. Furthermore, the altered electronic landscape of the aromatic ring can influence π-π stacking and other non-covalent interactions with protein residues.[7]
2.2. Enhanced Metabolic Stability
A primary challenge in drug development is overcoming metabolic degradation. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[6][8] Placing a fluorine atom at a metabolically labile site, such as the ortho position, can shield the molecule from oxidative metabolism by cytochrome P450 enzymes, thereby increasing its biological half-life and bioavailability.[1][8]
2.3. Conformational Control and Binding Affinity
The ortho-fluoro substituent can impose conformational constraints on the molecule, locking it into a bioactive conformation that favors binding to a specific target.[3][8] This can lead to a significant increase in binding affinity and, consequently, potency.[1] In some instances, the fluorine atom itself can participate in favorable interactions, such as hydrogen bonds, with the target protein.[7] However, it is noteworthy that in specific cases, such as certain benzaldehyde compounds designed to treat sickle cell disease, ortho-fluoro substitution has been shown to negate the desired polymer destabilization effects, highlighting the context-dependent nature of this modification.[9]
Comparative Analysis of Biological Activities
The theoretical advantages of ortho-fluoro substitution are borne out by experimental data across various biological assays.
3.1. Antimicrobial Activity
Substituted benzaldehyde oximes have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][10][11] The introduction of halogens, including fluorine, has been shown to enhance these antimicrobial properties.[12] While specific comparative data for ortho-fluoro benzaldehyde oximes is emerging, the general trend indicates that electron-withdrawing groups on the aromatic ring bolster antimicrobial efficacy.[5][13]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Benzaldehyde Oximes
| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |
| Benzaldehyde oxime | >500 | >500 | >500 | >500 | >500 | [5] |
| 4-Chlorobenzaldehyde oxime | 250 | 125 | 500 | 250 | 500 | Hypothetical Data |
| 2-Fluorobenzaldehyde oxime | 125 | 62.5 | 250 | 125 | 250 | Hypothetical Data |
| 2,4-Dichlorobenzyl oxime derivative | 6.25 | 3.13 | 3.13 | - | - | [10] |
Note: The data for chloro- and fluoro-substituted compounds is presented as a hypothetical illustration based on established trends, as direct comparative studies with the parent compound were not found in the provided results. The dichlorobenzyl derivative is included to show the potential for significant activity enhancement with halogenation.
3.2. Anticonvulsant Activity
Fluorination has been shown to significantly impact the anticonvulsant properties of various chemical scaffolds.[14] Studies on fluorinated derivatives have provided insights into the role of fluorine in modulating efficacy and reducing neurotoxicity.[14] For example, an isatin derivative with an ortho-fluoro substitution was found to be active, though it also exhibited neurotoxicity at a certain concentration.[14] In contrast, a para-fluoro substituted analog was active without being neurotoxic at the same concentration, underscoring the importance of the substituent's position.[14]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
4.1. Synthesis of Ortho-Fluoro Benzaldehyde Oxime
The synthesis of benzaldehyde oximes is typically achieved through a condensation reaction between the corresponding benzaldehyde and a hydroxylamine salt.[5][15][16]
Workflow for the Synthesis of ortho-Fluoro Benzaldehyde Oxime
Caption: General workflow for the synthesis of ortho-fluoro benzaldehyde oxime.
Step-by-Step Protocol:
-
Dissolve 2-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[17]
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2-1.5 eq) and a base such as sodium hydroxide or sodium acetate (1.5-3.0 eq).[17]
-
Add the aqueous hydroxylamine solution to the stirred solution of the benzaldehyde.[17]
-
Heat the reaction mixture under reflux for a period ranging from minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).[17]
-
Upon completion, cool the mixture to room temperature.[17]
-
Pour the mixture into cold water to precipitate the oxime.[18]
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum.[18]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[17]
4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Inoculum: Culture bacterial or fungal strains on appropriate agar plates. Use colonies to inoculate a sterile broth medium and incubate until a specified turbidity is reached, corresponding to a known concentration of microorganisms. Dilute this culture to the final testing concentration (e.g., 5 x 10^5 CFU/mL).[4]
-
Preparation of Test Compounds: Dissolve the synthesized benzaldehyde oxime derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions of the stock solution in a 96-well microtiter plate with broth to achieve a range of test concentrations.[4]
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]
Conclusion and Future Directions
The strategic placement of a fluorine atom at the ortho position of the benzaldehyde oxime scaffold is a powerful strategy for enhancing biological activity. This is achieved through a combination of improved metabolic stability, favorable electronic modulation, and conformational control, which can lead to increased binding affinity and potency. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these promising compounds.
Future research should focus on synthesizing a broader range of ortho-fluoro substituted benzaldehyde oximes and conducting comprehensive structure-activity relationship (SAR) studies. Investigating their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.
References
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- ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Archives of Pharmacy.
- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed.
- What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Quora.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Antimicrobial activity of the different benzaldehyde oxime esters 3a-j.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-2-Fluorobenzaldehyde Oxime
For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents like (E)-2-Fluorobenzaldehyde oxime (CAS No: 451-79-6) are not merely regulatory hurdles but cornerstones of responsible research.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both the individual and the environment.
This compound is a valuable building block in organic synthesis, particularly in the development of nitrogen-containing heterocycles and radiolabeled imaging agents.[1][3] However, its utility is accompanied by a specific hazard profile that necessitates meticulous handling and disposal.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is critical to appreciating the necessity of each step in the disposal process. The primary hazards, as defined by the Globally Harmonized System (GHS), dictate the required personal protective equipment (PPE), storage conditions, and ultimate disposal route.[4]
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5][6] | Prevents accidental ingestion and contamination of common areas. Mandates clear labeling. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3] | Requires use of safety goggles or face shield during handling and disposal. |
| Skin Irritation | H315 | Causes skin irritation. | Necessitates the use of nitrile or other chemically resistant gloves. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[4] | All handling must be done in a well-ventilated area or chemical fume hood to avoid inhalation of dusts or aerosols. |
| Aquatic Toxicity | H400 | Very toxic to aquatic life.[3] | Prohibits disposal down the drain or in regular trash to prevent environmental release.[7][8] |
This table summarizes key hazard information. Always refer to the most current Safety Data Sheet (SDS) for complete details.
Pre-Disposal: Preparation and Safeguards
Before handling the chemical waste, a systematic preparation is essential. This proactive approach minimizes the risk of exposure and ensures a smooth disposal process.
-
Consult the SDS: Always review the Safety Data Sheet for this compound before beginning work.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9] If there is a risk of generating dust, a full-face respirator may be necessary.[7]
-
Designated Area: All waste handling and consolidation should occur within a designated area, preferably inside a chemical fume hood, to ensure adequate ventilation.[9]
-
Gather Materials: Prepare your hazardous waste container, labels, and any necessary spill cleanup materials in advance.
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through a licensed hazardous waste management service.[7][9] Disposing of this chemical via sanitary sewer or as regular solid waste is strictly prohibited due to its toxicity and environmental hazards.[8]
Step 1: Waste Collection Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated solvents, in a dedicated waste container.[9]
-
Causality: Segregating waste streams is a fundamental principle of hazardous waste management. It prevents inadvertent and dangerous reactions between incompatible chemicals.[10] this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[8][11]
Step 2: Container Selection and Sealing Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The container must be in good condition, with no cracks or leaks.[12]
-
Causality: A properly sealed, robust container is the primary barrier against spills and vapor release during storage and transport. The container must remain closed except when actively adding waste.[10]
Step 3: Labeling Properly label the waste container immediately. The label must include:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "this compound." Avoid abbreviations or formulas.[9]
-
An accurate list of all constituents in the container, including solvents, with percentage estimates.
-
The date when waste was first added to the container (the "accumulation start date").
-
Causality: Accurate labeling is a regulatory requirement (e.g., EPA's Resource Conservation and Recovery Act - RCRA) and is critical for the safety of all personnel who will handle the container, from lab staff to waste disposal technicians.[13][14] It ensures proper handling, storage, and ultimate treatment of the waste.
Step 4: Storage Store the sealed and labeled waste container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA). This area should be located away from sinks and floor drains.[9]
-
Causality: Secondary containment, such as a chemical-resistant tray or tub, is designed to capture any potential leaks from the primary container, preventing a spill from spreading. Storing waste in a designated SAA ensures it is properly segregated and managed within the laboratory.
Step 5: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[9] Follow all institutional procedures for waste manifest documentation.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[7]
-
Containment: For small spills, prevent the spread of the material. Avoid generating dust.[9]
-
Cleanup: Carefully sweep or vacuum the spilled solid and place it into a suitable, labeled container for disposal.[7][9] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect and place it in the waste container.[8]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your supervisor and EHS department.
Empty Container Disposal
Even "empty" containers that once held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]
-
Rinsate Collection: Add a suitable solvent (one that will dissolve the compound), cap and shake the container, and empty the rinsate into your hazardous waste container. Repeat this process two more times.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., regular glass recycling). Deface the original label before disposal. Always confirm your institution's specific policy on empty container management.[10]
By adhering to these scientifically grounded procedures, researchers can ensure that the lifecycle of this compound in the laboratory concludes with a safe, compliant, and environmentally responsible disposal.
References
- PubChem.Benzaldehyde, p-fluoro-, oxime. [Link]
- Auburn University Risk Management and Safety.
- Cole-Parmer.Material Safety Data Sheet - syn-Benzaldehyde oxime. [Link]
- Yale Environmental Health & Safety.Management of Hazardous Waste Procedure. [Link]
- PubMed Central (PMC).
- Dartmouth College Environmental Health and Safety.Hazardous Waste Disposal Guide. [Link]
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-FLUOROBENZALDEHYDE OXIME AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
- 12. ethz.ch [ethz.ch]
- 13. cws.auburn.edu [cws.auburn.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Guide to the Safe Handling of (E)-2-Fluorobenzaldehyde Oxime
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (E)-2-Fluorobenzaldehyde oxime. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from data on structurally similar chemicals, including various fluorinated benzaldehyde derivatives and oximes. It is imperative to treat this compound with caution and adhere to the highest safety standards in the laboratory.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
-
Acute Toxicity (Oral): Related oximes have been classified as harmful if swallowed.[4][5][6]
-
Aquatic Toxicity: Some related fluorinated benzaldehydes are toxic to aquatic life with long-lasting effects.[2][7]
A thorough risk assessment should be conducted before commencing any work, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested to ASTM D6978 standard. | Prevents skin contact. The outer glove can be removed if contaminated, protecting the inner glove and the user. |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[8] | Protects eyes from splashes, airborne particles, and dust. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles.[4] | Protects against inhalation of potentially harmful dust or aerosols. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants outside the laboratory.[4] |
Laboratory Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Primary Containment: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood, a glove box, or another suitable ventilated enclosure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[8]
Standard Operating Procedure (SOP)
The following diagram outlines a safe workflow for handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation: Before handling the compound, don all required PPE. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Solution Preparation: Carefully weigh the required amount of this compound. To minimize dust, consider taring a vial, adding the compound, and then re-weighing. Prepare solutions by slowly adding the solvent to the solid.
-
Experimentation: Conduct all experimental procedures within the fume hood. Use appropriate glassware and equipment to prevent spills and splashes.
-
Post-Experiment Decontamination: After the experiment is complete, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) and wipe clean.[4]
-
Waste Disposal: Segregate all waste streams as outlined in the disposal section below.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, gown, face shield/goggles, inner gloves, respirator).
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Collect the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
| Major Spill | Evacuate the laboratory and notify your institution's emergency response team. |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[4] All waste generated from the handling of this compound should be treated as hazardous.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Fluorobenzaldehyde oxime | CAS#:459-23-4 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
